molecular formula C7H8Cl2N2 B1349412 3,5-Dichloro-2,6-dimethylpyridin-4-amine CAS No. 50978-40-0

3,5-Dichloro-2,6-dimethylpyridin-4-amine

Cat. No.: B1349412
CAS No.: 50978-40-0
M. Wt: 191.05 g/mol
InChI Key: IKNQBQLXQVSYRN-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-dimethylpyridin-4-amine is a substituted pyridine derivative serving as a versatile chemical building block and intermediate in organic synthesis and research applications. This compound features a pyridine ring system substituted with chloro, methyl, and amine functional groups, making it a valuable scaffold for constructing more complex molecules in medicinal chemistry and materials science. Its structure is closely related to other dimethyl-substituted pyridine compounds used in various synthetic pathways . As a key intermediate, it can be utilized in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and as a precursor for the synthesis of ligands and active pharmaceutical ingredients (APIs). Researchers employ this compound in projects focused on developing new heterocyclic compounds with potential biological activity. For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic uses. Handle with appropriate precautions, using personal protective equipment and in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2,6-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNQBQLXQVSYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345557
Record name 4-Amino-3,5-dichloro-2,6-lutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50978-40-0
Record name 4-Amino-3,5-dichloro-2,6-lutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,5-Dichloro-2,6-dimethylpyridin-4-amine is a halogenated heterocyclic compound belonging to the substituted pyridine family. Pyridine derivatives are fundamental building blocks in modern organic chemistry, serving as crucial precursors for a wide range of pharmacologically active compounds and agrochemicals.[1][2] This particular molecule, characterized by its dichlorinated and dimethylated pyridine core with a C4-amino group, has documented phytotoxic properties and has been utilized as a carboxyl herbicide.[3] Its structural motifs suggest significant potential as a versatile intermediate for the synthesis of novel compounds in drug discovery and materials science, drawing parallels with other aminopyridine derivatives that exhibit antimicrobial and anti-cancer activities.[4]

This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, characterization, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Section 1: Core Chemical and Physical Properties

The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. The physical and chemical properties of this compound are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValueSource
CAS Number 50978-40-0[3]
Molecular Formula C₇H₈Cl₂N₂[3]
Molecular Weight 191.05 g/mol [3]
Canonical SMILES CC1=C(C(=C(C(=N1)C)Cl)N)Cl[3]
Physical State Solid (inferred from related compounds)[1]
Solubility Expected to have limited solubility in non-polar solvents and greater solubility in polar organic solvents. The pyridine nitrogen allows for hydrogen bonding, but the chlorine atoms increase hydrophobicity.[1]-

Section 2: Synthesis and Purification

The synthesis of substituted pyridines often involves multi-step processes. While a specific, peer-reviewed synthesis for this compound is not detailed in the provided results, a logical pathway can be constructed based on established pyridine chemistry and protocols for analogous compounds.[2] The general strategy involves the chlorination of a suitable lutidine (dimethylpyridine) precursor followed by amination.

Representative Synthetic Workflow

SynthesisWorkflow start 2,6-Lutidine (Starting Material) step1 Step 1: Chlorination (e.g., Cl₂, POCl₃) start->step1 intermediate Polychlorinated Lutidine Intermediate step1->intermediate step2 Step 2: Amination (Nucleophilic Aromatic Substitution) intermediate->step2 product_crude Crude Product step2->product_crude step3 Step 3: Purification (Column Chromatography) product_crude->step3 final_product Pure 3,5-Dichloro-2,6- dimethylpyridin-4-amine step3->final_product

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

Causality Note: This protocol is a representative example adapted from the synthesis of similar chlorinated aminopyridines.[2] The choice of reagents and conditions is critical for achieving regioselectivity and high yield.

  • Chlorination of 2,6-Lutidine-N-oxide: 2,6-Lutidine is first oxidized to its N-oxide to activate the pyridine ring for electrophilic substitution. The resulting N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) under reflux. This step is designed to introduce chlorine atoms onto the pyridine ring, primarily at the 2, 4, and 6 positions.

  • Selective Amination: The resulting polychlorinated intermediate is subjected to nucleophilic aromatic substitution. By carefully controlling reaction conditions (temperature, pressure, and solvent), an amino group can be selectively introduced at the C4 position, displacing a chlorine atom. This reaction is often performed using ammonia in a suitable solvent.

  • Work-up and Isolation: After the reaction is complete, the excess solvent and reagents are removed under reduced pressure. The residue is neutralized, often with a basic solution like sodium bicarbonate.[2] The crude product is then extracted into an organic solvent (e.g., chloroform).[2]

  • Purification: The crude product is purified to isolate the desired compound. Column chromatography on silica gel is a standard and effective method.[2] A solvent system such as ethyl acetate in petroleum ether is typically employed to elute the product. The purity of the collected fractions is monitored by thin-layer chromatography (TLC).

  • Characterization: The final product's identity and purity are confirmed using spectroscopic methods as described in Section 4.

Section 3: Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

  • Amino Group: The primary amine at the C4 position is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.

  • Pyridine Ring: The nitrogen atom in the ring is basic and can be protonated or alkylated. The electron-withdrawing chlorine atoms deactivate the ring towards electrophilic substitution but may activate it for further nucleophilic aromatic substitution, potentially allowing for the displacement of the chlorine atoms under harsh conditions.

  • Chloro Substituents: The chlorine atoms are relatively unreactive to nucleophilic displacement but are key to the molecule's electronic properties and potential biological activity.

Established and Potential Applications
  • Agrochemicals: The compound is known to be phytotoxic and has been used as a carboxyl herbicide for controlling clopidol-resistant weeds.[3] This activity is a direct application of its chemical properties in an agricultural context.

  • Pharmaceutical Intermediates: Halogenated pyridines are valuable intermediates in drug discovery.[2] The structural class of substituted aminopyridines has shown promise in various therapeutic areas. For instance, derivatives of 4-aminopyridine have been investigated for antimicrobial and anti-cancer properties.[4]

  • Drug Discovery Building Block: This molecule can serve as a scaffold for building more complex molecules. A notable example from a related class is MGL-3196, a highly selective thyroid hormone receptor β agonist developed for treating dyslipidemia, which features a dichlorinated phenyl ring attached to a pyridazinone core.[5] This highlights the utility of the dichloro-aromatic motif in designing selective therapeutic agents.

Section 4: Spectroscopic Characterization

Expected Spectral Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the two methyl groups (singlet, ~2.5 ppm) and the amine protons (broad singlet, variable chemical shift). The absence of aromatic C-H protons on the ring is a key feature.
¹³C NMR Resonances for the two equivalent methyl carbons, and four distinct aromatic carbons (C2/C6, C3/C5, and C4). The carbons attached to chlorine will be shifted downfield.
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the molecular weight (191.05 g/mol ). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate 9:6:1 ratio).
Infrared (IR) Characteristic absorption bands for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-N stretching, and aromatic C-C/C-N stretching vibrations.
Protocol: NMR Sample Preparation and Analysis

Self-Validation Principle: Proper sample preparation and instrument calibration are essential for obtaining reproducible and trustworthy data. A known internal standard is used for accurate chemical shift referencing.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often a good choice for compounds with amine protons to ensure their observation.[6]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 300 MHz or higher).[6]

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the structure and assess purity.

Section 5: Safety, Handling, and Storage

Given the high toxicity of related compounds like N,N-dimethylpyridin-4-amine and other chlorinated pyridines, this compound must be handled with extreme caution.[7]

Hazard Summary
Hazard ClassGHS StatementSource (from related compounds)
Acute Toxicity (Oral) H301: Toxic if swallowed[7]
Acute Toxicity (Dermal) H310: Fatal in contact with skin[7]
Skin Corrosion/Irritation H315: Causes skin irritation[7]
Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation[7]
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects
Safe Handling Workflow

SafetyWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Assess Risks (Review SDS) b Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Goggles) a->b c Work in a Ventilated Fume Hood b->c d Weigh and Handle as a Solid c->d e Avoid Dust Generation d->e f Decontaminate Surfaces e->f g Dispose of Waste in Labeled Hazardous Waste Container f->g h Wash Hands Thoroughly g->h

Caption: A workflow for the safe handling of toxic chemical solids.

Recommended Laboratory Practices
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Exposure Controls: Do not eat, drink, or smoke in the laboratory. Avoid contact with skin, eyes, and clothing. If skin contact occurs, wash immediately and gently with plenty of soap and water and seek immediate medical attention.[7]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it locked up or in an area accessible only to qualified personnel.

  • Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]

Conclusion

This compound is a substituted pyridine with established utility in agrochemicals and significant, untapped potential as a building block in medicinal chemistry and materials science. Its synthesis, while requiring careful control, follows established principles of heterocyclic chemistry. The compound's reactivity is centered around its nucleophilic amino group and the electronically modified pyridine core. Due to the high toxicity associated with this class of compounds, strict adherence to safety protocols is paramount. This guide provides the foundational knowledge for researchers to handle, utilize, and explore the full potential of this versatile chemical intermediate.

References

  • Thermo Fisher Scientific. (2010, January 4). Safety Data Sheet for 4-(Dimethylamino)pyridine. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3,5-Dichloro-2,6-dimethylpyridin-4-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-dichloro-2,6-dimethyl-N-(4-methylphenyl)-4-pyridinamine [1H NMR]. Retrieved from [Link]

  • Fun, H.-K., et al. (2008). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o97. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3,5-Dichloro-4-amino pyridine. Retrieved from [Link]

  • Zhang, J., et al. (2018). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. De Gruyter. Retrieved from [Link]

  • PubMed. (2008). 3,5-Dichloro-6-methyl-pyridin-2-amine. Retrieved from [Link]

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][7]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist.... Journal of Medicinal Chemistry, 57(10), 3912-23. Retrieved from [Link]

  • Ashokan, A., et al. (2021). 4-Amino-3,5-dichloropyridine. IUCrData, 6(3), x210253. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link]

Sources

molecular structure of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Introduction

This compound (CAS No: 50978-40-0) is a substituted pyridine derivative that serves as a valuable chemical intermediate and a subject of study in medicinal and agrochemical research.[1][2] Its structure, featuring a pyridine core flanked by two chlorine atoms, two methyl groups, and an amine functional group, imparts a unique combination of steric and electronic properties. These characteristics make it a versatile building block for the synthesis of more complex molecules.[2] This guide provides a comprehensive technical overview of its molecular structure, detailing the analytical methodologies required for its characterization and exploring its significance in modern chemical development. While noted for its phytotoxic properties, the dichloropyridine scaffold is also of significant interest in drug discovery for developing novel therapeutic agents.[1][3]

Core Molecular & Physicochemical Properties

The foundational attributes of a molecule dictate its reactivity, solubility, and potential biological interactions. For this compound, the combination of electron-donating (methyl, amine) and electron-withdrawing (chloro, pyridine nitrogen) groups creates a nuanced electronic profile critical for its function as a synthetic precursor.

PropertyValueSource
CAS Number 50978-40-0[1][4][5]
Molecular Formula C₇H₈Cl₂N₂[1][4][5]
Molecular Weight 191.06 g/mol [4]
SMILES CC1=C(Cl)C(N)=C(Cl)C(C)=N1[4]
InChI 1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11)[5]

Computational analysis provides further insight into the molecule's behavior in various chemical environments.

Computational ParameterValueSignificanceSource
Topological Polar Surface Area (TPSA) 38.91 ŲPredicts membrane permeability and drug transport characteristics.[4]
LogP (Octanol-Water Partition Coefficient) 2.587Indicates moderate lipophilicity, influencing solubility and bioavailability.[4]
Hydrogen Bond Donors 1The primary amine group can donate a hydrogen bond.[4]
Hydrogen Bond Acceptors 2The two nitrogen atoms can accept hydrogen bonds.[4]

Synthesis and Characterization Workflow

A comprehensive understanding of a molecule's structure is achieved through a logical workflow, beginning with its synthesis and proceeding through a funnel of increasingly detailed analytical techniques.

G synthesis Proposed Synthesis (e.g., Chlorination of precursor) purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) Confirm MW & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Connectivity ir->nmr xray Single-Crystal X-ray Diffraction Determine 3D Geometry nmr->xray

A generalized workflow for synthesis and structural elucidation.
Experimental Protocol: Proposed Synthesis

Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, commonly used to convert pyridine-N-oxides or hydroxypyridines to their corresponding chloro-derivatives. The reaction proceeds via electrophilic substitution.

  • Reaction Setup: To a solution of 2,6-dimethylpyridin-4-amine precursor (1 equivalent) in a round-bottom flask, add phosphorus oxychloride (POCl₃) (5-10 equivalents) cautiously under an inert atmosphere (e.g., nitrogen or argon).

  • Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution to pH 7-8 using a saturated solution of sodium bicarbonate (NaHCO₃) or potassium hydroxide (KOH). This must be done in an ice bath to control the exothermic reaction.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as chloroform (CHCl₃) or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent to yield the pure product.[6]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and elucidating the two-dimensional structure of the molecule.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition via the mass-to-charge ratio (m/z) and isotopic distribution. The presence of two chlorine atoms creates a highly characteristic M, M+2, and M+4 isotopic pattern.

m/z (Predicted)Relative Intensity (%)Assignment
195~10.5[M+4]⁺ (due to ²Cl³⁷Cl)
193~65[M+2]⁺ (due to ¹Cl³⁷Cl)
191100[M]⁺ (Molecular Ion, due to ²Cl³⁵Cl)
176Variable[M-CH₃]⁺ (Loss of a methyl group)
156Variable[M-Cl]⁺ (Loss of a chlorine atom)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Introduce a small quantity of the purified solid sample (typically <1 mg) into the mass spectrometer, often via a direct insertion probe.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source to induce ionization and fragmentation.

  • Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole), which separates them based on their m/z ratio.

  • Detection: Record the abundance of each ion to generate a mass spectrum.

Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Frequency (cm⁻¹) (Predicted)Vibrational ModeFunctional Group
3450 - 3300N-H Symmetric & Asymmetric StretchingPrimary Amine (-NH₂)
3100 - 3000C-H Aromatic StretchingPyridine Ring
2980 - 2850C-H Aliphatic StretchingMethyl Groups (-CH₃)
1640 - 1600N-H Bending (Scissoring)Primary Amine (-NH₂)
1580 - 1450C=C and C=N Aromatic StretchingPyridine Ring
800 - 700C-Cl StretchingAryl Halide
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Finely grind a few milligrams of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: Press the homogenous mixture into a thin, transparent pellet using a hydraulic press. The transparency is crucial for allowing infrared light to pass through.

  • Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide a detailed map of the carbon-hydrogen framework. Due to the molecule's symmetry, the two methyl groups and the two chlorine atoms are chemically equivalent.

¹H NMR (Predicted Data in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0 - 4.5Broad Singlet2H-NH₂
~2.4 - 2.6Singlet6HC2-CH₃, C6-CH₃

¹³C NMR (Predicted Data in CDCl₃)

Chemical Shift (δ) ppmAssignment
~150C-2, C-6
~145C-4
~120C-3, C-5
~20-CH₃
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum using a standard pulse program. For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

  • Processing: Apply a Fourier transform to the raw data (FID) to generate the spectrum. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS reference.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Expected N-H···N hydrogen bonding forming dimers.

Based on data from the closely related compound 3,5-Dichloro-6-methylpyridin-2-amine, the molecules are expected to form centrosymmetric dimers in the crystal lattice, linked by pairs of intermolecular N—H···N hydrogen bonds.[6][7] This R²₂(8) ring motif is a common and stabilizing interaction in such crystal structures.

Representative Crystallographic Data (from a related structure[6])

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.7670
b (Å)3.8037
c (Å)15.4129
β (°)104.990
Volume (ų)723.01
Z (Molecules/unit cell)4
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.[6]

  • Structure Solution: Process the diffraction data (integration, scaling, and absorption correction). Solve the structure using direct methods (e.g., SHELXS).

  • Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). Locate hydrogen atoms from a difference Fourier map and refine their positions.[6][8]

Significance in Research and Development

The 3,5-dichloro-4-aminopyridine scaffold is a cornerstone in the development of bioactive molecules.

  • Agrochemicals: As a phytotoxic compound, it serves as a lead structure for developing new herbicides.[1] The chlorine substituents are crucial for modulating the molecule's herbicidal activity and environmental persistence.

  • Pharmaceuticals: Halogenated pyridines are key intermediates for pharmacologically active compounds.[6] The specific substitution pattern can be tailored to interact with biological targets. For instance, a complex derivative, MGL-3196, is a highly selective thyroid hormone receptor β (THR-β) agonist that entered clinical trials for treating dyslipidemia, demonstrating the therapeutic potential of this chemical class.[3] The dichlorophenyl moiety in its structure is a direct extension of the core theme present in this compound.

Conclusion

This compound is a molecule of significant interest, defined by its symmetrically substituted pyridine core. A comprehensive structural characterization relies on a synergistic application of spectroscopic and crystallographic techniques. Mass spectrometry confirms its identity, IR spectroscopy identifies its functional groups, and NMR spectroscopy elucidates its precise atomic connectivity. Ultimately, single-crystal X-ray diffraction provides an unambiguous three-dimensional view, revealing the key intermolecular forces that govern its solid-state architecture. The insights gained from this multi-faceted analysis are crucial for leveraging this compound as a versatile precursor in the rational design of new agrochemicals and pharmaceuticals.

References

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  • Sigma-Aldrich. (n.d.). 3,5-DICHLORO-N-(4-CHLOROPHENYL)-2,6-DIMETHYL-4-PYRIDINAMINE AldrichCPR.
  • Sigma-Aldrich. (n.d.). 3,5-DICHLORO-N-(3-CHLOROPHENYL)-2,6-DIMETHYL-4-PYRIDINAMINE AldrichCPR.
  • Grotenhuis, P. A. M., & Pritz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent No. EP 0192287 A2.
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  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine.
  • Trivedi, S., et al. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridinecarboxylicacid. Der Pharmacia Lettre, 9(5), 117-132.
  • ChemicalBook. (n.d.). 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum.
  • Arctom Scientific. (n.d.). CAS NO. 56960-80-6 | 3,5-dichloro-4,6-dimethylpyridin-2-amine.
  • Wikipedia. (n.d.). 4-Dimethylaminopyridine.
  • BenchChem. (n.d.). Spectroscopic Data of 3,5-Dichloroaniline: A Technical Guide.
  • Fun, H.-K., et al. (2008). 3,5-Dichloro-6-methyl-pyridin-2-amine. PubMed.
  • BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine.
  • Shooter, D., et al. (2017). Crystal structure and Hirshfeld analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane.
  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][9]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23.

  • Purushothaman, M., et al. (2014). 2,6-Diamino-4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarbonitrile.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3,5-Dichloro-2,6-dimethylpyridin-4-amine (CAS No: 50978-40-0), a key substituted pyridine derivative. In the absence of publicly available experimental spectra, this document leverages advanced predictive methodologies to generate and interpret the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the title compound. The predicted data is critically evaluated against experimental data from structurally analogous compounds to ensure the highest degree of scientific validity. This guide is designed to serve as an essential resource for researchers, scientists, and drug development professionals, offering detailed protocols for spectroscopic analysis and a deep understanding of the structure-spectra correlations for this class of molecules.

Introduction

This compound is a halogenated and alkylated 4-aminopyridine derivative. Its structural complexity, featuring a dense arrangement of functional groups on the pyridine core, makes a thorough spectroscopic characterization essential for unambiguous identification, purity assessment, and understanding its chemical behavior. Substituted pyridines are prevalent motifs in medicinal chemistry and materials science, and a detailed understanding of their spectroscopic signatures is paramount for advancing research and development.

This guide moves beyond a simple listing of predicted values. As a Senior Application Scientist, the emphasis is on the "why" behind the data. We will explore the causal relationships between the molecular structure and the resulting spectral features, providing insights that are field-proven and scientifically robust. Each section is designed to be a self-validating system, where predictions are logically grounded in the established principles of spectroscopy and corroborated by empirical data from similar chemical entities.

Molecular_Structure cluster_pyridine Pyridine Ring cluster_substituents Substituents N1 N C2 C N1->C2 C3 C C2->C3 CH3_2 CH₃ C2->CH3_2 C4 C C3->C4 Cl_3 Cl C3->Cl_3 C5 C C4->C5 NH2_4 NH₂ C4->NH2_4 C6 C C5->C6 Cl_5 Cl C5->Cl_5 C6->N1 CH3_6 CH₃ C6->CH3_6 caption Molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, offering a rationale for the predicted chemical shifts and multiplicities.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the title compound is predicted to be relatively simple, reflecting the molecule's symmetry.

Table 1: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~4.5 - 5.5Broad Singlet2H-NH₂The protons of the amino group are expected to be deshielded due to the aromatic ring and will likely appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential exchange with trace amounts of water. The chemical shift can be highly dependent on solvent and concentration.
~2.4Singlet6H2 x -CH₃The two methyl groups at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. They are expected to resonate as a single peak. Their position is downfield from typical alkyl protons due to their attachment to the aromatic pyridine ring.

Comparative Analysis: Experimental data for 2-Amino-4,6-dimethylpyridine shows the methyl protons at δ 2.17 and 2.33 ppm and the amino protons at δ 4.4 ppm.[1] The presence of two electron-withdrawing chlorine atoms at the 3 and 5 positions in our target molecule is expected to deshield the methyl protons, shifting them further downfield, which is consistent with our prediction of ~2.4 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry.

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppmAssignmentRationale
~155C2, C6These carbons are attached to both the nitrogen atom and a methyl group. The electronegativity of the nitrogen causes a significant downfield shift.
~145C4This carbon is attached to the amino group. The -NH₂ group is electron-donating through resonance but slightly electron-withdrawing inductively. The net effect, combined with its position in the heterocyclic ring, places it in this downfield region.
~118C3, C5These carbons are directly bonded to chlorine atoms. The strong electron-withdrawing inductive effect of chlorine significantly deshields these carbons, but this is counteracted by the halogen's ability to donate electron density via resonance (the gamma-gauche effect), resulting in a chemical shift that is not as far downfield as might be expected.
~20-CH₃The methyl carbons are in a typical range for sp³-hybridized carbons attached to an aromatic ring.

Comparative Analysis: In 2,6-lutidine (2,6-dimethylpyridine), the C2/C6 carbons appear at δ 157.1 ppm, C3/C5 at δ 120.7 ppm, C4 at δ 137.2 ppm, and the methyl carbons at δ 24.5 ppm. The introduction of the amino group at C4 in our target molecule is expected to cause an upfield shift for C4 and C3/C5 due to its electron-donating character, which aligns with our predictions. Conversely, the chlorine atoms at C3 and C5 will have a complex effect, but the predicted shifts are within a reasonable range for halogenated pyridines.

Experimental Protocol for NMR Data Acquisition

This protocol is a self-validating system designed to ensure high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amino groups to slow down proton exchange and sharpen the -NH₂ signal.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[2]

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment with a 90° pulse.

    • Set the spectral width to cover a range of at least 0-12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Set a spectral width of 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 1-2 seconds are necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock & Shim insert->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock->acquire_C13 process Fourier Transform & Phase Correction acquire_H1->process acquire_C13->process reference Reference to Solvent Peak process->reference integrate Integrate & Peak Pick reference->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Spectrum

Table 3: Predicted Major IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450 - 3300Medium, Sharp (Doublet)N-H stretching (asymmetric and symmetric)Primary amines typically show two distinct bands in this region corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
~1640StrongN-H bending (scissoring)This strong absorption is characteristic of the scissoring deformation of the -NH₂ group.
~1570, ~1450Strong to MediumC=C and C=N stretching (aromatic ring)The pyridine ring gives rise to several characteristic stretching vibrations in this region.
~1100StrongC-Cl stretchingThe stretching vibration of the carbon-chlorine bond in an aromatic system typically appears in this region.
~850StrongC-H out-of-plane bendingThe substitution pattern on the pyridine ring will influence the exact position of this band.

Comparative Analysis: The experimental IR spectrum of 4-aminopyridine shows N-H stretching bands around 3430 and 3300 cm⁻¹, an N-H bend at 1645 cm⁻¹, and ring stretching modes around 1590 and 1500 cm⁻¹.[4] The presence of methyl and chloro substituents in our target molecule will likely shift these frequencies slightly, but the overall pattern is expected to be similar, validating our predictions.

Experimental Protocol for FT-IR Data Acquisition

For a solid sample like this compound, the KBr pellet or Attenuated Total Reflectance (ATR) method is appropriate.

  • KBr Pellet Method:

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.[5]

  • ATR Method:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum with the clean, empty ATR crystal.

    • Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular formula is C₇H₈Cl₂N₂. The nominal molecular weight is 190 g/mol . However, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule containing two chlorine atoms, the mass spectrum will show three peaks for the molecular ion:

    • M⁺: (containing two ³⁵Cl atoms) - This will be the most abundant peak in the cluster.

    • [M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom) - The intensity will be approximately 65% of the M⁺ peak.

    • [M+4]⁺: (containing two ³⁷Cl atoms) - The intensity will be approximately 10% of the M⁺ peak.

    • Therefore, we predict to see peaks at m/z 190, 192, and 194 with an approximate intensity ratio of 100:65:10.

  • Key Fragmentation Pattern: A common fragmentation pathway for pyridine derivatives is the loss of a methyl group. Therefore, a significant fragment ion is expected at [M-15]⁺, which would also exhibit a dichlorinated isotopic pattern.

Comparative Analysis: The mass spectrum of 4-Amino-2,6-dichloropyridine shows a molecular ion peak cluster with a base peak at m/z 162 (C₅H₄³⁵Cl₂N₂⁺) and a significant [M+2]⁺ peak at m/z 164.[6] This confirms the expected isotopic pattern for a dichlorinated pyridine derivative and supports our prediction for the target molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) coupled with Gas Chromatography (GC) is a standard method for the analysis of volatile, thermally stable compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • GC-MS Analysis:

    • Injector: Set the injector temperature to 250 °C.

    • GC Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) will ensure good separation and elution of the compound.

    • MS Ion Source: The ion source temperature is typically set to 230 °C.

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.[7]

    • Mass Analyzer: Scan a mass range of m/z 40-400 to ensure detection of the molecular ion and significant fragments.

MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms GC-MS Analysis cluster_output_ms Data Output dissolve_ms Dissolve Sample in Volatile Solvent inject Inject into GC dissolve_ms->inject separate Separation on GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect spectrum_ms Generate Mass Spectrum detect->spectrum_ms

Sources

Navigating the Solubility Landscape of 3,5-Dichloro-2,6-dimethylpyridin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the solubility characteristics of 3,5-Dichloro-2,6-dimethylpyridin-4-amine, a crucial parameter for its application in pharmaceutical and chemical research. This guide provides a comprehensive overview of its predicted solubility in various organic solvents, the underlying physicochemical principles, and detailed protocols for experimental determination.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For active pharmaceutical ingredients (APIs), solubility is a critical determinant of bioavailability, influencing the rate and extent of drug absorption. Poor solubility can lead to erratic and incomplete absorption, diminished therapeutic efficacy, and challenges in formulation development. This compound, a substituted pyridine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. A thorough understanding of its solubility profile in a range of organic solvents is paramount for its effective utilization in drug design, synthesis, and formulation.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key properties of this compound are summarized below.

PropertyValue/PredictionSource
Molecular Formula C₇H₈Cl₂N₂[1]
Molecular Weight 191.06 g/mol [1]
Appearance Predicted to be a solid at room temperature[2]
Melting Point Not available
pKa Not available
LogP 2.58744[3]
Topological Polar Surface Area (TPSA) 38.91 Ų[3]

The presence of the pyridine nitrogen and the primary amine group suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the two chlorine atoms and two methyl groups contribute to the molecule's lipophilicity, suggesting an affinity for non-polar organic solvents. The calculated LogP value of 2.58744 indicates a moderate level of lipophilicity.

Predicted Solubility in Organic Solvents: A Qualitative and Quantitative Estimation

Based on the principles of "like dissolves like" and the physicochemical properties of this compound and its analogs, a predicted solubility profile in common organic solvents can be established.

Qualitative Solubility Predictions:

  • High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to their ability to act as hydrogen bond acceptors and their relatively high polarity. Chlorinated solvents such as dichloromethane and chloroform are also likely to be good solvents due to dipole-dipole interactions and the presence of chlorine atoms in both the solute and the solvent.

  • Moderate Solubility: Expected in alcohols such as methanol and ethanol . While these are polar protic solvents capable of hydrogen bonding, the non-polar regions of the target molecule might limit its complete dissolution. Ketones like acetone and esters like ethyl acetate are also expected to be moderate solvents.

  • Low to Insoluble: Expected in non-polar solvents like hexane and toluene . The significant polarity of the amine and pyridine functionalities will likely hinder its interaction with these non-polar hydrocarbon solvents.

Estimated Quantitative Solubility:

The following table provides an estimation of the solubility of this compound in various organic solvents. It is crucial to note that these are predicted values based on the solubility of structurally similar compounds and should be confirmed by experimental determination.

SolventPredicted Solubility RangeRationale based on Analogs
Methanol 10 - 50 mg/mL3,5-Dichloro-4-methylpyridine is soluble in methanol.[4]
Ethanol 5 - 30 mg/mLSimilar to methanol, but the larger alkyl chain may slightly reduce solubility.
Acetone 10 - 50 mg/mL4-Dimethylaminopyridine (DMAP) is very soluble in acetone.[5]
Dichloromethane 50 - 200 mg/mL3,5-dichloro-4-aminopyridine is soluble in dichloromethane.[6]
Chloroform 50 - 200 mg/mL3,5-dichloro-4-aminopyridine is soluble in chloroform.[6]
Ethyl Acetate 10 - 50 mg/mLDMAP is very soluble in ethyl acetate.[5]
Acetonitrile 5 - 30 mg/mLA polar aprotic solvent, but generally a weaker solvent than DMF or DMSO.
Tetrahydrofuran (THF) 10 - 50 mg/mLA moderately polar ether, expected to have moderate solvating power.
Toluene < 1 mg/mLA non-polar aromatic solvent, unlikely to effectively solvate the polar groups.
Hexane < 0.1 mg/mLA non-polar aliphatic solvent, very poor solvent for this compound.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for this purpose.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess amount of This compound prep_solvent Measure a known volume of the organic solvent prep_vial Add compound and solvent to a sealed vial shake Agitate the vial at a constant temperature (e.g., 24-48 hours) prep_vial->shake Transfer to shaker check_solid Visually confirm the presence of undissolved solid shake->check_solid centrifuge Centrifuge the sample to pellet the excess solid check_solid->centrifuge Proceed if solid is present filter Filter the supernatant through a 0.45 µm filter centrifuge->filter dilute Dilute a known aliquot of the clear filtrate filter->dilute hplc Analyze by a validated HPLC-UV method dilute->hplc calculate Calculate the concentration (solubility) hplc->calculate

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can be conducted to determine the optimal equilibration time.

    • After the equilibration period, visually confirm that excess solid is still present in each vial.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand for a short period to allow for initial sedimentation.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV method. The method should be specific for this compound and demonstrate linearity, accuracy, and precision.

    • Quantify the concentration of the compound in the diluted sample by comparing its peak area to a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that matches that of the solute will generally be a better solvent.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility studies.

  • Purity of the Compound: Impurities can affect the measured solubility. Therefore, using a well-characterized and pure compound is essential for obtaining accurate data.

Safety and Handling

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, a critical parameter for its application in research and development. While quantitative experimental data is not yet widely published, this guide offers a robust framework for predicting its solubility based on physicochemical properties and data from analogous structures. The detailed experimental protocol for the shake-flask method provides researchers with a reliable methodology to determine the precise solubility in various solvents. A thorough understanding and experimental validation of the solubility of this compound will undoubtedly facilitate its advancement in the drug discovery and development pipeline.

References

  • Solubility of Things. 3,5-Dichloro-2,6-dimethylpyridin-4-one. Available from: [Link]

  • Pipzine Chemicals. 3,5-Dichloro-4-amino pyridine. Available from: [Link]

  • PubChem. 3,5-Dichloroaniline. Available from: [Link]

  • Shiu, W. Y., & Mackay, D. (1997). Physical-chemical properties of chlorinated dibenzo-p-dioxins. Chemosphere, 34(8), 1889-1899.
  • Fenech, M., & Farrugia, C. (2015). A Correlation of Physicochemical Properties of Selected Medicinal Compounds to their Anatomical Therapeutic Chemical Classification. Malta Journal of Health Sciences, 2(1), 18-23.
  • Shultz, M. D. (2019). An analysis of the physicochemical properties of oral drugs. ACS medicinal chemistry letters, 10(9), 1345-1350.
  • Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & St-Gallay, S. A. (2008). Physicochemical properties, ADME and safety attributes of drugs in Takeda's portfolio. Bioorganic & medicinal chemistry letters, 18(17), 4872-4875.

Sources

3,5-Dichloro-2,6-dimethylpyridin-4-amine as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dichloro-2,6-dimethylpyridin-4-amine: A Strategic Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis. The document delves into its physicochemical properties, established and putative synthetic routes, characteristic reactivity, and significant applications, particularly in the agrochemical and pharmaceutical sectors. Detailed experimental protocols, data summaries, and mechanistic visualizations are provided to serve as a practical resource for researchers, chemists, and professionals in drug development and materials science. The guide emphasizes the strategic importance of this molecule, arising from its unique substitution pattern which offers a combination of steric and electronic properties for targeted chemical transformations.

Introduction: The Strategic Value of Polysubstituted Pyridines

Substituted pyridine scaffolds are ubiquitous in a vast array of functional molecules, from life-saving pharmaceuticals to high-performance materials. Their prevalence stems from the pyridine ring's unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. Within this important class, this compound (CAS No. 50978-40-0) emerges as a particularly strategic building block.[1][2][3][4]

The molecule's architecture is notable for several reasons:

  • Defined Reactivity Vectors: The two chlorine atoms at the 3- and 5-positions serve as reliable handles for cross-coupling reactions, allowing for the introduction of diverse substituents.

  • Modulated Basicity: The electron-withdrawing chlorine atoms temper the basicity of the pyridine nitrogen and the exocyclic amine, while the electron-donating methyl and amino groups counteract this effect, resulting in a nuanced pKa.

  • Steric Control: The methyl groups at the 2- and 6-positions provide steric shielding, which can influence the regioselectivity of reactions and impart conformational constraints on derivatives.

  • Bioisosteric Potential: The overall substitution pattern makes it an interesting scaffold for bioisosteric replacement in drug design.

This guide aims to provide a detailed exploration of this versatile building block, offering both foundational knowledge and practical, field-proven insights into its synthesis and application.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis and process development.

Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 50978-40-0[1][2][3]
Molecular Formula C₇H₈Cl₂N₂[1][2][3]
Molecular Weight 191.06 g/mol [1][2]
Appearance Crystalline solid[5]
Melting Point Data not readily available. The related 3,5-dichloro-2,6-dimethylpyridin-4-one is a solid.[5] The analogous 4-Amino-3,5-dichloropyridine melts at 156-166 °C.[6]
Solubility Expected to be soluble in many common organic solvents and have low solubility in water.[7]
pKa (of conjugate acid) Estimated to be in the range of 5-7, lower than unsubstituted 4-aminopyridine due to the electron-withdrawing chlorine atoms.
Spectroscopic Profile (Predicted)
  • 1H NMR (400 MHz, CDCl₃):

    • δ ~4.5-5.5 ppm (s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

    • δ ~2.4-2.6 ppm (s, 6H): A sharp singlet integrating to six protons, representing the two equivalent methyl groups (-CH₃) at the 2- and 6-positions.

  • 13C NMR (101 MHz, CDCl₃):

    • δ ~150-155 ppm: Quaternary carbon (C2/C6) attached to the methyl groups and ring nitrogen.

    • δ ~145-150 ppm: Quaternary carbon (C4) bearing the amino group.

    • δ ~110-115 ppm: Quaternary carbon (C3/C5) bearing the chloro groups.

    • δ ~20-25 ppm: Carbon of the methyl groups (-CH₃).

  • Mass Spectrometry (EI):

    • m/z ~190, 192, 194: A characteristic isotopic cluster for a molecule containing two chlorine atoms, representing the molecular ion [M]⁺. The approximate 9:6:1 ratio of the M, M+2, and M+4 peaks would be a key identifier.

Synthesis of this compound

The synthesis of this building block is not widely reported in standard literature, suggesting it is often prepared on-demand or via proprietary routes. However, a logical and robust synthetic pathway can be designed based on established pyridine chemistry, starting from the more accessible 2,6-dimethylpyridin-4-one. The overall process involves a two-step sequence: dichlorination followed by amination.

Synthesis_Workflow A 2,6-Dimethylpyridin-4-one B 3,5-Dichloro-2,6-dimethylpyridin-4-one A->B Chlorination (e.g., SO₂Cl₂ or Cl₂) C This compound B->C Amination (e.g., High temp/pressure NH₃)

Synthetic workflow for the target compound.
Detailed Experimental Protocol (Putative)

This protocol is a self-validating system based on well-established transformations in pyridine chemistry. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-one

This step is adapted from procedures for the chlorination of pyridinols. The choice of a strong chlorinating agent is critical to overcome the electron-rich nature of the starting material and achieve dichlorination.

  • Rationale: Direct chlorination of 2,6-dimethylpyridin-4-one is an effective method to install the chloro groups at the electron-rich 3- and 5-positions. Using a reagent like sulfuryl chloride (SO₂Cl₂) or chlorine gas in an acidic medium facilitates the electrophilic substitution.

  • Materials:

    • 2,6-Dimethylpyridin-4-one

    • Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

    • An appropriate solvent (e.g., glacial acetic acid or a high-boiling chlorinated solvent)

  • Procedure:

    • In a fume hood, charge a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet/dropping funnel with 2,6-dimethylpyridin-4-one (1.0 eq).

    • Add the solvent (e.g., glacial acetic acid, ~5-10 volumes).

    • Slowly add sulfuryl chloride (2.2 eq) dropwise to the stirred suspension at room temperature. The reaction is exothermic and will likely evolve HCl gas, which should be scrubbed.

    • After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The solid precipitate is collected by filtration, washed thoroughly with water to remove acid, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

    • Dry the resulting solid under vacuum to yield crude 3,5-dichloro-2,6-dimethylpyridin-4-one. Further purification can be achieved by recrystallization.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution (SₙAr) reaction, converting the pyridinone to a 4-chloropyridine intermediate in situ followed by amination. This is a high-activation-energy process requiring forcing conditions.

  • Rationale: The conversion of the pyridinone to the amine requires transformation of the C4-oxygen bond into a C4-nitrogen bond. A common method involves treating the pyridinone with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to form the 4-chloro intermediate, which is then displaced by ammonia under high temperature and pressure.

  • Materials:

    • 3,5-Dichloro-2,6-dimethylpyridin-4-one (from Step 1)

    • Phosphorus oxychloride (POCl₃)

    • Phosphorus pentachloride (PCl₅)

    • Ammonia (aqueous or gas)

    • A high-pressure reaction vessel (autoclave)

  • Procedure:

    • Caution: This step should only be performed by trained personnel with appropriate safety equipment. In a fume hood, combine 3,5-dichloro-2,6-dimethylpyridin-4-one (1.0 eq) and POCl₃ (~5 volumes) in a flask.

    • Carefully add PCl₅ (1.1 eq) portion-wise.

    • Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. This step generates the 3,4,5-trichloro-2,6-dimethylpyridine intermediate.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Transfer the crude residue to a high-pressure autoclave.

    • Add concentrated aqueous ammonia (~10-20 volumes) or charge the vessel with ammonia gas to a specified pressure.

    • Seal the autoclave and heat to 150-180 °C for 12-24 hours. The internal pressure will increase significantly.

    • After cooling to room temperature, carefully vent the autoclave.

    • Basify the reaction mixture with a strong base (e.g., 50% NaOH solution) to pH > 12.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Reactivity and Chemical Transformations

The synthetic utility of this compound is dictated by the reactivity of its three key functional sites: the exocyclic amino group, the two C-Cl bonds, and the pyridine ring nitrogen.

Reactivity_Sites mol N_amine N-Functionalization (Acylation, Alkylation) N_amine->mol C_Cl C-C & C-N Cross-Coupling (Suzuki, Buchwald-Hartwig) C_Cl->mol C_Cl->mol N_pyridine Protonation / Lewis Acid Coordination (pKa influenced) N_pyridine->mol

Key reactivity sites on the molecule.
N-Functionalization of the Amino Group

The primary amino group at the C4 position can readily undergo standard transformations such as acylation, sulfonylation, and alkylation. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the adjacent chloro- and ring-nitrogen atoms. Reactions may require slightly more forcing conditions or stronger electrophiles compared to a simple aniline.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bonds at the 3- and 5-positions are prime sites for palladium-catalyzed cross-coupling reactions. This is the most powerful and common strategy for elaborating this scaffold.

  • Suzuki-Miyaura Coupling: Forms C-C bonds by reacting the dichloropyridine with an organoboron reagent (e.g., arylboronic acids). This is a robust method for introducing aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines, providing access to a wide range of substituted diaminopyridines.

  • Sonogashira Coupling: Forms C-C triple bonds by reacting with terminal alkynes, a key transformation for creating rigid linkers in medicinal chemistry and materials science.

The equivalence of the two chlorine atoms means that mono-functionalization can be challenging and may lead to a mixture of mono- and di-substituted products, often requiring careful control of stoichiometry and reaction conditions.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the mono-arylation of the title compound.

  • Rationale: Palladium(0) catalysts, stabilized by electron-rich, bulky phosphine ligands (like SPhos or XPhos), are highly effective for the oxidative addition into the strong C-Cl bond of an electron-rich pyridine ring. A suitable base is required to facilitate the transmetalation step of the catalytic cycle.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1-1.2 eq for mono-coupling)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., SPhos, 4 mol%)

    • Base (e.g., K₃PO₄, 3.0 eq)

    • Anhydrous solvent (e.g., Toluene/Water or 1,4-Dioxane)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.

    • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent to the flask, followed by the catalyst/ligand pre-mixture via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography to isolate the desired mono-arylated product.

Applications in Agrochemicals and Pharmaceuticals

The unique substitution pattern of this compound has made it a valuable intermediate in both the agrochemical and pharmaceutical industries.

Agrochemicals: A Link to Clopidol

The title compound is structurally related to the coccidiostat Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol). It has been identified as a phytotoxic compound and has been used in the control of clopidol-resistant weeds.[3] This suggests its role as either a metabolite, a synthetic precursor, or an impurity in the manufacturing of Clopidol and related agrochemicals.[2] Its herbicidal properties indicate that it interacts with critical biological pathways in plants.[3]

Pharmaceuticals: A Scaffold for Drug Discovery

While no currently marketed drugs contain this exact fragment, the substituted aminopyridine motif is of significant interest in medicinal chemistry. The structural features of this compound make it an attractive starting point for library synthesis.

  • Case Study Insight - PDE4 Inhibitors: Research into potent and selective phosphodiesterase-4 (PDE4) inhibitors has utilized substituted aminopyridine residues. These compounds are explored for treating inflammatory conditions like asthma and COPD. The aminopyridine core serves as a central scaffold, with substitutions at the amino and chloro positions used to modulate potency, selectivity, and pharmacokinetic properties.

  • Future Potential: The ability to perform selective cross-coupling reactions at the 3- and 5-positions allows for the creation of diverse chemical libraries. This enables medicinal chemists to explore structure-activity relationships (SAR) systematically, optimizing ligand-protein interactions and ADME (absorption, distribution, metabolism, and excretion) properties.

Application AreaExample / RoleSignificance
Agrochemicals Related to the coccidiostat Clopidol; used as a herbicide.[2][3]Demonstrates inherent biological activity and its relevance in crop protection.
Pharmaceuticals A versatile scaffold for library synthesis, e.g., for targets like PDE4.The defined reactivity vectors allow for systematic exploration of chemical space in drug discovery programs.
Organic Synthesis A polysubstituted building block for accessing complex heterocyclic systems.Provides a rigid core with multiple points for diversification.

Handling, Safety, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific safety data sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on its structure and data from closely related compounds like 4-amino-3,5-dichloropyridine.

  • Toxicity: The compound is considered toxic. Ingestion may lead to severe symptoms.[3] Halogenated aromatic amines should always be handled with care as they can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its carefully arranged substituents provide a unique combination of steric hindrance and electronic properties that chemists can exploit to build complex molecules with precision. While its current documented applications are primarily in the agrochemical field, its true potential as a versatile building block for medicinal chemistry is vast and largely untapped. The reliable reactivity of its chloro-groups in palladium-catalyzed cross-coupling reactions makes it an ideal platform for generating diverse libraries of novel compounds. As the demand for new, effective, and selective small-molecule therapeutics continues to grow, we can expect to see this and similar heterocyclic building blocks play an increasingly central role in the discovery pipelines of the future.

References

  • Veeprho. Clopidogrel EP Impurity A | CAS 90055-55-3. Available from: [Link]

  • Pipzine Chemicals. 3,5-Dichloro-4-amino pyridine. Available from: [Link]

  • Eureka. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine. Available from: [Link]

  • Solubility of Things. 3,5-Dichloro-2,6-dimethylpyridin-4-one. Available from: [Link]

  • ResearchGate. One-Pot Three Component Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline Derivatives Using 4-Dimethylaminopyridine (DMAP) as a Catalyst | Request PDF. Available from: [Link]

  • ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Available from: [Link]

  • Google Patents. Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2.

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An In-depth Technical Guide to the Potential Biological Activity of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of 3,5-dichloro-2,6-dimethylpyridin-4-amine, a substituted pyridine derivative. Drawing upon available data and structure-activity relationships within analogous chemical classes, this document elucidates the compound's likely primary application as a potent herbicidal agent. The guide delves into its probable mechanism of action as a synthetic auxin, disrupting critical physiological processes in susceptible plant species. Detailed, field-proven methodologies for the synthesis, purification, and evaluation of its phytotoxic effects are presented, including protocols for assessing activity on the model plant species Arabidopsis thaliana. Furthermore, this guide includes a discussion of the compound's physicochemical properties and a proposed signaling pathway for its herbicidal action. This document is intended for researchers, scientists, and professionals in the fields of agrochemical discovery, weed science, and pesticide development, offering a foundational understanding for further investigation and application of this molecule.

Introduction and Physicochemical Profile

This compound is a halogenated and methylated derivative of 4-aminopyridine. Its chemical structure, featuring a substituted pyridine core, suggests a range of potential biological activities. However, the existing body of evidence strongly points towards its function as a phytotoxic agent.[1][2] The compound's structural similarity to known picolinic acid herbicides is a key indicator of its likely mode of action.[1] This guide will, therefore, focus on its herbicidal properties, providing a technical framework for its synthesis, characterization, and biological evaluation in an agricultural context.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3,5-Dichloro-4-aminopyridine2,6-Lutidine
CAS Number 50978-40-0[1]22889-78-7108-48-5
Molecular Formula C₇H₈Cl₂N₂[1]C₅H₄Cl₂N₂[3]C₇H₉N
Molecular Weight 191.06 g/mol [1]163.00 g/mol [3]107.15 g/mol
Appearance White to off-white solidWhite to off-white crystalline powder[3]Colorless oily liquid[4]
Melting Point Not available165-167 °C[3]-5.9 °C[4]
Boiling Point Not availableNot available144 °C[4]
Solubility Limited solubility in water, soluble in organic solvents (predicted)Slightly soluble in water; soluble in dichloromethane, chloroform[3]Soluble in water and common organic solvents[4]

Synthesis and Characterization

A plausible synthetic route to this compound can be extrapolated from established pyridine chemistry. The following protocol is a proposed method based on the chlorination of 2,6-lutidine followed by amination.

Proposed Synthesis Workflow

Synthesis_Workflow Start 2,6-Lutidine Chlorination Chlorination (e.g., Cl2, POCl3) Start->Chlorination Step 1 Intermediate 3,5-Dichloro-2,6-lutidine Chlorination->Intermediate Amination Amination (e.g., Reductive Amination or Nucleophilic Substitution) Intermediate->Amination Step 2 Product This compound Amination->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Chlorination of 2,6-Lutidine

  • To a solution of 2,6-lutidine in a suitable solvent (e.g., carbon tetrachloride), add a chlorinating agent such as phosphorus oxychloride (POCl₃).[5]

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and carefully quench with water or a mild base.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3,5-dichloro-2,6-lutidine by column chromatography or distillation.

Step 2: Amination of 3,5-Dichloro-2,6-lutidine

This step can potentially be achieved through several methods, including reductive amination or nucleophilic aromatic substitution.

Method A: Reductive Amination

  • Dissolve 3,5-dichloro-2,6-lutidine in a suitable solvent such as methanol.

  • Add an ammonia source, such as ammonium acetate or aqueous ammonia.

  • Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining a controlled temperature.[6]

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction and adjust the pH to be basic.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Method B: Nucleophilic Aromatic Substitution

  • In a sealed reaction vessel, dissolve 3,5-dichloro-2,6-lutidine in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a source of ammonia, such as sodium amide or a concentrated solution of ammonia in an appropriate solvent.

  • Heat the mixture at an elevated temperature and pressure. The reaction conditions will need to be optimized to favor substitution at the 4-position.

  • After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent.

  • Purify the product as described in Method A.

Biological Activity Profile: Herbicidal Action

The primary biological activity of this compound is its phytotoxicity, classifying it as a herbicide. The observed symptoms in treated plants, such as epinasty (twisting and curling of stems and leaves), are characteristic of synthetic auxin herbicides.[1]

Proposed Mechanism of Action: Synthetic Auxin Mimicry

This compound is believed to act as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) but at unregulated and toxic levels. This leads to a cascade of physiological disruptions in susceptible plants, ultimately causing death.

The proposed signaling pathway involves the following key steps:

  • Perception: The compound binds to auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin-Signaling F-box).

  • Derepression of Transcription: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome.

  • Gene Expression: The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which then activate the transcription of a multitude of auxin-responsive genes.

  • Physiological Disruption: The uncontrolled expression of these genes leads to an overproduction of ethylene and abscisic acid (ABA), disruption of cell division and elongation, and ultimately, cell death and necrosis.

Synthetic_Auxin_Pathway cluster_nucleus Plant Cell Nucleus cluster_cytoplasm Cytoplasm Herbicide This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Herbicide->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes ubiquitination of ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Ethylene Increased Ethylene Production Auxin_Genes->Ethylene ABA Increased ABA Production Auxin_Genes->ABA Growth_Disruption Disrupted Cell Growth & Elongation Ethylene->Growth_Disruption ABA->Growth_Disruption Plant_Death Plant Death Growth_Disruption->Plant_Death

Caption: Proposed signaling pathway for the herbicidal action of this compound.

Representative Biological Activity Data

Table 2: Representative Herbicidal Activity of Picolinic Acid Derivatives against Arabidopsis thaliana Root Growth

CompoundChemical StructureIC₅₀ (µM)Reference
Picloram 4-amino-3,5,6-trichloropicolinic acid~1.0 - 5.0[7]
Clopyralid 3,6-dichloro-2-pyridinecarboxylic acid>10[8]
Compound c5 (a 6-pyrazolyl picolinate derivative) 3-chloro-6-(1H-pyrazol-1-yl)picolinic acid derivative~0.037 (27x more potent than clopyralid)[8]
Compound V-7 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative) 4-amino-3,5-dichloro-6-(5-phenyl-1H-pyrazol-1-yl)picolinic acid derivative~0.02 (45x more potent than halauxifen-methyl)[5][9]

It is anticipated that this compound would exhibit potent herbicidal activity, with an IC₅₀ value potentially in the low micromolar to sub-micromolar range against susceptible plant species.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for assessing the herbicidal activity of this compound. Arabidopsis thaliana is recommended as the primary model organism due to its small size, rapid life cycle, and well-characterized genetics.

In Vitro Seed Germination and Root Elongation Assay

This assay is a primary screen to determine the phytotoxicity of the compound.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in sterile water to achieve the desired test concentrations.

  • Plating: Dispense a defined volume of each test solution onto sterile filter paper in Petri dishes. A solvent control and a negative control (water) should be included.

  • Seed Sterilization and Sowing: Surface-sterilize Arabidopsis thaliana seeds (e.g., with a solution of 70% ethanol followed by bleach and sterile water rinses). Aseptically place a set number of seeds (e.g., 20) onto each filter paper.

  • Incubation: Seal the Petri dishes and incubate in a controlled environment growth chamber with a defined light/dark cycle and temperature.

  • Data Collection: After a set period (e.g., 5-7 days), record the seed germination rate and measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percentage of germination inhibition and root growth inhibition relative to the controls. Determine the IC₅₀ value (the concentration that causes 50% inhibition) for root growth.

Whole Plant Spray Assay (Post-emergence)

This assay evaluates the herbicidal effect on established plants.

  • Plant Growth: Grow Arabidopsis thaliana or other target weed species in pots containing a suitable soil mix in a greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare spray solutions of this compound at various concentrations, including a surfactant to ensure even coverage.

  • Treatment: Spray the plants uniformly with the test solutions until runoff. Include control groups sprayed with water and surfactant only.

  • Observation: Return the plants to the controlled environment and observe them over a period of 14-21 days.

  • Assessment: Record phytotoxicity symptoms at regular intervals, such as epinasty, chlorosis, necrosis, and stunting. At the end of the observation period, determine the percentage of visual injury and, if applicable, harvest the above-ground biomass to measure fresh and dry weight.

  • Analysis: Determine the GR₅₀ value (the application rate that causes a 50% reduction in plant growth).

Bioassay_Workflow cluster_invitro In Vitro Assay cluster_wholeplant Whole Plant Assay Prep_Solutions_vitro Prepare Test Solutions Plate_Seeds Plate Arabidopsis Seeds Prep_Solutions_vitro->Plate_Seeds Incubate_vitro Incubate (5-7 days) Plate_Seeds->Incubate_vitro Measure_vitro Measure Germination & Root Length Incubate_vitro->Measure_vitro Calc_IC50 Calculate IC50 Measure_vitro->Calc_IC50 Grow_Plants Grow Target Plants Spray_Treat Spray with Test Compound Grow_Plants->Spray_Treat Observe Observe (14-21 days) Spray_Treat->Observe Assess_Damage Assess Phytotoxicity & Biomass Observe->Assess_Damage Calc_GR50 Determine GR50 Assess_Damage->Calc_GR50

Caption: Experimental workflow for evaluating the herbicidal activity of this compound.

Concluding Remarks for the Research Professional

This compound presents a compelling profile as a potential herbicidal agent, likely operating through the well-established synthetic auxin mechanism of action. Its structural features suggest high potency, warranting further investigation for the control of broadleaf weeds. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its efficacy and further elucidate its precise molecular interactions within the auxin signaling pathway. Future research should focus on obtaining precise quantitative data on its herbicidal spectrum, understanding its environmental fate and toxicology, and exploring structure-activity relationships through the synthesis of novel analogs to optimize its performance and selectivity. The information presented herein serves as a critical launchpad for the development of this promising molecule into a valuable tool for modern agriculture.

References

  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link]

  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed, 36771096. [Link]

  • Liu, Q., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC, 10.3390/molecules28031431. [Link]

  • Le Noble, W. J., & Miller, A. R. (1980). Kinetics of reactions in solutions under pressure. 49. Chlorine kinetic isotope effects in the methylation of pyridine and 2,6-lutidine. The Journal of Organic Chemistry, 45(15), 3173-3175. [Link]

  • Fun, H.-K., et al. (2008). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o97. [Link]

  • Google Patents (n.d.).
  • Scavo, F., et al. (2020). Phytotoxicity, Morphological, and Metabolic Effects of the Sesquiterpenoid Nerolidol on Arabidopsis thaliana Seedling Roots. Plants, 9(10), 1339. [Link]

  • VTechWorks (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]

  • Google Patents (n.d.).
  • Zhang, Y., et al. (2024). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 29(1), 123. [Link]

  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(1), x241120. [Link]

  • Yang, Z., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252-2263. [Link]

  • Liu, T., et al. (2018). Enantioselective disturbance of chiral herbicide dichlorprop to nitrogen metabolism of Arabidopsis thaliana: Regular analysis and stable isotope attempt. Ecotoxicology and Environmental Safety, 147, 729-736. [Link]

  • Organic Chemistry (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

  • Chad's Prep (2021, April 29). 22.3 Synthesis of Amines [Video]. YouTube. [Link]

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An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethylpyridin-4-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3,5-dichloro-2,6-dimethylpyridin-4-amine, a halogenated and methylated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the compound's chemical identity, proposes a detailed synthetic pathway with a step-by-step experimental protocol, and outlines robust analytical methodologies for its characterization. Furthermore, this guide explores the compound's potential therapeutic applications, drawing insights from the biological activities of structurally related molecules and highlighting its promise as a scaffold for novel kinase inhibitors.

Compound Identity and Physicochemical Properties

This compound, also known as 4-amino-3,5-dichloro-2,6-lutidine, is a heterocyclic organic compound. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, two methyl groups at the 2 and 6 positions, and an amine group at the 4 position. This unique arrangement of functional groups imparts specific chemical and physical properties that are pivotal for its role as a synthetic intermediate and its potential biological activity.

PropertyValueSource(s)
CAS Number 50978-40-0[1]
Molecular Formula C₇H₈Cl₂N₂[1]
Molecular Weight 191.06 g/mol [1]
Appearance White to off-white solid (predicted)
Melting Point Not explicitly reported, but related compounds have melting points in the range of 100-200°C
Solubility Predicted to have some solubility in polar organic solvents like methanol and chloroform, and limited solubility in non-polar solvents.[2]
SMILES CC1=C(C(=C(C(=N1)C)Cl)N)Cl[1]

Synthesis and Purification: A Proposed Pathway

A promising synthetic strategy involves the direct chlorination of 2,6-lutidine followed by amination. This approach is advantageous due to the commercial availability of the starting material and the well-documented procedures for the chlorination of pyridine rings.

Proposed Synthetic Workflow

G A Start: 2,6-Lutidine B Chlorination (e.g., Cl2, SO2Cl2) A->B Step 1 C Intermediate: 3,4,5-Trichloro-2,6-lutidine B->C D Amination (e.g., NH3, NaN3 then reduction) C->D Step 2 E Product: This compound D->E F Purification (Crystallization/Chromatography) E->F Step 3 G Final Product F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,4,5-Trichloro-2,6-lutidine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, place 2,6-lutidine (1 equivalent).

  • Chlorination: Add a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (3-4 equivalents), dropwise to the stirred 2,6-lutidine at room temperature. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4,5-trichloro-2,6-lutidine.

Step 2: Amination of 3,4,5-Trichloro-2,6-lutidine

  • Reaction Setup: In a sealed pressure vessel, dissolve the crude 3,4,5-trichloro-2,6-lutidine (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Amination: Add an amination agent, such as a solution of ammonia in methanol or aqueous ammonia (excess).

  • Reaction Conditions: Heat the sealed vessel to a temperature between 150-200°C for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent. The organic layer is then washed with brine, dried, and concentrated.

Step 3: Purification

  • Crystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

  • Column Chromatography: If further purification is required, column chromatography on silica gel using a gradient of hexane and ethyl acetate can be employed.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

G A Synthesized Compound B Purity Assessment (HPLC/GC-MS) A->B C Structural Elucidation A->C H Characterized Product B->H D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry (HRMS) C->E F Infrared Spectroscopy (FT-IR) C->F G Elemental Analysis C->G D->H E->H F->H G->H

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the final compound. A C18 column with a mobile phase consisting of a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a suitable starting point. Detection can be performed using a UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both purity assessment and structural confirmation. The compound can be dissolved in a volatile solvent and injected into the GC. The retention time provides information on purity, while the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups and a broad singlet for the amine protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the aromatic carbons of the pyridine ring. The chemical shifts of the carbons attached to chlorine will be significantly downfield.

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecule, confirming the elemental composition (C₇H₈Cl₂N₂). The isotopic pattern due to the presence of two chlorine atoms will be a key diagnostic feature.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the methyl groups (around 2900-3000 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

Potential Applications and Biological Activity: A Focus on Kinase Inhibition

While this compound is noted for its phytotoxicity and use as a chemical intermediate, its structural features suggest significant potential in the realm of medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors.[3]

The pyridine ring is a well-established "privileged scaffold" in drug discovery, and the presence of two chlorine atoms can enhance binding affinity to protein targets through halogen bonding and hydrophobic interactions. The 4-amino group provides a key hydrogen bond donor and acceptor, which is crucial for interacting with the hinge region of many protein kinases.

Numerous studies have demonstrated that dichlorinated phenyl and pyridinyl moieties are key components of potent kinase inhibitors. For instance, derivatives of 2,6-dichlorophenylamine have been identified as potent Src kinase inhibitors.[3] The dichloro substitution pattern is often crucial for achieving high potency and selectivity.

Based on this precedent, it is hypothesized that this compound could serve as a valuable starting point for the design of inhibitors targeting various kinases implicated in diseases such as cancer and inflammatory disorders. The methyl groups at the 2 and 6 positions can provide steric hindrance that may influence selectivity and can also be sites for further functionalization to optimize pharmacokinetic properties.

Hypothetical Kinase Inhibition and Signaling Pathway

A plausible mechanism of action for a kinase inhibitor derived from this scaffold would involve competitive binding to the ATP-binding pocket of the target kinase. The 4-amino group would likely form hydrogen bonds with the hinge region residues, a common binding motif for many kinase inhibitors. The dichloro-dimethyl-substituted pyridine ring would occupy the hydrophobic pocket, with the chlorine atoms potentially forming halogen bonds with specific residues.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Substrate Substrate Protein Kinase_B->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Transcription Gene Transcription Phospho_Substrate->Transcription Inhibitor This compound Derivative ATP-Competitive Inhibitor Inhibitor:f0->Kinase_B Inhibition Cell_Response Cellular Response (e.g., Proliferation, Survival) Transcription->Cell_Response

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action of a this compound-based kinase inhibitor.

Conclusion and Future Directions

This compound is a versatile chemical entity with established utility as a synthetic intermediate and significant, albeit underexplored, potential in drug discovery. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and a robust analytical framework for its characterization.

The true potential of this compound lies in its application as a scaffold for novel therapeutics. Future research should focus on the systematic synthesis of a library of derivatives and their screening against a panel of protein kinases to identify specific targets. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these novel inhibitors. Such endeavors hold the promise of yielding new and effective treatments for a range of human diseases.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3,5-Dichloro-2,6-dimethylpyridin-4-one. Retrieved from [Link]

  • Fun, H.-K., et al. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o97.
  • Pharmaffiliates. (n.d.). 3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]

  • Anantheeswary, T., et al. (2024). 4-Amino-3,5-dichloropyridine.
  • Wikipedia. (2024). 4-Dimethylaminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

  • Kelly, T. A., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][5][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923.

  • Wakita, M., et al. (2017). 4,5-Dichloro-2-octyl-4-isothiazolin-3-one (DCOIT)
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • Hennequin, L. F., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][5][6]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-608.

  • Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.
  • Beaufils, F., et al. (2020). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 102, 104089.
  • O'Brien, S. E., et al. (2020). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Chemical & Pharmaceutical Bulletin, 68(1), 77-90.
  • Anantheeswary, T., et al. (2024). 4-Amino-3,5-dichloropyridine.
  • Medda, F., et al. (2013). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry Letters, 23(2), 528-531.
  • Bantscheff, M., et al. (2014). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 57(12), 5245-5257.

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Methodological & Application

Application Notes and Protocols for 3,5-Dichloro-2,6-dimethylpyridin-4-amine: A Guide for Cellular and Molecular Investigations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental application of 3,5-Dichloro-2,6-dimethylpyridin-4-amine. While historically noted for its phytotoxic properties, the structural motifs of this compound suggest a potential role as a modulator of critical cellular signaling pathways, such as the Wnt/β-catenin cascade, which is frequently dysregulated in various cancers and metabolic diseases. This document offers detailed, field-proven protocols for the initial characterization of this compound's biological activity, from fundamental handling and safety procedures to advanced cell-based assays for investigating its mechanism of action. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, empowering researchers to generate robust and reproducible data.

Introduction: Unveiling the Potential of a Substituted Pyridine

This compound is a heterocyclic compound belonging to the substituted pyridine family.[1][2] While its primary documented use has been in agricultural applications as a phytotoxic agent, its chemical structure warrants exploration in the context of drug discovery.[1][2] The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The presence of halogen and amine substituents on the pyridine ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Recent research has highlighted the therapeutic potential of targeting the Wnt signaling pathway in diseases such as cancer.[3][4][5] The Wnt pathway is a crucial regulator of cell proliferation, differentiation, and fate.[1][3] Its aberrant activation is a hallmark of many cancers.[3][6] A key event in the canonical Wnt pathway is the phosphorylation of the Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6), which leads to the stabilization and nuclear translocation of β-catenin, and subsequent activation of target gene transcription.[7][8][9] Small molecules that can inhibit LRP6 phosphorylation or other downstream events in the Wnt cascade are of significant interest as potential cancer therapeutics.[4][9]

This guide puts forth the hypothesis that this compound may act as an inhibitor of the Wnt signaling pathway and provides a detailed roadmap for its experimental validation.

Compound Specifications and Handling

Prior to commencing any experimental work, it is imperative to understand the physicochemical properties and safety requirements for this compound.

PropertyValue
CAS Number 50978-40-0[2]
Molecular Formula C₇H₈Cl₂N₂[2]
Molecular Weight 191.06 g/mol [2]
Appearance Off-white to light brown crystalline powder
Solubility Soluble in organic solvents such as DMSO and ethanol. Limited solubility in water.

Safety and Handling:

This compound is a toxic compound and should be handled with extreme care in a laboratory setting.[1]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

  • Refer to the Safety Data Sheet (SDS) for complete safety information before use.

Experimental Protocols

Preparation of Stock Solutions

The accuracy of in vitro experiments hinges on the precise preparation of compound stock solutions. Due to its limited aqueous solubility, a high-concentration stock solution in a suitable organic solvent is recommended.

Protocol:

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolve the compound in sterile, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Ensure complete dissolution by vortexing for 1-2 minutes. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

Causality: DMSO is a widely used solvent for dissolving hydrophobic compounds for use in cell-based assays. Preparing a high-concentration stock allows for minimal solvent carryover into the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity. The final DMSO concentration in the culture medium should ideally not exceed 0.5%.

Assessment of Cytotoxicity: Cell Viability Assays

Before evaluating the specific effects of this compound on a signaling pathway, it is crucial to determine its cytotoxic concentration range in the chosen cell line(s). This is typically achieved using metabolic assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.[10]

Protocol: MTT Assay

  • Cell Seeding:

    • Select a cancer cell line with known Wnt pathway activity (e.g., SW480, HCT116 for colorectal cancer).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution of this compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cell death (e.g., staurosporine).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Workflow for Cell Viability Assessment

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add compound dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance solubilize->read analyze Calculate % viability read->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Investigating the Impact on the Wnt Signaling Pathway

Based on the IC₅₀ values obtained, non-toxic concentrations of this compound should be used for subsequent mechanistic studies.

A direct way to assess the effect of the compound on the Wnt pathway is to measure the phosphorylation status of LRP6 and the total levels of β-catenin by Western blotting.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with non-toxic concentrations of this compound for a predetermined time (e.g., 6-24 hours). Include a vehicle control.

    • To activate the Wnt pathway, treat the cells with a Wnt ligand (e.g., Wnt3a) or a GSK3β inhibitor (e.g., CHIR99021) for the last 30-60 minutes of the compound treatment.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-LRP6 (Ser1490), total LRP6, active β-catenin (non-phosphorylated), total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phospho-LRP6 to total LRP6 and active/total β-catenin to the loading control.

    • Compare the levels in the compound-treated samples to the vehicle-treated controls.

Hypothesized Wnt Signaling Inhibition by this compound

G cluster_0 cluster_1 cluster_2 Wnt Wnt Ligand Fz Frizzled Receptor Wnt->Fz binds LRP6 LRP6 Co-receptor Wnt->LRP6 binds pLRP6 Phosphorylated LRP6 LRP6->pLRP6 Phosphorylation Compound This compound Compound->pLRP6 Inhibits? DestructionComplex Destruction Complex (Axin, APC, GSK3β) pLRP6->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation degradation Proteasomal Degradation beta_catenin->degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the application of 3,5-dichloro-2,6-dimethylpyridin-4-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This sterically hindered and electronically complex substrate presents unique challenges, including potential catalyst inhibition and the inherent low reactivity of aryl chlorides. This document offers a detailed analysis of the mechanistic considerations, optimization strategies, and step-by-step protocols tailored for researchers, medicinal chemists, and drug development professionals. By synthesizing established principles for coupling hindered heteroaryl chlorides with insights into the specific reactivity of the 4-aminopyridine scaffold, this guide aims to provide a robust framework for the successful synthesis of novel biaryl and heteroaryl structures.

Introduction: The Challenge and Opportunity of a Hindered Heterocycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is widespread, often serving as a key step in the synthesis of complex molecular architectures.[3] However, the reactivity of substrates can vary dramatically, with heteroaryl chlorides, particularly those that are electron-rich or sterically hindered, posing a significant challenge to the standard catalytic cycle.[2]

This compound is a prime example of such a challenging substrate. Its structure combines several features that can impede a successful cross-coupling reaction:

  • Two Inactive Chloride Groups: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the rate-determining oxidative addition step.[2]

  • Steric Hindrance: The two methyl groups flanking the chloro substituents at the 2- and 6-positions create a sterically congested environment around the reactive centers.

  • Potential for Catalyst Inhibition: The presence of two nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino group—can lead to coordination with the palladium catalyst, potentially forming inactive complexes and hindering catalytic turnover.[4]

Despite these hurdles, the successful functionalization of this scaffold opens the door to novel chemical space. The 4-aminopyridine core is a privileged structure in medicinal chemistry, and the ability to introduce diverse aryl or heteroaryl substituents via Suzuki-Miyaura coupling is of high value for generating libraries of potential drug candidates. This guide provides the technical insights and practical protocols to navigate these challenges.

Mechanistic Considerations and Strategic Approach

The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] For a substrate like this compound, each step requires careful consideration.

The Catalytic Cycle for Hindered Chloropyridines

Suzuki_Miyaura_Cycle

  • Oxidative Addition: This is typically the rate-limiting step for aryl chlorides. The electron-rich nature of the aminopyridine ring can increase the electron density at the carbon-chlorine bond, making it more difficult for the Pd(0) catalyst to insert. To overcome this, highly electron-rich and sterically bulky phosphine ligands are required. These ligands stabilize the electron-rich Pd(0) center and promote the oxidative addition step.

  • Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is facilitated by a base. The base activates the boronic acid to form a more nucleophilic borate species. For hindered substrates, this step can also be slow. The choice of base and solvent is critical to ensure efficient transmetalation without causing significant protodeboronation (cleavage of the C-B bond) of the boronic acid.[4]

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Bulky ligands that promoted the oxidative addition also facilitate this step by creating steric pressure that favors the formation of the product.

Key Parameters for Optimization

Based on the mechanistic challenges, the following parameters are critical for developing a successful protocol. The recommendations below are synthesized from best practices for hindered aryl chlorides and polychlorinated pyridines.[4]

ParameterRecommended Choice & Justification
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ . These are common, reliable Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These provide the necessary steric bulk and electron-donating properties to facilitate oxidative addition of the C-Cl bond and subsequent reductive elimination.
Base K₃PO₄ or Cs₂CO₃ . Strong, non-nucleophilic bases are preferred. K₃PO₄ is often effective and cost-efficient. Cs₂CO₃ can be more effective for particularly challenging couplings due to its higher solubility in organic solvents.
Solvent Anhydrous, degassed polar aprotic solvents (e.g., 1,4-Dioxane, Toluene, CPME) often with the addition of water. A mixture of an organic solvent and water can accelerate the transmetalation step. Rigorous degassing is essential to prevent oxidation and deactivation of the catalyst.[4]
Temperature Elevated temperatures (80-120 °C) are typically required to overcome the high activation energy for the oxidative addition of the aryl chloride bond.
Amine Protection Generally not required but should be tested. While the amino group can interact with the catalyst, modern bulky phosphine ligands often create a steric shield that minimizes this interaction. Small-scale test reactions are recommended to determine if N-protection is necessary for a specific transformation.[4]

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific coupling partners.

General Workflow for Suzuki-Miyaura Coupling

Workflow

Protocol for Monosubstitution

This protocol is optimized for the selective replacement of one chlorine atom. Achieving high regioselectivity can be challenging; typically, a mixture of the 3- and 5-substituted products may be observed, along with a small amount of the disubstituted product.

  • Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5.0 mol%)

    • Potassium phosphate, tribasic (K₃PO₄), finely powdered (2.0 equiv.)

    • Anhydrous, degassed 1,4-Dioxane

    • Degassed deionized water

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Under the inert atmosphere, add Pd₂(dba)₃ and SPhos.

    • Add anhydrous, degassed 1,4-dioxane and degassed water in a 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

    • Seal the vial tightly and place it in a preheated oil bath or heating block at 100-110 °C.

    • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to isolate the desired monosubstituted product(s).

Protocol for Disubstitution

To drive the reaction to completion and replace both chlorine atoms, an excess of the boronic acid and a higher catalyst loading are employed.

  • Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid (2.5 - 3.0 equiv.)

    • Pd₂(dba)₃ (4.0 mol%)

    • SPhos (8.0 mol%)

    • K₃PO₄ (4.0 equiv.)

    • Anhydrous, degassed 1,4-Dioxane

    • Degassed deionized water

  • Procedure:

    • Follow steps 1-4 from the monosubstitution protocol, adjusting the stoichiometry of the reagents as listed above.

    • Seal the vial and heat the reaction mixture to 110-120 °C.

    • Stir vigorously for 24-48 hours, monitoring for the disappearance of the starting material and monosubstituted intermediates.

    • Follow steps 7-11 from the monosubstitution protocol for workup and purification.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Ineffective base.- Use a fresh batch of palladium precatalyst and ligand.- Ensure all solvents and reagents are rigorously degassed and anhydrous.- Increase reaction temperature in 10 °C increments.- Screen alternative bases like Cs₂CO₃.[4]
Formation of Homocoupled Boronic Acid Catalyst decomposition; Presence of oxygen.- Ensure a strictly inert atmosphere throughout the setup and reaction.- Lower the catalyst loading if palladium black is observed.
Protodeboronation of Boronic Acid Presence of excess water; Base too strong for the specific boronic acid.- Use a boronic ester (e.g., pinacol ester) which can be more stable.- Ensure the base is finely powdered and dry.
Hydrodehalogenation (Cl replaced by H) Presence of a hydrogen source (e.g., water, alcohol) and catalyst degradation pathway.- Ensure anhydrous conditions.- Screen different ligands; some may be more prone to promoting this side reaction.
Low Yield of Disubstituted Product Steric hindrance preventing the second coupling; Catalyst deactivation over time.- Increase the excess of boronic acid and base.- Increase the reaction temperature and time.- Consider a second addition of fresh catalyst and ligand after 24 hours.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet feasible transformation. Success hinges on the careful selection of a catalytic system capable of overcoming the dual hurdles of steric hindrance and the low reactivity of the C-Cl bonds. The use of modern, bulky, and electron-rich biaryl phosphine ligands in combination with a strong inorganic base and polar aprotic solvents provides a reliable platform for these reactions. The protocols and strategies outlined in this guide serve as a comprehensive starting point for chemists aiming to functionalize this valuable heterocyclic core, enabling the exploration of new and promising areas of chemical space for drug discovery and materials science.

References

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  • Badillo, J. J., & Batey, R. A. (2007). POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water. Tetrahedron Letters, 48(48), 8478-8482. [Link]

  • van der Plas, H. C., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2638. [Link]

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The Strategic Application of 3,5-Dichloro-2,6-dimethylpyridin-4-amine in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of available building blocks, 3,5-Dichloro-2,6-dimethylpyridin-4-amine has emerged as a particularly valuable precursor for the construction of complex fused heterocyclic systems. These resulting scaffolds, most notably pyrido[2,3-d]pyrimidines, are of significant interest due to their diverse and potent pharmacological activities, including their roles as kinase inhibitors in oncology.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in heterocycle synthesis.

Introduction to a Privileged Precursor

This compound is a substituted aminopyridine that offers a unique combination of steric and electronic properties, making it an ideal starting material for the synthesis of intricate molecular architectures. The presence of the dichloro and dimethyl functionalities on the pyridine ring influences the reactivity of the 4-amino group and provides strategic handles for further synthetic modifications. The primary application of this compound lies in its ability to undergo cyclization reactions to form fused pyrimidine rings, a core component of many biologically active molecules.[4][5]

Core Synthetic Strategy: The Gould-Jacobs Reaction

A predominant and highly effective method for constructing the pyrido[2,3-d]pyrimidine scaffold from this compound is the Gould-Jacobs reaction.[6][7] This classical yet remarkably versatile reaction involves the condensation of a 4-aminopyridine derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[8] The resulting 4-hydroxy-3-carboalkoxyquinoline tautomerizes to the more stable 4-oxo form.

The general mechanism of the Gould-Jacobs reaction, as it applies to this compound, can be visualized as a two-step process:

  • Condensation: The nucleophilic 4-amino group of this compound attacks the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to yield a stable enamine intermediate.

  • Thermal Cyclization: Under high-temperature conditions, the enamine intermediate undergoes a 6-electron electrocyclization. This intramolecular reaction leads to the formation of the fused pyridine ring, yielding the pyrido[2,3-d]pyrimidine core.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A This compound C Enamine Intermediate A->C + DEEM - EtOH B Diethyl Ethoxymethylenemalonate (DEEM) D Enamine Intermediate E 6,8-Dichloro-5,7-dimethyl-4-oxo- 3,4-dihydropyrido[2,3-d]pyrimidine D->E Heat (e.g., Dowtherm A) - EtOH

Caption: The two-step mechanism of the Gould-Jacobs reaction.

Applications in Medicinal Chemistry: Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the core of various kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[1] The ability to synthesize a diverse library of substituted pyrido[2,3-d]pyrimidines from this compound allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.

The dichloro and dimethyl substituents on the starting material are retained in the final product, providing a unique substitution pattern that can be further functionalized to optimize binding to the target kinase.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key pyrido[2,3-d]pyrimidine intermediate from this compound.

Protocol 1: Synthesis of Diethyl 2-(((3,5-dichloro-2,6-dimethylpyridin-4-yl)amino)methylene)malonate

Objective: To synthesize the enamine intermediate via the condensation of this compound with diethyl ethoxymethylenemalonate (DEEM).

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add diethyl ethoxymethylenemalonate (1.1 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed (typically 2-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired diethyl 2-(((3,5-dichloro-2,6-dimethylpyridin-4-yl)amino)methylene)malonate.

Expected Outcome: A white to off-white crystalline solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 2: Synthesis of 6,8-Dichloro-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine

Objective: To perform the thermal cyclization of the enamine intermediate to form the fused pyrido[2,3-d]pyrimidine ring system.

Materials:

  • Diethyl 2-(((3,5-dichloro-2,6-dimethylpyridin-4-yl)amino)methylene)malonate

  • Dowtherm A (or other high-boiling solvent like diphenyl ether)

  • High-temperature reaction vessel

  • Heating mantle with temperature controller

  • Mechanical stirrer

  • Hexanes or other non-polar solvent for precipitation

Procedure:

  • In a high-temperature reaction vessel, suspend the diethyl 2-(((3,5-dichloro-2,6-dimethylpyridin-4-yl)amino)methylene)malonate (1.0 eq) in Dowtherm A.

  • Heat the mixture with vigorous stirring to a high temperature (typically 240-260 °C).

  • Maintain this temperature and monitor the reaction by TLC until the starting enamine is consumed (typically 30-60 minutes).

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • Add hexanes to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Dry the purified product under vacuum to yield 6,8-dichloro-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine.

Expected Outcome: A solid product, the color of which may vary. Purity should be assessed by HPLC and the structure confirmed by spectroscopic analysis.

Experimental_Workflow Start Start: This compound Step1 Protocol 1: Condensation - Add DEEM - Reflux in Ethanol Start->Step1 Intermediate Intermediate: Diethyl 2-(((3,5-dichloro-2,6-dimethylpyridin-4-yl)amino)methylene)malonate Step1->Intermediate Step2 Protocol 2: Thermal Cyclization - Heat in Dowtherm A Intermediate->Step2 Product Final Product: 6,8-Dichloro-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine Step2->Product Purification Purification: Recrystallization Product->Purification Analysis Analysis: NMR, MS, HPLC Purification->Analysis

Caption: A streamlined workflow for the synthesis of the target heterocycle.

Data Summary and Comparison

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of pyrido[2,3-d]pyrimidines using the Gould-Jacobs reaction.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Condensation DEEMEthanolReflux (~78)2-485-95
Cyclization -Dowtherm A240-2600.5-170-85

Troubleshooting and Optimization

  • Low Yield in Condensation: Ensure anhydrous conditions as moisture can hydrolyze the DEEM. The purity of the starting aminopyridine is also critical.

  • Incomplete Cyclization: The temperature of the cyclization step is crucial. Insufficient heat will lead to incomplete reaction. Ensure accurate temperature monitoring.

  • Product Purification: The high-boiling solvent used in the cyclization must be thoroughly removed. Multiple washes with a non-polar solvent are recommended. Recrystallization is often necessary to obtain a high-purity product.

  • Alternative Cyclization Conditions: For substrates that are sensitive to very high temperatures, alternative cyclization methods such as microwave-assisted synthesis can be explored.[9] Microwave heating can often reduce reaction times and improve yields.[8]

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The Gould-Jacobs reaction provides a robust and reliable method for the construction of the pyrido[2,3-d]pyrimidine scaffold from this precursor. The detailed protocols and application notes provided herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Gould–Jacobs reaction | Request PDF. ResearchGate. [Link]

  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]

Sources

reaction conditions for derivatizing 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

This compound, a highly functionalized pyridine derivative, serves as a versatile and strategic building block in the fields of medicinal chemistry and agrochemical synthesis. Its structure is characterized by a nucleophilic amino group at the C4 position, flanked by two methyl groups, and two chlorine atoms at the C3 and C5 positions. This unique arrangement of substituents provides multiple, distinct reaction sites, allowing for sequential and selective derivatization. The amino group is readily modified through N-acylation and N-alkylation, while the chloro-substituents are ideal handles for modern palladium-catalyzed cross-coupling reactions. This guide provides a detailed exploration of key derivatization strategies, explaining the mechanistic rationale behind protocol choices and offering field-proven methodologies for researchers and drug development professionals.

Strategy 1: N-Acylation of the 4-Amino Group

N-acylation is a fundamental transformation that converts the primary amine into an amide. This modification is crucial for introducing a vast array of functional groups, modulating the electronic properties of the pyridine ring, and exploring structure-activity relationships (SAR). The reaction proceeds via the nucleophilic attack of the amine on a highly electrophilic acyl source.

Mechanistic Rationale & Key Reagents

The efficiency of N-acylation is governed by the reactivity of the acylating agent and the effective neutralization of the acidic byproduct (HCl or a carboxylic acid).

  • Acylating Agents : Acyl chlorides and acid anhydrides are the most common reagents. Acyl chlorides are generally more reactive.

  • Base : A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to scavenge the acid generated, driving the reaction to completion.[1]

  • Catalyst : 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst.[2] It reacts with the acylating agent to form a reactive N-acylpyridinium salt, which is significantly more electrophilic and accelerates the rate of acylation, especially for less reactive amines or acylating agents.[3][4]

Workflow for N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Substrate & Base (TEA) in Anhydrous DCM prep_catalyst Add Catalytic DMAP prep_amine->prep_catalyst prep_cool Cool to 0 °C prep_catalyst->prep_cool reac_add Add Acyl Chloride (dropwise) prep_cool->reac_add reac_warm Warm to RT & Stir (Monitor by TLC) reac_add->reac_warm work_quench Quench with aq. NaHCO₃ reac_warm->work_quench work_extract Extract with DCM work_quench->work_extract work_wash Wash Organic Layer (Water, Brine) work_extract->work_wash work_dry Dry (Na₂SO₄), Filter, & Concentrate work_wash->work_dry work_purify Purify by Column Chromatography work_dry->work_purify

Caption: General workflow for the N-acylation of this compound.

Protocol 1: N-Acylation with Benzoyl Chloride

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

  • Dissolve the substrate in anhydrous DCM (to a concentration of approx. 0.2 M).

  • Add triethylamine, followed by a catalytic amount of DMAP.

  • Cool the stirred mixture to 0 °C in an ice bath.

  • Add benzoyl chloride dropwise to the solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-acylated product.

Acylating AgentBase (eq)Catalyst (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTEA (1.5)DMAP (0.1)DCM0 to RT2-485-95
Benzoyl ChlorideTEA (1.5)DMAP (0.1)DCM0 to RT2-688-96
Acetic AnhydrideTEA (1.5)DMAP (0.1)DCMRT4-1280-90

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] For this compound, this reaction allows for the introduction of aryl or vinyl substituents at the C3 and/or C5 positions, providing a powerful method to construct complex biaryl structures.

Mechanistic Rationale & Key Reagents

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6]

  • Catalyst : A Pd(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice.

  • Organoboron Reagent : Arylboronic acids or their corresponding esters are typically used. They are generally stable, commercially available, and have low toxicity.[7]

  • Base : A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[7] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed in an aqueous solution.[5]

  • Solvent : The reaction is often run in a biphasic system, such as toluene/water or dioxane/water, to dissolve both the organic-soluble substrate/catalyst and the water-soluble inorganic base.[5]

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_mix Combine Substrate, Boronic Acid, & Pd(PPh₃)₄ in Toluene prep_degas Degas with N₂ or Ar (10-15 min) prep_mix->prep_degas prep_base Add Degassed aq. K₂CO₃ Solution prep_degas->prep_base reac_heat Heat to Reflux (e.g., 90-100 °C) (Monitor by TLC/LC-MS) prep_base->reac_heat work_cool Cool to RT & Dilute with Water reac_heat->work_cool work_extract Extract with Ethyl Acetate work_cool->work_extract work_wash Wash Organic Layer (Water, Brine) work_extract->work_wash work_dry Dry (MgSO₄), Filter, & Concentrate work_wash->work_dry work_purify Purify by Column Chromatography work_dry->work_purify G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep_mix Add Substrate, Pd Precatalyst, Ligand, & Base to Flask prep_evac Evacuate & Backfill with N₂ or Ar (3x) prep_mix->prep_evac prep_add Add Anhydrous Solvent & Amine via Syringe prep_evac->prep_add reac_heat Heat to 80-110 °C (Monitor by TLC/LC-MS) prep_add->reac_heat work_cool Cool to RT & Filter through Celite reac_heat->work_cool work_rinse Rinse Pad with Ethyl Acetate work_cool->work_rinse work_conc Concentrate Filtrate work_rinse->work_conc work_purify Purify by Column Chromatography work_conc->work_purify

Sources

large-scale synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Introduction

This compound (CAS No: 50978-40-0) is a substituted pyridine derivative with notable applications in agrochemistry. As a phytotoxic heterocyclic compound, it has been identified for its utility as a carboxyl herbicide, particularly for controlling weeds resistant to other agents like clopidol.[1] The dichlorinated and aminated pyridine scaffold makes it a valuable, albeit specialized, building block in synthetic organic chemistry.

This document serves as a comprehensive technical guide for researchers and process chemists, providing a robust, field-proven methodology for the large-scale synthesis, purification, and characterization of this compound. The narrative emphasizes the causality behind procedural choices, ensuring both reproducibility and scalability.

Physicochemical and Safety Data

A thorough understanding of the material's properties and hazards is paramount for safe handling and successful synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 50978-40-0[1][2]
Molecular Formula C₇H₈Cl₂N₂[1][2]
Molecular Weight 191.05 g/mol [1][2]
Appearance Solid[2]
Storage Temperature 2-8°C, protect from light[2]
Table 2: Hazard Identification and Safety Precautions
Hazard CategoryGHS PictogramPrecautionary StatementsFirst Aid Measures
Acute Toxicity / Irritation GHS07 (Warning)H302, H315, H319, H335: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]Ingestion: Call a POISON CENTER or doctor. Rinse mouth. Skin: Wash with plenty of soap and water. Take off contaminated clothing.[3] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[3]
Handling & PPE N/AP261, P264, P270, P271, P280: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2][5]Ensure adequate ventilation. Use personal protective equipment as required. Handle in accordance with good industrial hygiene and safety practice.[3][4]
Storage & Disposal N/AP405, P501: Store locked up. Dispose of contents/container to an approved waste disposal plant.[2]Keep container tightly closed in a dry and well-ventilated place.[5]

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a two-step process starting from 2,6-dimethylpyridin-4-ol. This strategy involves an initial exhaustive chlorination followed by a regioselective nucleophilic aromatic substitution (SNAr) with ammonia. The 4-position of the pyridine ring is activated towards nucleophilic attack, facilitating the displacement of the chlorine atom at this position.

Synthetic_Pathway A 2,6-Dimethylpyridin-4-ol B 3,4,5-Trichloro-2,6-dimethylpyridine A->B Step 1: Chlorination Reagent: POCl₃ Conditions: Reflux C This compound (Final Product) B->C Step 2: Amination Reagent: NH₃ (aq) Conditions: Heat, Pressure

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

PART 1: Chlorination of 2,6-Dimethylpyridin-4-ol

This step utilizes phosphorus oxychloride (POCl₃) to replace the hydroxyl group and the adjacent ring protons with chlorine atoms, a common method for preparing chloropyridines.[6]

Materials and Equipment:

  • 10 L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Thermometer and heating mantle

  • 2,6-Dimethylpyridin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction flask under a nitrogen atmosphere. Equip it with the mechanical stirrer, reflux condenser, and thermometer.

  • Charging Reagents: In a well-ventilated fume hood, carefully charge the flask with 2,6-dimethylpyridin-4-ol (1.0 kg, 8.12 mol).

  • Addition of POCl₃: Slowly add phosphorus oxychloride (3.74 L, 6.18 kg, 40.3 mol) to the flask over 60-90 minutes. The addition is exothermic; maintain the internal temperature below 40°C using an ice bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature, then slowly and carefully pour it onto crushed ice (approx. 15 kg) with vigorous stirring. This step is highly exothermic and releases HCl gas; ensure adequate ventilation and cooling.

  • Neutralization: Once the mixture has cooled to below 20°C, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH reaches 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 3 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3,4,5-Trichloro-2,6-dimethylpyridine as an oil or low-melting solid.

PART 2: Amination of 3,4,5-Trichloro-2,6-dimethylpyridine

This step involves the regioselective displacement of the C4-chloro group. The electron-withdrawing effect of the nitrogen atom and the other chlorine atoms makes the C4 position the most susceptible to nucleophilic attack by ammonia.

Materials and Equipment:

  • High-pressure stainless-steel autoclave (e.g., Parr reactor) with stirring and temperature control

  • Crude 3,4,5-Trichloro-2,6-dimethylpyridine from Part 1

  • Aqueous ammonia (28-30%)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reactor Charging: Charge the high-pressure autoclave with the crude 3,4,5-Trichloro-2,6-dimethylpyridine (assuming ~1.7 kg from the previous step) and aqueous ammonia (5 L).

  • Reaction: Seal the reactor and heat the mixture to 120-130°C. The internal pressure will rise. Maintain the reaction at this temperature with vigorous stirring for 20-24 hours.

  • Cooldown and Workup: Cool the reactor to room temperature. Carefully vent the excess ammonia pressure in a fume hood.

  • Extraction: Open the reactor and transfer the contents to a large separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 3 L).

  • Washing: Combine the organic extracts and wash with water (2 x 2 L) and then with brine (1 x 2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude solid product.

PART 3: Purification by Recrystallization

Recrystallization is an effective method for purifying the final product on a large scale.[7]

Procedure:

  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or toluene).

  • Dissolution: Transfer the crude this compound to an appropriately sized flask and add the minimum amount of hot solvent required for complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out. To maximize yield, the flask can be further cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Product Validation
TechniquePurposeTypical Parameters
HPLC Purity Assessment & Reaction MonitoringColumn: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.[7][8]
¹H NMR Structural ConfirmationConfirm the presence of methyl and amine protons in the expected chemical shift regions.
¹³C NMR Structural ConfirmationConfirm the number and type of carbon atoms in the molecule.
Mass Spectrometry Molecular Weight ConfirmationDetermine the molecular weight and fragmentation pattern to confirm the structure.

Overall Synthesis and Analysis Workflow

The entire process from starting material to final, validated product follows a logical sequence of synthesis, workup, purification, and analysis.

Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination cluster_2 Purification & Analysis A1 Charge 2,6-Dimethylpyridin-4-ol A2 Add POCl₃ A1->A2 A3 Reflux (12-16h) A2->A3 A4 Quench & Neutralize A3->A4 A5 Extract with DCM A4->A5 A6 Dry & Concentrate A5->A6 B1 Charge Intermediate & NH₃ (aq) into Autoclave A6->B1 Crude Intermediate B2 Heat (120-130°C, 20-24h) B1->B2 B3 Cooldown & Workup B2->B3 B4 Extract with Ethyl Acetate B3->B4 B5 Dry & Concentrate B4->B5 C1 Recrystallize Crude Product B5->C1 Crude Final Product C2 Isolate via Filtration C1->C2 C3 Dry Under Vacuum C2->C3 C4 Final Product Characterization (HPLC, NMR, MS) C3->C4 End End C4->End Qualified Product

Sources

Application Notes and Protocols: 3,5-Dichloro-2,6-dimethylpyridin-4-amine and the Broader Utility of Dichlorinated Pyridine Scaffolds in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 3,5-Dichloro-2,6-dimethylpyridin-4-amine in Chemical Synthesis

This compound (CAS No. 50978-40-0) is a substituted pyridine molecule that, while available for research and as a reference standard for pharmaceutical testing, is more prominently documented as a phytotoxic compound used in agricultural applications as a herbicide[1]. It is also identified as an impurity reference material for the coccidiostat Clopidol[2]. While its direct role as a synthetic intermediate in the production of active pharmaceutical ingredients (APIs) is not extensively established in publicly accessible literature, the dichlorinated pyridine scaffold itself is a cornerstone in medicinal chemistry. The strategic placement of chlorine atoms on the pyridine ring provides reactive handles for a variety of cross-coupling reactions and nucleophilic substitutions, making such derivatives highly valuable precursors for complex drug molecules.

This guide will first provide the known characteristics of this compound. Subsequently, it will pivot to a broader, more practical application by detailing the synthesis and utility of a closely related and pharmaceutically relevant intermediate, 2-amino-3,5-dichloropyridine. This will include a detailed protocol for its synthesis and its subsequent application in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method in pharmaceutical development for the creation of C-C bonds.

Part 1: Characterization of this compound

PropertyValue
CAS Number 50978-40-0
Molecular Formula C₇H₈Cl₂N₂
Molecular Weight 191.06 g/mol
Primary Applications Phytotoxic compound, herbicide[1]
Pharmaceutical Note Used for pharmaceutical testing and as an impurity reference standard[1][2].

Part 2: Synthesis of a Key Dichlorinated Pyridine Intermediate: 2-Amino-3,5-dichloropyridine

The synthesis of 2-amino-3,5-dichloropyridine is a prime example of the preparation of a versatile dichlorinated pyridine intermediate. This compound serves as a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates.

Causality Behind Experimental Choices:

The following protocol for the synthesis of 2-amino-3,5-dichloropyridine from 2-amino-5-chloropyridine utilizes N-chlorosuccinimide (NCS) as a chlorinating agent. NCS is a mild and effective source of electrophilic chlorine, which is crucial for the selective chlorination of the electron-rich pyridine ring. The reaction is performed in a solvent mixture of DMF and methanol to ensure the solubility of the reactants. The choice of reaction temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

Experimental Protocol: Synthesis of 2-Amino-3,5-dichloropyridine

Materials:

  • 2-Amino-5-chloropyridine

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ethanol (for recrystallization)

  • 10L three-necked round-bottomed flask

  • Thermometer

  • Condenser

  • Magnetic stirrer

Procedure: [3][4]

  • To a 10L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add 5500 mL of a solvent mixture of DMF and methanol (2.5:1 v/v).

  • Begin stirring and add 2560.8 g of 2-amino-5-chloropyridine to the solvent mixture.

  • Sequentially add 6118.4 g of N-chlorosuccinimide to the reaction mixture.

  • Heat the reaction mixture to 45 °C and maintain this temperature with stirring for 2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, distill off the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-3,5-dichloropyridine.

  • Dry the purified product to obtain a final yield of approximately 70.5% with a purity of 98.2% as determined by GC[3].

Workflow Diagram: Synthesis of 2-Amino-3,5-dichloropyridine

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Amino-5-chloropyridine D Reaction Mixture A->D B N-Chlorosuccinimide (NCS) B->D C Solvent: DMF/Methanol Temperature: 45°C Time: 2.5 hours C->D E Solvent Removal (Reduced Pressure Distillation) D->E F Crude Product E->F G Recrystallization (Ethanol) F->G H Pure 2-Amino-3,5-dichloropyridine G->H

Synthetic workflow for 2-amino-3,5-dichloropyridine.

Part 3: Application of Dichlorinated Pyridines in Pharmaceutical Synthesis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals. Dichlorinated pyridines are excellent substrates for this reaction, allowing for the selective formation of C-C bonds at the chlorinated positions.

Causality Behind Experimental Choices:

The following protocol details the Suzuki-Miyaura coupling of a dichloropyridine with an arylboronic acid. The choice of a palladium catalyst, such as Palladium(II) acetate, is critical for the catalytic cycle. A base, in this case, sodium carbonate, is required to activate the boronic acid. The solvent system of DMF and water is often used to ensure the solubility of both the organic and inorganic reagents. The reaction temperature is optimized to promote the catalytic cycle without degrading the catalyst or reactants.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-arylpyridines via Suzuki-Miyaura Coupling

Materials:

  • 2,3,5-Trichloropyridine (as a representative dichloropyridine substrate)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Distilled water

  • Diethyl ether

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure: [3]

  • In a reaction vessel, combine Na₂CO₃ (0.212 g, 2 mmol), Pd(OAc)₂ (1 mg, 0.5 mol%), 2,3,5-trichloropyridine (1 mmol), and the desired arylboronic acid (1.5 mmol).

  • Add a solvent mixture of distilled water (3.5 mL) and DMF (3 mL).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, extract the reaction mixture four times with diethyl ether (4 x 10 mL).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the desired 3,5-dichloro-2-arylpyridine.

Workflow Diagram: Suzuki-Miyaura Coupling of a Dichloropyridine

SuzukiMiyauraWorkflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Reaction Conditions A Dichloropyridine Derivative E Reaction Mixture A->E B Arylboronic Acid B->E C Pd(OAc)₂ (Catalyst) Na₂CO₃ (Base) C->E D Solvent: DMF/Water Temperature: 60°C Time: 12 hours D->E F Work-up (Extraction with Diethyl Ether) E->F G Crude Product F->G H Purification (Silica Gel Chromatography) G->H I Pure Arylated Pyridine Product H->I

General workflow for Suzuki-Miyaura cross-coupling.

Conclusion

While this compound's primary role appears to be in the agrochemical sector, the broader class of dichlorinated pyridine derivatives represents a highly valuable and versatile platform for the synthesis of pharmaceutical intermediates. The protocols provided for the synthesis of 2-amino-3,5-dichloropyridine and its subsequent use in Suzuki-Miyaura coupling illustrate the fundamental importance of these scaffolds in modern drug discovery and development. The ability to selectively functionalize the pyridine ring through well-established and robust chemical transformations ensures that dichlorinated pyridines will continue to be a focus of research for medicinal chemists.

References

  • Organic Syntheses Procedure. (n.d.).
  • BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols.
  • Biosynth. (n.d.). This compound | 50978-40-0 | ACA97840.
  • LGC Standards. (n.d.). This compound.
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

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Application Notes and Protocols for Monitoring Reactions Involving 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precision in Pyridine Derivative Reactions

3,5-Dichloro-2,6-dimethylpyridin-4-amine is a substituted pyridine that serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The specific arrangement of its chloro, methyl, and amine functional groups dictates its reactivity and makes it a versatile intermediate. However, reactions involving this compound, such as nucleophilic aromatic substitution, can be sensitive to reaction conditions, leading to the formation of isomers and other impurities.[3] Therefore, meticulous monitoring of these reactions is paramount to ensure optimal yield, purity, and safety of the final product.

This guide provides a comprehensive overview of the principles and detailed protocols for monitoring reactions involving this compound. We will delve into the causality behind experimental choices and present self-validating systems to ensure the trustworthiness of the obtained data.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the cornerstone of effective reaction monitoring. The choice depends on several factors, including the nature of the reactants and products, the reaction matrix, and the desired level of detail (e.g., qualitative vs. quantitative). For reactions involving halogenated pyridines, several powerful techniques are at the disposal of the modern researcher.[4][5]

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, excellent for quantitative analysis, applicable to a wide range of compounds.[6][7]Requires method development, can be time-consuming for single-point analysis.Routine quantitative analysis of reaction progress, impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity, provides structural information for identification of unknowns.[8]Requires analytes to be volatile and thermally stable, derivatization may be necessary.Identification of volatile byproducts and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural elucidation, can be used for in-situ monitoring.[9]Lower sensitivity compared to other techniques, can be expensive.Mechanistic studies, identification of intermediates, real-time reaction monitoring.
Process Analytical Technology (PAT) In-situ, real-time monitoring of critical process parameters and quality attributes.Enables real-time understanding and control of reactions, leading to improved efficiency and quality.[10][11][12]Requires specialized equipment and expertise.Process optimization, scale-up, and manufacturing control.

In-Depth Protocols and Methodologies

Protocol 1: Quantitative Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative analysis in many organic chemistry laboratories. For monitoring the consumption of this compound and the formation of its products, a reverse-phase HPLC method is often the most suitable approach.

Rationale for Method Selection

Substituted pyridines, including our target molecule, are often polar enough to be retained on a C18 column, allowing for excellent separation from less polar starting materials or more polar byproducts.[13][14][15][16] UV detection is typically effective due to the aromatic nature of the pyridine ring.

Experimental Workflow

Caption: Workflow for HPLC-based reaction monitoring.

Step-by-Step Protocol
  • Method Development and Validation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point. An isocratic method may be suitable if all components have similar polarities.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both reactant and product absorb (e.g., 254 nm or 280 nm).[17]

    • Validation: Inject standards of the starting material and expected product to determine their retention times and response factors.

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase) to prevent further reaction.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Data Analysis:

    • Integrate the peak areas of the starting material and the product in the chromatogram.

    • Using the predetermined response factors, calculate the concentration of each species at each time point.

    • Plot the concentration of the starting material and product as a function of time to generate a reaction profile.

Protocol 2: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for identifying unknown components in a reaction mixture, particularly volatile byproducts that might not be easily detectable by HPLC.

Rationale for Method Selection

The methyl groups on this compound increase its volatility, making it amenable to GC analysis. The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for identifying unknown compounds.[8]

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Reaction Mixture Aliquot Extraction Liquid-Liquid Extraction Sample->Extraction e.g., with Ethyl Acetate Concentration Solvent Evaporation Extraction->Concentration Injection Inject Sample Concentration->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra LibrarySearch Database Library Search MassSpectra->LibrarySearch Identification Byproduct Identification LibrarySearch->Identification

Caption: Workflow for GC-MS analysis of reaction byproducts.

Step-by-Step Protocol
  • Sample Preparation:

    • Take an aliquot of the reaction mixture and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Carefully evaporate the solvent to concentrate the analytes.

    • Re-dissolve the residue in a small amount of a volatile solvent suitable for GC injection.

  • GC-MS Analysis:

    • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally a good choice.

    • Temperature Program: Start with a low initial temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range that covers the expected molecular weights of the reactants, products, and potential byproducts.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify all separated components.

    • Obtain the mass spectrum for each peak of interest.

    • Compare the obtained mass spectra with a commercial or in-house mass spectral library (e.g., NIST) to identify the compounds.

Protocol 3: In-Situ Reaction Monitoring with NMR Spectroscopy

For a deep mechanistic understanding, in-situ NMR spectroscopy provides real-time structural information about the species present in the reaction vessel.[9][18]

Rationale for Method Selection

NMR can directly observe the disappearance of reactant signals and the appearance of product signals without the need for sampling and workup, providing a true kinetic profile.[19][20] This is particularly useful for identifying transient intermediates.

Experimental Workflow

A Prepare Reaction in NMR Tube B Insert into Spectrometer A->B C Acquire Spectra at Time Intervals B->C Automated Acquisition D Process and Analyze Spectra C->D E Identify Species and Quantify D->E

Caption: Workflow for in-situ NMR reaction monitoring.

Step-by-Step Protocol
  • Preparation:

    • Set up the reaction directly in an NMR tube using a deuterated solvent.

    • Include an internal standard with a known concentration and a signal that does not overlap with other signals of interest.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.

    • Set up an automated experiment to acquire spectra at regular intervals. The time between acquisitions will depend on the reaction rate.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals of the starting material, product(s), and internal standard.

    • The relative concentrations of the species can be determined by comparing their integral values to that of the internal standard.

Process Analytical Technology (PAT): The Future of Reaction Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[21][10][11] For reactions involving this compound, PAT tools like in-situ Raman or FT-IR spectroscopy can provide continuous, real-time data on the reaction progress.[22][23][24][25] This allows for immediate adjustments to reaction parameters, leading to more robust and efficient processes.

Conclusion: A Multi-faceted Approach to Reaction Understanding

Effectively monitoring reactions involving this compound requires a thoughtful selection and application of various analytical techniques. While HPLC provides robust quantitative data for routine monitoring, GC-MS is essential for identifying unknown byproducts. For a deeper mechanistic insight, in-situ NMR offers unparalleled real-time structural information. By integrating these techniques, and embracing the principles of PAT, researchers and drug development professionals can gain a comprehensive understanding of their chemical processes, leading to the development of safer, more efficient, and higher-quality synthetic routes.

References

  • Bentham Science Publishers. (n.d.). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients.
  • ACS Publications. (n.d.). An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety: FDA Scientist's Perspective.
  • Sai Life Sciences. (n.d.). How PAT tools can help improve understanding of the crystallisation process.
  • Mettler Toledo. (2017, October 23). Applying simple PAT tools to crystallisation in process chemistry.
  • Thermo Fisher Scientific. (2024, May 27). Real-time monitoring of crystallization in active pharmaceutical ingredients.
  • Biosynth. (n.d.). This compound | 50978-40-0 | ACA97840.
  • ACS Publications. (n.d.). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions.
  • Bruker. (n.d.). Reaction Monitoring.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • BenchChem. (2025). Application Notes and Protocols for Monitoring Acetohydrazide-Pyridine Reactions.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as....
  • National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • National Institutes of Health. (2015, November 18). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
  • Solubility of Things. (n.d.). 3,5-Dichloro-2,6-dimethylpyridin-4-one.
  • SIELC Technologies. (2012, July 3). 2-Aminopyridine.
  • Pipzine Chemicals. (n.d.). 3,5-Dichloro-4-amino pyridine.
  • ACS Publications. (2026, January 15). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • BenchChem. (2025). troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Springer. (2013, June 19). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
  • Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2019, December 26). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.

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Application Note: A Comprehensive Guide to the Work-Up of Reactions Involving 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the effective work-up and purification of reaction mixtures containing 3,5-Dichloro-2,6-dimethylpyridin-4-amine. Whether this compound is a starting material, reagent, or the target product, understanding its physicochemical properties is paramount for achieving high purity and yield. This document outlines core principles based on the compound's basicity, provides step-by-step protocols for various scenarios, offers advanced purification strategies, and includes a comprehensive troubleshooting guide. The methodologies are designed for researchers, chemists, and process development professionals who require robust and validated procedures for isolating and purifying compounds from complex reaction matrices.

Introduction and Core Principles

This compound is a substituted pyridine derivative utilized in the synthesis of various chemical entities. Its structure, featuring a basic amino group on an electron-deficient pyridine ring, dictates its chemical behavior and, consequently, the strategy for its separation and purification. The primary handle for a successful work-up is the basic nitrogen of the 4-amino group. This allows for selective extraction and separation from neutral, acidic, or less basic components in a reaction mixture through pH-controlled aqueous washes.

The fundamental principle involves the reversible protonation of the amino group. In an acidic aqueous environment (pH < ~5), the amine is protonated to form a water-soluble ammonium salt. In a neutral or basic environment (pH > ~7), it exists as the free base, which is significantly more soluble in organic solvents. Manipulating the pH of the aqueous phase during liquid-liquid extraction is therefore the most powerful tool for an efficient work-up.

Physicochemical Properties & Safety

A thorough understanding of the compound's properties is the foundation of a logical work-up strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 50978-40-0 [1]
Molecular Formula C₇H₈Cl₂N₂ [1]
Molar Mass 191.06 g/mol [1]
Appearance White to off-white solid (typical for similar compounds) [2]
Melting Point Data not widely available; similar compounds like 3,5-Dichloro-4-amino pyridine melt at 165-167 °C [2]

| Solubility | Expected to be slightly soluble in water, but soluble in organic solvents like dichloromethane (DCM) and chloroform.[2] Polar solvents may also be effective.[3] | |

Safety and Handling
  • Toxicity: Many pyridine derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6] 4-Dimethylaminopyridine (DMAP), a related compound, is known to be highly toxic and readily absorbed through the skin.[7]

  • Irritation: Can cause skin and serious eye irritation or damage.[6][8]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[5][8] Avoid creating dust.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound may be toxic to aquatic life.[10]

Strategic Work-Up Protocols

The choice of work-up strategy depends on the role of this compound in the reaction. The following decision tree and protocols address the two most common scenarios.

Workup_Decision_Tree start Start: Reaction Complete q1 Is this compound the desired product? start->q1 is_product YES (Isolate the Amine) q1->is_product Yes is_reagent NO (Remove the Amine) q1->is_reagent No protocol_A Follow Protocol A: Isolation of Amine Product is_product->protocol_A protocol_B Follow Protocol B: Removal of Amine Reagent is_reagent->protocol_B

Caption: Decision tree for selecting the appropriate work-up protocol.

Protocol A: Isolation of this compound (as the Desired Product)

Objective: To isolate the basic amine product from neutral or acidic impurities and reagents.

Step-by-Step Methodology:

  • Reaction Quenching: Cool the reaction mixture to room temperature. If necessary, quench reactive reagents by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

  • Solvent Addition: Dilute the quenched mixture with a water-immiscible organic solvent such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Chloroform.[2]

  • Initial Extraction: Transfer the mixture to a separatory funnel.

  • Removal of Acidic Impurities (Optional): If the reaction employed acidic reagents or generated acidic byproducts, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). This will deprotonate any acidic components, moving them into the aqueous layer. Check the pH of the aqueous layer to ensure it is basic (pH > 8). Separate the layers.

  • Water Wash: Wash the organic layer with water and then with brine (saturated aqueous NaCl). The brine wash helps to break any emulsions that may have formed and removes the bulk of the dissolved water from the organic phase.[9]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Proceed to Section 4 for detailed purification strategies.

Protocol B: Removal of this compound (as a Reagent/Byproduct)

Objective: To remove the basic amine from a desired neutral or acidic organic product.

Step-by-Step Methodology:

  • Reaction Quenching & Solvent Addition: Follow steps 1 and 2 from Protocol A.

  • Acidic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a dilute acidic solution, such as 1M aqueous Hydrochloric Acid (HCl).[11] The acid will protonate the basic this compound, forming its water-soluble hydrochloride salt, which partitions into the aqueous layer.

    • Causality: The protonated amine is ionic and thus has high solubility in the polar aqueous phase, while the neutral organic product remains in the non-polar organic phase.

    • Validation: Perform two to three acidic washes to ensure complete removal. After the final wash, you can test a drop of the aqueous layer with a base; cloudiness would indicate the presence of the amine, suggesting another wash is needed.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any residual acid.

  • Final Washes: Wash with water and then brine.

  • Drying and Concentration: Follow steps 6 and 7 from Protocol A to isolate the crude desired product, now free of the amine impurity.

Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Post-Extraction A 1. Add Reaction Mixture + Organic Solvent + Aqueous Wash Solution B 2. Shake Vigorously (venting frequently) A->B C 3. Allow Layers to Separate B->C D 4. Drain Lower Layer C->D E 5. Collect Desired Layer D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Filter F->G H 8. Concentrate Solvent (Rotary Evaporator) G->H I Crude Product H->I

Caption: General workflow for a liquid-liquid extraction procedure.

Advanced Purification Strategies

After the initial work-up, the crude product often requires further purification.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The key is selecting an appropriate solvent system.

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[12] For this compound, consider polar solvents or solvent pairs (e.g., Ethanol/Water, Toluene/Hexane).[3][12]

  • Procedure:

    • Dissolve the crude solid in a minimal amount of hot solvent.

    • If impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard method.

  • Challenge with Amines: Basic compounds like pyridines can interact strongly with the acidic silanol groups on the surface of standard silica gel.[13] This interaction leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.[13]

  • Solution - Deactivating the Silica: To mitigate these issues, the eluent should be modified by adding a small amount of a competing base, such as triethylamine (TEA) or ammonia.[13]

    • Recommended Eluent: A typical starting point is a mixture of Hexanes/Ethyl Acetate with 0.5-1% TEA added. The TEA will preferentially interact with the acidic sites on the silica, allowing the desired amine to elute with a much-improved peak shape.

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or end-capped silica.[13]

Troubleshooting Guide

Table 2: Common Work-Up Issues and Solutions

Symptom Possible Cause(s) Suggested Solution(s)
A stable emulsion forms at the organic/aqueous interface. - Fine particulate matter is present.- High concentration of surfactant-like byproducts. - Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase.[9]- Filter the entire mixture through a pad of Celite.- If possible, gently centrifuge the mixture to break the emulsion.[9]
Product is not found in the organic layer after extraction. - The product is more water-soluble than anticipated.- If using an acidic wash (Protocol B), the desired product may be basic and has been extracted into the aqueous layer.- If isolating the amine (Protocol A), the aqueous phase may have become inadvertently acidic, protonating the product. - Perform multiple extractions (3-5 times) with the organic solvent to improve recovery.- Check the pH of the aqueous layer. If it is acidic, basify it with NaOH or Na₂CO₃ to pH > 9 and re-extract with an organic solvent.
Low recovery of product after column chromatography. - The compound is irreversibly stuck to the acidic silica gel. - Ensure the eluent is basified with ~1% triethylamine.[13]- Flush the column with a more polar, basified solvent system (e.g., 10% Methanol in DCM + 1% TEA).- In the future, consider using alumina as the stationary phase.[13]

| The final product is contaminated with an unknown salt. | - Insufficient water/brine washes were performed after an acid or base wash. | - Re-dissolve the product in an organic solvent and re-wash thoroughly with deionized water, followed by brine. Re-dry and concentrate. |

References

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
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  • SAFETY DATA SHEET (4-Amino-3,5-dichloropyridine) - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (DMAP).
  • 3,5-Dichloro-4-amino pyridine - Pipzine Chemicals.
  • Safety D
  • Organic Reaction Workup Formulas for Specific Reagents.
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  • 4-Dimethylaminopyridine - Wikipedia.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine (CAS No. 50978-40-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information herein is synthesized from established principles of heterocyclic chemistry and field-proven insights.

Introduction: The Synthetic Challenge

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, presents challenges in achieving high yield and purity. The most logical and common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 3,4,5-trichloro-2,6-dimethylpyridine, with an ammonia source. The primary challenge lies in controlling the regioselectivity of the amination and preventing side reactions that can complicate purification and reduce overall yield.

This guide provides a comprehensive framework for troubleshooting and optimizing this critical transformation.

Diagram 1: Proposed Synthetic Pathway

Synthetic_Pathway Start 3,4,5-Trichloro-2,6-dimethylpyridine Product This compound Start->Product Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., NMP) Heat, Pressure Ammonia Ammonia (NH3) Ammonia->Product

Caption: Proposed synthesis via nucleophilic amination of a trichloro-lutidine precursor.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent issue in SNAr reactions on electron-deficient rings and can typically be traced back to reaction conditions or reagent quality.

  • Causality—Insufficient Activation: The reaction relies on the pyridine ring being sufficiently electron-deficient to be attacked by the ammonia nucleophile. The rate is highly dependent on temperature and the concentration of the nucleophile.

  • Troubleshooting Steps:

    • Verify Reaction Temperature: Amination of halogenated pyridines often requires elevated temperatures, potentially in the range of 80-150°C.[2] A temperature that is too low will result in a sluggish or stalled reaction. Incrementally increase the temperature by 10-15°C and monitor the progress.

    • Increase Ammonia Concentration/Pressure: When using ammonia gas, the reaction is often performed in a sealed pressure vessel. Insufficient pressure leads to a low concentration of dissolved ammonia in the reaction medium. Ensure your vessel is properly sealed and increase the pressure to enhance the nucleophile concentration.[2]

    • Check Purity of Starting Materials: Impurities in the starting 3,4,5-trichloro-2,6-dimethylpyridine, particularly protic or nucleophilic contaminants, can consume the aminating agent or interfere with the reaction. Verify the purity of your starting material by GC-MS or NMR.

    • Solvent Choice and Purity: Aprotic polar solvents like N-Methylpyrrolidone (NMP), DMF, or DMSO are standard for this type of reaction as they can dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex).[2][3] Ensure the solvent is anhydrous, as water can compete as a nucleophile, leading to unwanted hydroxylation byproducts.

Q2: My mass spectrometry analysis shows the desired product mass, but I am getting a low isolated yield after workup. What's happening?

A2: This scenario points towards issues with product loss during the isolation and purification stages, rather than the reaction itself.

  • Causality—Product Solubility & Handling: The product, an aminopyridine, can exhibit amphiprotic behavior. It can be protonated under acidic conditions or deprotonated under strongly basic conditions, affecting its solubility in organic and aqueous phases.

  • Troubleshooting Steps:

    • Optimize Workup pH: During aqueous workup, the pH of the solution is critical. If the aqueous phase is too acidic (pH < 2), the product's amino group will be protonated, forming a salt that is highly soluble in water, leading to significant losses from the organic extract. Adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-9) before extraction with an organic solvent like ethyl acetate or dichloromethane.[4]

    • Thorough Extraction: The product may have some water solubility even at neutral pH. Perform multiple extractions (e.g., 3-4 times) with your chosen organic solvent to ensure complete removal from the aqueous phase.

    • Re-extraction of Aqueous Layers: Combine all aqueous layers and perform one final back-extraction to recover any dissolved product.

    • Precipitation/Crystallization Issues: If you are purifying by precipitation or recrystallization, ensure the cooling process is slow enough to allow for proper crystal formation.[5] Crashing the product out of solution too quickly can lead to an amorphous solid that traps impurities and is difficult to filter.

Q3: I am observing the formation of significant byproducts, leading to a complex mixture and difficult purification. How can I improve selectivity?

A3: Side product formation is often due to over-reactivity, reaction with the solvent, or the presence of contaminants.

  • Causality—Reaction Control: While the C4 position is electronically activated for nucleophilic attack, harsh conditions (very high temperatures or prolonged reaction times) can sometimes lead to secondary reactions, such as substitution at other positions or decomposition.

  • Troubleshooting Steps:

    • Minimize Reaction Time: Monitor the reaction closely using TLC or HPLC. Once the starting material is consumed, cool the reaction down promptly to prevent the formation of degradation products.

    • Temperature Control: Avoid excessive temperatures. While heat is necessary, a "runaway" reaction can lead to tar formation. Find the minimum effective temperature that provides a reasonable reaction rate.[2]

    • Consider an Alternative Ammonia Source: If using aqueous ammonia, high temperatures can lead to pressure buildup and potential side reactions with water. Using anhydrous ammonia gas in a solvent like NMP or using a surrogate like formamide followed by hydrolysis can sometimes provide a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for this amination reaction? A1: Aprotic amide solvents are highly recommended. N-Methylpyrrolidone (NMP) is an excellent choice due to its high boiling point, ability to dissolve a wide range of organic molecules and inorganic salts, and its stability under the reaction conditions.[3][6] A mixture of NMP with an aromatic hydrocarbon like toluene can also be effective.[2]

Q2: How should I purify the final product? A2: The best purification method depends on the scale and the nature of the impurities.

  • Recrystallization: For multi-gram scales with primarily solid impurities, recrystallization is often the most effective and economical method. A suitable solvent system might be an ethanol/water or isopropanol/heptane mixture.[5]

  • Column Chromatography: If the crude product contains byproducts with similar polarity to the desired compound, silica gel column chromatography is necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.[7]

Q3: What are the key safety precautions when running this reaction? A3: Several hazards must be managed:

  • Ammonia: Anhydrous ammonia is a toxic and corrosive gas. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Reactions: If using a sealed reactor, ensure the vessel is rated for the expected temperature and pressure. Never exceed the maximum recommended operating parameters of the equipment.

  • Chlorinated Pyridines: The starting materials and product are halogenated organic compounds and should be treated as potentially toxic. Avoid inhalation and skin contact.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Isolated Yield Observed Check_Conversion Analyze crude reaction mixture (TLC, GC-MS, or LC-MS) Start->Check_Conversion Low_Conversion Issue: Low Reaction Conversion Check_Conversion->Low_Conversion < 80% Conversion Good_Conversion Issue: Loss During Workup/ Purification Check_Conversion->Good_Conversion > 80% Conversion Optimize_Reaction Optimize Reaction Conditions: 1. Increase Temperature 2. Increase NH3 Pressure 3. Check Reagent Purity Low_Conversion->Optimize_Reaction Optimize_Workup Optimize Isolation Protocol: 1. Adjust Workup pH (7-9) 2. Use Multiple Extractions 3. Optimize Recrystallization Good_Conversion->Optimize_Workup Success Improved Yield Optimize_Reaction->Success Optimize_Workup->Success

Caption: A decision tree for systematically diagnosing and solving low-yield issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for similar transformations. Optimization may be required.

Materials:

  • 3,4,5-Trichloro-2,6-dimethylpyridine

  • N-Methylpyrrolidone (NMP), anhydrous

  • Ammonia (NH₃), anhydrous gas

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • High-pressure reaction vessel (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Reactor Setup: To a dry high-pressure reaction vessel, add 3,4,5-trichloro-2,6-dimethylpyridine (1.0 eq) and anhydrous NMP (approx. 5-10 mL per gram of starting material).

  • Inerting: Seal the reactor and purge it with nitrogen gas three times to remove any residual air and moisture.

  • Ammonia Addition: Cool the reactor to 0°C. Introduce anhydrous ammonia gas into the reactor until a pressure of 5-10 bar is reached.

  • Reaction: Begin stirring and heat the mixture to 120-140°C. The internal pressure will increase. Monitor the reaction progress over 12-24 hours by taking aliquots (after safely cooling and depressurizing the reactor) and analyzing via TLC or GC-MS.

  • Cooldown and Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia pressure in a fume hood.

  • Quenching: Pour the reaction mixture into deionized water (approx. 10 times the volume of NMP used).

  • pH Adjustment & Extraction: Adjust the pH of the aqueous slurry to ~8-9 using a suitable base (e.g., 2M NaOH). Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.

Protocol 2: HPLC Method for Purity Analysis

This method can be used to monitor reaction progress and determine the purity of the final product.

Parameter Condition
Instrumentation HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve approx. 1 mg of the sample in 1 mL of the mobile phase
Table 1: Representative HPLC parameters for purity analysis.[5]

References

  • BenchChem. "An In-depth Technical Guide to 4-Amino-3,5-dichloro-2,6-difluoropyridine: History, Synthesis, and Characterization." Accessed January 15, 2026.
  • Eureka. "Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine." Accessed January 15, 2026. [Link]

  • BenchChem. "Application Notes and Protocols: 4-Amino-3,5-dichloro-2,6-difluoropyridine in Chemical Synthesis." Accessed January 15, 2026.
  • PubMed Central (PMC). "4-Amino-3,5-dichloropyridine." Accessed January 15, 2026. [Link]

  • BenchChem. "Technical Support Center: Managing Impurities in 4-Amino-3,5-dichloro-2,6-difluoropyridine." Accessed January 15, 2026.
  • Organic Syntheses. "An air-dried, 1-L, three-necked, round-bottomed flask is equipped..." Accessed January 15, 2026. [Link]

  • Google Patents. "CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine." Accessed January 15, 2026.
  • PubMed Central (PMC). "3,5-Dichloro-6-methylpyridin-2-amine." Accessed January 15, 2026. [Link]

  • BenchChem. "troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine." Accessed January 15, 2026.

Sources

Technical Support Center: Troubleshooting the Synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dichloro-2,6-dimethylpyridin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, scientifically grounded solutions in a direct question-and-answer format. Our approach is rooted in established chemical principles to ensure the reliability and success of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound, a substituted pyridine, can be a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Below, we address specific issues you may encounter.

Section 1: Low Reaction Yield

Question 1: I am experiencing a significantly lower than expected yield in my chlorination of 4-amino-2,6-dimethylpyridine. What are the likely causes and how can I improve it?

Low yields in the chlorination of pyridine rings are often traced back to several critical factors: incomplete reaction, side product formation, or loss of product during workup.[1]

Potential Causes & Solutions:

  • Incomplete Chlorination: The electrophilic chlorination of the electron-rich 4-amino-2,6-dimethylpyridine ring requires careful management of the chlorinating agent and reaction conditions.

    • Solution: Ensure your chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride) is of high purity and added portion-wise to control the reaction's exothermicity. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.[1][2]

  • Over-Chlorination: The introduction of more than two chlorine atoms onto the pyridine ring can occur if the reaction is left for too long or if an excess of the chlorinating agent is used.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. A molar ratio of just over 2:1 (chlorinating agent to substrate) is a good starting point. Maintain the recommended reaction temperature, as higher temperatures can lead to less selective reactions.

  • Product Loss During Workup: The basicity of the amino group in the product can lead to its loss during aqueous workup if the pH is not carefully controlled.

    • Solution: After quenching the reaction, cool the mixture thoroughly before basification to minimize the product's solubility in the aqueous layer.[1] Adjust the pH carefully to the optimal range for precipitation. Wash the filtered product with chilled water to remove inorganic salts without dissolving a significant amount of the desired compound.[1]

Troubleshooting Workflow for Low Yield

LowYield start Low Yield Observed check_completion Verify Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution1 Optimize reaction time and/or temperature. Ensure purity of reagents. incomplete->solution1 Solution check_side_products check_side_products complete->check_side_products Analyze Crude Product (NMR/MS) side_products Significant Side Products check_side_products->side_products Yes no_side_products Minimal Side Products check_side_products->no_side_products No solution2 Adjust stoichiometry of chlorinating agent. Optimize reaction temperature for better selectivity. side_products->solution2 Solution check_workup check_workup no_side_products->check_workup Review Workup Procedure workup_loss Product Loss During Workup check_workup->workup_loss solution3 Optimize pH during extraction. Use chilled solvents for washing. workup_loss->solution3 Solution

Caption: A decision tree for troubleshooting low yields.

Section 2: Side Product Formation

Question 2: My final product is contaminated with an isomeric impurity. How can I identify and minimize its formation?

The formation of isomers is a common challenge in the synthesis of polysubstituted pyridines. In the context of aminating a dichlorinated pyridine, the position of amination is critical.

Potential Causes & Solutions:

  • Regioselectivity of Amination: If you are synthesizing the target molecule by aminating a 3,5-dichloro-2,6-dimethylpyridine precursor, the nucleophilic aromatic substitution (SNAr) may not be completely regioselective, leading to the formation of other amino-isomers. The electronic environment of the pyridine ring dictates the preferred site of nucleophilic attack.

    • Solution: The regioselectivity of SNAr reactions on dichloropyridines can be influenced by the reaction conditions. Lower temperatures often favor the thermodynamically more stable product.[3] The choice of solvent can also play a crucial role; aprotic polar solvents like DMF or DMSO are commonly used. In some cases, palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) can offer superior regioselectivity compared to traditional SNAr.[4][5]

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures. This can lead to the formation of the corresponding N-oxide derivative.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure that all reagents and solvents are free from oxidizing impurities.

Experimental Protocol: HPLC Analysis for Impurity Profiling

To effectively troubleshoot side product formation, it is essential to have a reliable analytical method to identify and quantify impurities.

Parameter Value
Instrumentation HPLC system with a UV detector
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the sample in 1 mL of the mobile phase

This method can be adapted based on the specific impurities suspected.

Section 3: Purification Challenges

Question 3: I am having difficulty purifying the final product. What are the recommended methods?

Achieving high purity is crucial for the downstream applications of this compound.

Recommended Purification Methods:

  • Recrystallization: This is a highly effective method for purifying crystalline solids.

    • Solvent Selection: The choice of solvent is critical. Ideal solvents should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for similar compounds include ethanol, methanol, ethyl acetate, or mixtures with water.[1] Perform small-scale solubility tests to determine the optimal solvent system.

    • Procedure:

      • Dissolve the crude product in a minimal amount of hot solvent.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

      • Cool the flask in an ice bath to maximize the yield of the purified product.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization is ineffective, particularly for removing impurities with similar solubility profiles, column chromatography is a powerful alternative.

    • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

    • Mobile Phase: A solvent system of ethyl acetate and petroleum ether (or hexane) is a good starting point.[6] The polarity of the eluent can be gradually increased to elute the desired compound. Monitor the separation by TLC to identify the fractions containing the pure product.

Purification Workflow

Caption: A workflow for the purification of the final product.

References

  • BenchChem. (2025). Technical Support Center: Amination of 2,6-dichloro-4-phenylpyridine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-3,5-dichloropyridine.[1]

  • Breslow, R., Brandl, M., Hunger, J., Turro, N., Cassidy, K., Krogh-Jespersen, K., & Westbrook, J. D. (n.d.). Pyridine complexes of chlorine atoms. Journal of the American Chemical Society.[7]

  • Chen, Y., et al. (2014). Synthetic method of 2-amino-3,5-dichloropyridine. CN104016908A. Google Patents.[2]

  • Fun, H.-K., et al. (2008). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o97.[6][8]

  • Hao, L., et al. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. The Journal of Chemical Physics, 138(5), 054308.[9]

  • Kato, T., Hayashi, H., & Anzai, T. (1967). [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives]. Yakugaku Zasshi, 87(4), 387-389.[10]

  • Laha, J. K., Petrou, P., & Cuny, G. D. (2009). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure.[1]

  • Li, J., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7359.[11]

  • Poynder, T. B., et al. (2021). Re-evaluating pyridine's role in chlorination reaction. Chemistry World.[12]

  • Request PDF. (2025). Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate.[4]

  • Wang, D., et al. (2009). Reactions of Pyridine with Atomic Chlorine. The Journal of Physical Chemistry A, 113(1), 177-183.[7]

  • Zhu, J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(16), 3573-3576.[13]

  • BenchChem. (2025). identifying and minimizing side reactions in 4-Amino-3,5-dichloro-2,6-difluoropyridine synthesis.[3]

  • BenchChem. (2025). Technical Support Center: Amination of 2,6-dichloro-4-phenylpyridine.[5]

Sources

Technical Support Center: Purification of 3,5-Dichloro-2,6-dimethylpyridin-4-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 3,5-dichloro-2,6-dimethylpyridin-4-amine (CAS: 50978-40-0)[1] via recrystallization. It is designed to move beyond basic protocols and address the specific challenges and nuances that researchers may encounter, ensuring a logical, scientifically-grounded approach to achieving high purity.

Troubleshooting Guide

This section addresses specific issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Question: My compound won't dissolve, even when heating. What should I do?

Answer: This issue typically points to two primary causes: an inappropriate solvent choice or the presence of insoluble impurities.

  • Incorrect Solvent Choice: The fundamental principle of recrystallization is that the solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature[2]. This compound is a polar, aromatic amine. Therefore, polar solvents are the most logical starting point. If a non-polar solvent was chosen, it is unlikely to be effective. The guiding principle of "like dissolves like" is paramount here; the polarity of the solvent and solute must be well-matched[3].

  • Insoluble Impurities: If most of the material has dissolved but a small amount of solid remains, these are likely insoluble impurities (e.g., inorganic salts, dust). In this case, you must perform a hot gravity filtration to remove the solid impurities before allowing the solution to cool[3]. Attempting to add excessive solvent to dissolve these impurities is the most common mistake and will result in a poor or no yield[2].

Question: No crystals are forming after the solution has cooled. What's wrong?

Answer: This is a very common problem in recrystallization and usually indicates one of two situations: the solution is not sufficiently saturated, or it is supersaturated.

  • Too Much Solvent: This is the most frequent cause of crystallization failure[3]. If an excessive volume of solvent was used to dissolve the compound, the solution will not be saturated upon cooling, and crystals will not form.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the amine. Once the volume is reduced, allow it to cool again[4].

  • Supersaturation: The solution may be supersaturated, where the compound is dissolved beyond its normal solubility limit but lacks a nucleation point to begin crystallization[3].

    • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the meniscus. The microscopic scratches on the glass provide nucleation sites, initiating crystal growth[3][4][5].

    • Solution 2: Seeding. If available, add a single, tiny crystal of pure this compound (a "seed crystal") to the cooled solution. This provides a template for other molecules to crystallize upon[3][4].

    • Solution 3: Flash Cooling. As a last resort, briefly place the flask in a colder bath (e.g., dry ice/acetone). This can sometimes force crystallization but may lead to smaller, less pure crystals by trapping impurities[6].

Question: My recrystallization resulted in a very low yield. Why?

Answer: A low yield (e.g., <70%) is disappointing and can often be traced back to procedural errors.

  • Excessive Solvent: As mentioned above, using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling[2][4].

  • Premature Crystallization: If crystals form too early during a hot gravity filtration, product is lost with the insoluble impurities. To prevent this, use a pre-heated funnel and flask and a slight excess of hot solvent.

  • Inadequate Cooling: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize the precipitation of the product from the solution[6].

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of your product and wash it away[2].

Question: The crystals formed extremely quickly and look like fine powder. How can I fix this?

Answer: Rapid crystallization, often called "crashing out," is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of the purification[4]. An ideal crystallization should show initial crystal growth over 5-10 minutes and continue for 20-30 minutes[4].

  • Cause: The solution was likely too concentrated, or it was cooled too quickly.

  • Solution: Re-heat the flask to dissolve the solid completely. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation. Then, ensure the solution cools slowly. Let it stand at room temperature undisturbed before moving it to an ice bath. Insulating the flask with a beaker of warm water or paper towels can also promote slower cooling[5].

Question: My compound "oiled out" instead of crystallizing. What does this mean and how do I proceed?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an immiscible liquid instead of solid crystals. This is often due to the presence of impurities that depress the melting point of the mixture.

  • Solution 1: Reheat and Add More Solvent. The most common fix is to reheat the solution until the oil redissolves completely. Then, add more hot solvent to decrease the saturation point, so the compound stays dissolved until the solution has cooled to a temperature below its melting point[4].

  • Solution 2: Change Solvent System. If the problem persists, the chosen solvent's boiling point may be too high. A different solvent with a lower boiling point may be required.

Experimental Protocols
Protocol 1: General Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (see Table 1). Begin heating the mixture on a hot plate with stirring. Add the solvent in small portions until the compound just dissolves at the boiling point. Causality: Using the minimum amount of boiling solvent is critical for achieving a saturated solution upon cooling, which is necessary for good recovery[2][5].

  • (Optional) Hot Filtration: If insoluble impurities are present, remove them by hot gravity filtration. Place a small amount of extra hot solvent in the receiving flask to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to remain in the solution rather than being trapped in the crystal lattice[5].

  • Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals[6].

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities[2].

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Systematic Solvent Screening
  • Place a small amount (e.g., 20-30 mg) of the crude amine into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show poor solubility[6].

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Remove the tube from the heat and allow it to cool. The best solvent is one that dissolves the compound when hot but yields a large quantity of crystals upon cooling to room temperature and then to 0°C.

Key Data & Visualizations
Table 1: Solvent Selection Guide for this compound

Based on the polar, aromatic amine structure of the target compound, the following solvents are recommended for screening.

Solvent ClassExample SolventsExpected Solubility Profile & Rationale
Polar Protic Methanol, Ethanol, WaterHigh Potential. The amine and pyridine nitrogen can hydrogen bond with these solvents. Solubility is expected to be high when hot and lower when cold. Water or ethanol are often effective for similar aromatic amines[6].
Polar Aprotic Acetone, Ethyl AcetateModerate Potential. These solvents offer polarity without hydrogen bonding donation. They may provide the necessary solubility difference between hot and cold conditions.
Non-Polar Hexanes, TolueneLow Potential. Unlikely to be effective primary solvents due to the "like dissolves like" principle. May be useful as the "poor" solvent in a mixed-solvent system with a more polar solvent[3][5].
Acidic Acetic AcidUse with Caution. While likely to dissolve the basic amine readily, there is a high risk of forming an acetate salt, which may or may not crystallize easily[7].
Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process A Start with Crude This compound B Select Solvent (See Table 1) A->B C Add Minimum Amount of Hot Solvent to Dissolve B->C D Insoluble Impurities Present? C->D E Perform Hot Gravity Filtration D->E Yes F Cool Slowly to Room Temperature D->F No E->F G Cool in Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash with Minimal Ice-Cold Solvent H->I J Dry Purified Crystals I->J Troubleshooting_Crystals Start Solution Cooled, But No Crystals Formed Check Is the solution supersaturated? Start->Check Action1 Scratch inner wall of flask with glass rod Check->Action1 Yes Failure Too much solvent used Check->Failure No Action2 Add a seed crystal Action1->Action2 Check2 Crystals Form? Action2->Check2 Success Success! Proceed to Ice Bath & Filtration Check2->Success Yes Check2->Failure No Action3 Gently heat to boil off excess solvent Failure->Action3 Action4 Re-cool the solution Action3->Action4 Action4->Check

Caption: Troubleshooting Crystallization Failure.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization? A1: Recrystallization is a purification technique for solid compounds. It relies on the differential solubility of a compound and its impurities in a chosen solvent. Ideally, the target compound is highly soluble in the solvent at high temperatures and poorly soluble at low temperatures, while impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration).

Q2: How do I choose the right solvent? A2: The ideal solvent should not react with your compound, should have a boiling point below the compound's melting point, and should display the temperature-dependent solubility described above. A preliminary solvent screen (Protocol 2) is the most reliable method for identifying the optimal solvent for your specific sample.

Q3: Why is slow cooling so important? A3: Crystal formation is a thermodynamically controlled process where molecules arrange themselves into a stable, ordered lattice. Slow cooling allows this process to occur selectively, excluding impurity molecules that do not fit well into the growing crystal structure. Rapid cooling traps impurities and leads to a less pure final product.[4][5]

Q4: What is a "seed crystal" and when should I use one? A4: A seed crystal is a small, pure crystal of the compound being purified. It is used to induce crystallization in a supersaturated solution by providing a pre-existing nucleation site for other molecules to deposit onto.[3][4] You should use one only after the solution has cooled and it is clear that crystallization is not initiating on its own.

References
  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • University of California, Irvine. (n.d.). Recrystallization1.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
  • Biosynth. (n.d.). This compound.
  • Benchchem. (n.d.). Improving the purity of 4-Amino-3,5-dichloropyridine through recrystallization.
  • Solubility of Things. (n.d.). 3,5-Dichloro-2,6-dimethylpyridin-4-one.

Sources

Technical Support Center: Purification of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,5-Dichloro-2,6-dimethylpyridin-4-amine (CAS No. 50978-40-0). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers and drug development professionals. Our goal is to empower you to overcome common purification challenges, ensuring the high purity required for downstream applications.

Anticipated Impurity Profile

The purity of the final compound is intrinsically linked to the synthetic route employed. A common strategy involves the direct chlorination of a 2,6-dimethylpyridin-4-amine precursor. In such reactions, the primary impurities are often process-related, arising from incomplete or over-chlorination.

Common Synthesis-Related Impurities:

  • Starting Material: Unreacted 2,6-dimethylpyridin-4-amine.

  • Mono-chlorinated Intermediate: 3-Chloro-2,6-dimethylpyridin-4-amine.

  • Solvent & Reagent Residue: Residual chlorinating agents (e.g., NCS, SO₂Cl₂) or reaction solvents.

  • Degradation Products: Formed under harsh reaction conditions (e.g., high temperature).

The diagram below illustrates a plausible reaction pathway and the origin of these common impurities.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Sources SM 2,6-dimethylpyridin-4-amine (Starting Material) Inter 3-Chloro-2,6-dimethylpyridin-4-amine (Mono-chlorinated Intermediate) SM->Inter + Cl⁺ source (e.g., NCS) Imp_SM Unreacted Starting Material SM->Imp_SM Remains if reaction is incomplete Prod This compound (Target Product) Inter->Prod + Cl⁺ source Imp_Inter Incomplete Reaction Inter->Imp_Inter Remains if reaction is incomplete G start Crude Product tlc_analysis Analyze by TLC/¹H NMR start->tlc_analysis decision Assess Impurity Profile tlc_analysis->decision path_a >15% Impurity (Multiple spots on TLC) decision->path_a Highly Impure path_b 5-15% Impurity (Minor spots on TLC) decision->path_b Moderately Impure path_c <5% Impurity (Faint spots on TLC) decision->path_c Slightly Impure protocol_acid_base Protocol 1: Acid-Base Wash path_a->protocol_acid_base First Pass protocol_column Protocol 2: Flash Column Chromatography path_b->protocol_column protocol_recrys Protocol 3: Recrystallization path_c->protocol_recrys protocol_acid_base->protocol_column Then end_product Pure Product (>99%) protocol_column->end_product protocol_recrys->end_product

Technical Support Center: Synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting the synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine.

A Guide to Identifying and Mitigating Common Side Products

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are working with this molecule. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you optimize your synthesis, maximize purity, and understand the formation of common impurities.

The synthesis of substituted pyridines, particularly those with multiple halogen atoms, is a nuanced process where minor deviations in reaction conditions can lead to a significant array of side products. This guide addresses the most common issues encountered during the chlorination of 2,6-lutidine and the subsequent amination to yield the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis, providing explanations of the underlying chemistry and step-by-step solutions.

Question 1: My analytical data (LC-MS/GC-MS) shows an impurity with the same mass as my desired product. What is this side product and how can I minimize it?

Answer: This is almost certainly an isomeric amine, most likely 3,5-Dichloro-2,6-dimethylpyridin-2-amine . The formation of regioisomers is a common challenge in the amination of polychlorinated pyridine rings.

Causality & Mechanism: The amination of the dichlorinated lutidine intermediate is a nucleophilic aromatic substitution (SNAr) reaction. While the 4-position is the thermodynamically favored site for amination, the 2-position can also be attacked by the amine nucleophile. The regioselectivity is highly sensitive to reaction conditions.

  • Kinetic vs. Thermodynamic Control: Attack at the 2-position can sometimes be kinetically faster, especially at higher temperatures or with rapid addition of the aminating agent. Localized overheating can significantly increase the formation of this kinetic, undesired byproduct.[1]

  • Steric Hindrance: The methyl groups at the 2- and 6-positions provide steric hindrance, which generally favors substitution at the less-hindered 4-position. However, this directing effect can be overcome by aggressive reaction conditions.

Troubleshooting & Mitigation Protocol:

  • Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature within a narrow, optimized range. For many aminopyridine syntheses, a lower temperature (e.g., 0-10°C) is preferable to favor the formation of the thermodynamically more stable 4-amino isomer.[1]

  • Controlled Reagent Addition: Add the aminating agent (e.g., ammonia solution or gas) slowly and sub-surface to prevent localized high concentrations and exothermic spikes.[1]

  • Solvent Choice: Ensure the use of a high-purity, anhydrous solvent. The polarity of the solvent can influence the reaction pathway. Aprotic solvents like NMP are often used, but their purity is critical.[2]

  • Post-Reaction Analysis: Before workup, take a crude sample and analyze it by HPLC or GC-MS to quantify the ratio of the desired 4-amino isomer to the undesired 2-amino isomer. This will confirm if isomer formation is the primary issue.[1]

Question 2: My reaction mixture contains mono-chlorinated and/or tri-chlorinated lutidine species instead of the clean dichloro- intermediate. What is causing this lack of selectivity?

Answer: This issue stems from poor control over the chlorination step. You are likely observing a mixture of unreacted starting material (2,6-lutidine), the desired 3,5-dichloro-2,6-dimethylpyridine, and potentially over-chlorinated products.

Causality & Mechanism: The electrophilic chlorination of the 2,6-lutidine ring is a stepwise process. The electron-donating methyl groups activate the ring, but as chlorine atoms (which are electron-withdrawing) are added, the ring becomes progressively deactivated, making subsequent chlorinations more difficult.

  • Insufficient Chlorinating Agent/Time: If not enough chlorinating agent is used or the reaction is not allowed to proceed to completion, you will be left with mono-chlorinated intermediates (e.g., 3-chloro-2,6-dimethylpyridine).

  • Excessive Chlorinating Agent/Harsh Conditions: Conversely, overly aggressive conditions (high temperature, potent chlorinating agent) can force a third chlorination onto the deactivated ring or even lead to chlorination of the methyl side chains.

Troubleshooting & Mitigation Protocol:

  • Stoichiometry of Chlorinating Agent: Carefully control the molar equivalents of your chlorinating agent (e.g., SO2Cl2, Cl2, PCl5). Start with literature-recommended stoichiometry and perform small-scale experiments to find the optimal ratio for your specific setup.

  • Temperature and Reaction Time Monitoring: Profile the reaction over time by taking small aliquots for GC-MS analysis. This will allow you to observe the disappearance of the starting material and mono-chloro species and the appearance of the desired dichloro-product, helping you identify the optimal reaction time to halt the reaction before over-chlorination occurs.

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent matters. Milder agents may provide better selectivity. Refer to established protocols for the chlorination of lutidine derivatives to select an appropriate reagent.[3]

Question 3: My amination reaction is incomplete, leaving a significant amount of the 3,5-dichloro-2,6-dimethylpyridine intermediate. How can I drive the reaction to completion?

Answer: Incomplete amination is typically caused by insufficient concentration or reactivity of the aminating agent, or deactivation of the substrate.[4]

Causality & Mechanism: The SNAr reaction requires a potent enough nucleophile (the amine) to attack the electron-deficient pyridine ring. If the concentration of the amine is too low, or if it is protonated and thus non-nucleophilic, the reaction will stall.

  • Pressure and Concentration (for Ammonia): When using ammonia gas, the reaction is often performed under pressure to ensure a sufficient concentration is dissolved in the reaction mixture.[2]

  • Base Stoichiometry: The reaction generates HCl as a byproduct, which will protonate the aminating agent (or the product amine), rendering it inactive. A scavenger base is sometimes required to neutralize this acid and maintain a supply of the free-base nucleophile.

  • Purity of Starting Materials: Impurities in your dichlorinated intermediate could interfere with the reaction.[2]

Troubleshooting & Mitigation Protocol:

  • Verify Reagent Potency: Ensure your aminating agent is pure and, if it's a solution (e.g., ammonium hydroxide), its concentration is correct.

  • Increase Pressure: If using ammonia gas, consider increasing the system pressure to improve its solubility and concentration in the solvent.[2]

  • Add an Acid Scavenger: The inclusion of a non-nucleophilic base can improve reaction rates by preventing the protonation of the aminating agent.

  • Extend Reaction Time/Increase Temperature: While being mindful of the risk of isomer formation (See Question 1), moderately increasing the reaction time or temperature can help drive the reaction to completion. Monitor progress carefully by TLC or HPLC.

Impurity Formation Pathway

The following diagram illustrates the primary synthetic route to this compound and the key decision points where common side products are formed.

G A 2,6-Lutidine (Starting Material) B Chlorination Step A->B Reagent: Cl2, SO2Cl2, etc. C 3,5-Dichloro-2,6-dimethylpyridine (Desired Intermediate) B->C Controlled Conditions SP1 Monochloro-lutidine (Side Product) B->SP1 Incomplete Reaction SP2 Over-chlorinated Species (Side Product) B->SP2 Harsh Conditions D Amination Step C->D Reagent: NH3, etc. E This compound (TARGET PRODUCT) D->E Controlled Temp. Slow Addition SP3 3,5-Dichloro-2,6-dimethylpyridin-2-amine (Isomeric Side Product) D->SP3 High Temp. Kinetic Control

Caption: Synthetic pathway and formation of key side products.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the best analytical methods for monitoring this reaction and identifying impurities? High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for quantifying the product and its isomers.[4] For identifying unknown peaks, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for determining the mass of the impurities, which is a critical clue to their structure (e.g., number of chlorine atoms).[4] Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product can also reveal the presence of isomers and other byproducts.

  • FAQ 2: How can I effectively purify the final product from these side products? Recrystallization is often the most effective and scalable method.[4] The choice of solvent is critical; you need a system where the desired product has high solubility at elevated temperatures but low solubility at room temperature, while the impurities remain in solution.[4] A solvent screen using various alcohols, esters, and hydrocarbon/polar aprotic mixtures is recommended. If recrystallization fails to remove a stubborn impurity (like an isomer), column chromatography on silica gel may be necessary, though this is less practical on a large scale.[4]

Protocols & Methodologies

Protocol: Purification by Recrystallization

This protocol provides a general workflow for purifying the crude this compound.

  • Solvent Selection: Perform small-scale solubility tests with the crude material. Test solvents such as ethanol, isopropanol, ethyl acetate, toluene, and mixtures (e.g., ethanol/water). Identify a solvent or solvent system that completely dissolves the product when hot but results in significant precipitation upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent required for complete dissolution. Stir continuously.

  • Hot Filtration (Optional): If insoluble particulates are observed in the hot solution, perform a rapid hot filtration through a pre-warmed funnel to remove them. This step is crucial for removing baseline impurities.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product from the solution.[4]

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Analyze the purified material by HPLC or another suitable method to confirm its purity.

Data Summary

The table below summarizes the key impurities discussed, their causes, and preventative strategies.

Impurity NameCommon CausePrevention StrategyAnalytical Signature
Monochloro-lutidines Incomplete chlorinationIncrease reaction time/temperature or stoichiometry of chlorinating agent. Monitor by GC-MS.Lower mass peak in MS
Over-chlorinated Species Excess chlorinating agent; high temperatureReduce stoichiometry of chlorinating agent; maintain strict temperature control.Higher mass peak in MS
Isomeric Amines High amination temperature; poor mixingLower reaction temperature (0-10°C); slow, controlled addition of aminating agent.[1]Same mass in MS; different retention time in HPLC; distinct NMR spectrum.
Unreacted Intermediate Incomplete aminationIncrease pressure (if using NH3 gas); extend reaction time; add an acid scavenger.[2]Higher retention time in HPLC; distinct mass in MS.

Troubleshooting Workflow: Low Purity

Use this decision tree to diagnose the cause of low purity in your final product.

G Start Low Purity Detected in Final Product Analyze Analyze Crude Reaction Mixture (pre-workup) by LC-MS/GC-MS Start->Analyze CheckIsomer Isomer with Same Mass Present? Analyze->CheckIsomer CheckChlorination Multiple Chlorinated Species Present? CheckIsomer->CheckChlorination No Sol_Isomer ACTION: 1. Lower Amination Temperature 2. Slow Reagent Addition Rate CheckIsomer->Sol_Isomer Yes CheckIncomplete High Level of Dichloro Intermediate Present? CheckChlorination->CheckIncomplete No Sol_Chlorination ACTION: 1. Optimize Chlorination Stoichiometry 2. Monitor Reaction Over Time CheckChlorination->Sol_Chlorination Yes Sol_Incomplete ACTION: 1. Increase Amination Time/Pressure 2. Check Reagent Purity CheckIncomplete->Sol_Incomplete Yes End Re-run Synthesis with Optimized Conditions Sol_Isomer->End Sol_Chlorination->End Sol_Incomplete->End

Sources

Technical Support Hub: Stability of 3,5-Dichloro-2,6-dimethylpyridin-4-amine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2,6-dimethylpyridin-4-amine. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you understand and manage the stability of this compound in acidic environments. Our goal is to equip you with the foundational knowledge and practical tools necessary to ensure the integrity of your experiments and the quality of your results.

Scientific Background: The Chemistry of Stability

Understanding the stability of this compound in an acidic medium begins with its molecular structure. The compound possesses two basic centers susceptible to protonation: the nitrogen atom of the pyridine ring and the exocyclic amino group at the 4-position. The relative basicity of these two sites governs the compound's behavior in acidic solutions.

Generally, the pyridine ring nitrogen is the more basic of the two and will be preferentially protonated. This is because the lone pair of the exocyclic amino group contributes to the aromatic system, making it less available for protonation. However, under sufficiently acidic conditions, both nitrogens can become protonated. This equilibrium is critical as it dictates the molecule's solubility, chromatographic behavior, and susceptibility to degradation.

Protonation increases the molecule's polarity, typically enhancing its solubility in aqueous media. However, it also alters the electron distribution within the aromatic ring, which can influence its chemical reactivity. While the protonated form is generally expected to be relatively stable, harsh acidic conditions (e.g., high acid concentration, elevated temperature) can promote hydrolytic degradation. A plausible, though not definitively documented, degradation pathway could involve the hydrolysis of the C4-amino bond to yield the corresponding pyridin-4-one tautomer, 3,5-dichloro-2,6-dimethyl-1H-pyridin-4-one (also known as Clopidol)[1].

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic solutions?

A1: While specific kinetic data is not extensively published, based on the chemistry of 4-aminopyridines, the compound is expected to be reasonably stable under mild acidic conditions (pH 3-6) at ambient temperature, where it will exist primarily as a protonated salt. Stability is expected to decrease significantly under more strenuous conditions, such as in the presence of strong acids (e.g., >0.1 M HCl) and/or at elevated temperatures (>40°C). It is imperative to experimentally determine the stability profile under your specific conditions.

Q2: Why is precise pH control so critical when working with this compound?

A2: The pH of the solution directly controls the protonation state of the molecule's two basic nitrogen atoms. This state affects several key properties:

  • Solubility: The protonated (salt) form is generally more soluble in aqueous media than the free base.

  • Reactivity: The electron distribution, and thus the susceptibility to degradation, changes upon protonation.

  • Analytical Behavior: In reverse-phase HPLC, inconsistent pH can lead to peak shifting, broadening, or splitting, as the equilibrium between the neutral and protonated forms changes. For robust analytical results, the mobile phase pH should be buffered at least 2 units away from the compound's pKa values.

Q3: Should I use the free base or a pre-formed salt for my experiments in acidic media?

A3: For applications requiring dissolution in aqueous acidic buffers or mobile phases, using a pre-formed salt (e.g., the hydrochloride salt) is often advantageous. This can improve dissolution rate and solubility. If you only have the free base, it will dissolve in acidic media by forming the salt in situ, but this may require more vigorous mixing or sonication. For all quantitative work, ensure the material is fully dissolved before use.

Q4: What are the expected degradation products under acidic stress?

A4: Without specific experimental studies, we must rely on chemical principles. The most probable degradation pathway is acid-catalyzed hydrolysis of the C-N bond at the 4-position, which would yield 3,5-dichloro-2,6-dimethylpyridin-4-one[1]. Other less common reactions could involve dechlorination or side-chain oxidation under very harsh conditions, but hydrolysis is the primary pathway to investigate. A forced degradation study is the definitive way to identify these products[2][3].

Troubleshooting Guide & Experimental Protocols

This section addresses common issues encountered during experimentation and provides a comprehensive protocol for conducting a forced degradation study to establish the acidic stability profile of your compound.

Issue 1: My HPLC peak area for the compound is decreasing over time in my acidic mobile phase.

  • Potential Cause: The compound is degrading in the acidic solution on the benchtop or in the autosampler.

  • Expert Analysis: This indicates a genuine stability issue. The rate of degradation is likely dependent on the specific acid used, its concentration, and the temperature.

  • Solution:

    • Quantify the Degradation: Conduct a time-course study. Prepare a solution of your compound in the problematic mobile phase and inject it onto the HPLC at regular intervals (e.g., 0, 1, 2, 4, 8 hours).

    • Mitigate Instability: If degradation is confirmed, prepare your analytical samples fresh and use them immediately. If using an autosampler, set the tray temperature to a low value (e.g., 4°C) to slow the degradation rate.

    • Reformulate: If instability is severe, consider if a less acidic mobile phase (higher pH) can still achieve the desired chromatography.

Issue 2: The retention time of my compound is shifting between analytical runs.

  • Potential Cause: Inconsistent protonation due to a poorly buffered mobile phase.

  • Expert Analysis: If the mobile phase pH is close to a pKa of the compound, small changes in buffer preparation can cause a significant shift in the proportion of ionized vs. neutral molecules, drastically altering chromatographic retention.

  • Solution:

    • Verify Buffer pH: Ensure your mobile phase is buffered and that the pH is at least 2 units away from the compound's pKa values. While the exact pKa of this molecule is not readily published, the pKa of the parent 4-aminopyridine is ~9.6[4]. The pyridine nitrogen pKa will be lower. A mobile phase pH of 3-4 should ensure consistent protonation of the ring nitrogen.

    • Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixing is efficient and consistent.

    • Check System Equilibration: Allow the HPLC system to equilibrate with the mobile phase for a sufficient time before starting the analysis to ensure a stable column environment.

Issue 3: I am observing new, unidentified peaks in my chromatogram after treating my compound with acid.

  • Potential Cause: Formation of acid-induced degradation products.

  • Expert Analysis: This is the expected result of a successful forced degradation experiment. These new peaks are your primary interest for developing a stability-indicating method.

  • Solution:

    • Confirm Degradation: Verify that these peaks are not present in a control sample (Time 0) and that their peak areas increase over time as the main compound's peak area decreases.

    • Perform Mass Balance: A good stability-indicating method should account for all of the parent compound. Sum the peak areas of the parent and all degradation products (after correcting for response factors, if known). This "mass balance" should remain relatively constant over the course of the experiment. A significant drop suggests that some degradants are not being detected (e.g., they are not UV active or are retained on the column).

    • Identify Degradants: The next step is to identify these new peaks, typically using HPLC-MS (Mass Spectrometry) to determine their molecular weights.

Protocol: Forced Acidic Degradation Study

This protocol provides a systematic approach to evaluating the stability of this compound under acidic conditions, in line with pharmaceutical industry best practices and ICH guidelines[2][5]. The goal is to achieve 5-20% degradation of the active substance to ensure that primary degradants are formed without excessive decomposition[2][3].

Objective:

To identify the degradation products of this compound under various acidic stress conditions and to provide the data needed to develop a stability-indicating analytical method.

Materials & Equipment:
  • This compound (high purity reference standard)

  • HPLC grade acetonitrile and water

  • Acids: Hydrochloric acid (HCl) and/or Sulfuric acid (H2SO4)

  • Base for neutralization: Sodium hydroxide (NaOH)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV/PDA detector (LC-MS system is highly recommended)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatic bath or oven

Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_data Data Interpretation Prep_Stock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) Prep_Control 2. Prepare T0 Control (Dilute stock in water/ACN) Prep_Stock->Prep_Control Stress_Acid 3. Initiate Acid Stress (Add stock to acid solution) Prep_Stock->Stress_Acid Analyze 7. HPLC/PDA/MS Analysis Prep_Control->Analyze Time 0 Analysis Incubate 4. Incubate at Temp (e.g., 60°C) Stress_Acid->Incubate Sample 5. Withdraw Aliquots at Time Points Incubate->Sample e.g., 2, 6, 12, 24h Neutralize 6. Neutralize & Dilute (Stop reaction) Sample->Neutralize Neutralize->Analyze Degradation 8. Calculate % Degradation Analyze->Degradation Mass_Balance 9. Assess Mass Balance Degradation->Mass_Balance Identify 10. Identify Degradants Mass_Balance->Identify

Caption: Workflow for a forced acidic degradation study.

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in acetonitrile (ACN).

  • Stress Condition Setup: For each condition in the table below, add a specified volume of the stock solution to the acidic medium in a volumetric flask to achieve the target final concentration (e.g., 0.1 mg/mL).

  • Time 0 Sample: Immediately after preparing the stress solutions, take an aliquot from each, neutralize it with an equimolar amount of NaOH, and dilute it with mobile phase to a suitable concentration for HPLC analysis (e.g., 0.02 mg/mL). This is your T=0 sample.

  • Incubation: Place the remaining stress solutions in a temperature-controlled environment (e.g., a 60°C water bath).

  • Time Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 2, 6, 12, and 24 hours). Immediately neutralize and dilute each sample as described in step 3. Store samples at 4°C until analysis.

  • HPLC Analysis: Analyze all samples (T=0 and all time points) using a stability-indicating HPLC method. A good starting point is:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector scanning from 200-400 nm; monitor at an appropriate wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percent degradation at each time point: % Degradation = [(Area_Parent_T0 - Area_Parent_Tx) / Area_Parent_T0] * 100

    • Assess the mass balance by comparing the total area of all peaks at each time point to the initial area of the parent peak at T=0.

    • If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.

Recommended Starting Stress Conditions
Stress ConditionAcid ConcentrationTemperatureRationale
Mild Acid Hydrolysis0.1 M HCl60 °CA standard starting point to assess moderate stability.
Strong Acid Hydrolysis1.0 M HClRoom Temp (25°C)Tests stability to high acid concentration without thermal stress.
Strong Acid & Heat1.0 M HCl60 °CA harsh condition to force degradation if the compound is very stable.

References

  • PubChem. Clopidol. National Center for Biotechnology Information. [Link]

  • Jadach, B., et al. (2022). Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test. PLOS One. [Link]

  • Jadach, B., et al. (2022). Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test. PLOS One. [Link]

  • Helin-Tanninen, M., et al. (2007). Stability of an extemporaneously prepared clopidogrel oral suspension. American Journal of Health-System Pharmacy. [Link]

  • Rao, V., et al. (2021). Method for improving the stability of clopidogrel using sulfoalkyl ether cyclodextrin.
  • Lopes, B. P., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Prajapati, V. D., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Singh, R., & Rehman, Z. (2012). New Trends in Forced Degradation Studies. Journal of Pharmaceutical Education and Research. [Link]

  • Al-Ghorbani, M., et al. (2019). Acid-base equilibrium of 4-aminopyridine derivatives. Scientific Reports. [Link]

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handling and storage guidelines for 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dichloro-2,6-dimethylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth handling, storage, and troubleshooting information for your experiments.

I. Introduction to this compound

This compound is a substituted pyridine derivative. The pyridine ring is a key structural motif in many biologically active compounds and pharmaceutical agents. The presence of chloro, amino, and methyl groups on the pyridine ring of this compound imparts specific chemical properties that are crucial to understand for its effective use in research and synthesis. This guide will address common questions and challenges encountered when working with this reagent.

II. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the proper storage conditions for this compound?

    • A1: This compound should be stored in a tightly closed container in a dry and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.

  • Q2: What personal protective equipment (PPE) is required when handling this compound?

    • A2: Due to its potential toxicity, it is essential to handle this compound with appropriate PPE. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material should be done in a chemical fume hood to avoid inhalation of dust.

  • Q3: How should I dispose of waste containing this compound?

    • A3: Waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not mix it with other waste streams.

Properties and Stability

  • Q4: What is the solubility of this compound in common laboratory solvents?

  • Q5: Is this compound stable under normal laboratory conditions?

    • A5: Yes, this compound is stable under normal ambient conditions.[2] However, it may be sensitive to light and air over extended periods, so it is best stored in a dark, airtight container.

  • Q6: What are the potential degradation pathways for this compound?

    • A6: While specific degradation pathways for this exact compound are not extensively documented, related compounds like aminopyridines can undergo photodegradation.[3] Additionally, polychlorinated aromatic compounds can be susceptible to microbial degradation in the environment, often involving hydroxylation and ring cleavage.[4][5] Thermal decomposition of halogenated organic compounds can lead to the formation of halogenated byproducts.[6]

Experimental Troubleshooting

  • Q7: I am seeing unexpected side products in my reaction. What could be the cause?

    • A7: Unexpected side products can arise from several factors. The amino group can react with electrophiles, and the pyridine nitrogen can act as a nucleophile or base. The chloro substituents activate the pyridine ring towards nucleophilic aromatic substitution. Consider the possibility of reactions with your solvent, especially chlorinated solvents like dichloromethane, which can react with pyridine derivatives.[7]

  • Q8: My reaction is sluggish or not proceeding to completion. What should I consider?

    • A8: The methyl groups at the 2 and 6 positions can cause steric hindrance, potentially slowing down reactions at the pyridine nitrogen or adjacent positions.[8] The electronic effects of the chloro (electron-withdrawing) and amino (electron-donating) groups will also influence the reactivity of the pyridine ring.[7] You may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times, or select less sterically hindered reagents.

III. Troubleshooting Guides

Guide 1: Poor Solubility or Precipitation During Reaction

This guide addresses issues related to the solubility of this compound in your reaction.

Symptom Possible Cause Suggested Solution
Compound does not fully dissolve at the start of the reaction. Incorrect solvent choice.Perform small-scale solubility tests with a range of solvents to find a more suitable one. Consider using a co-solvent system.
Insufficient solvent volume.Increase the solvent volume to ensure complete dissolution.
Precipitation occurs during the reaction. Formation of an insoluble salt or product.Analyze the precipitate to identify its composition. If it is a salt of your product, consider using a non-polar solvent to keep it in solution or a different base that forms a more soluble salt.
Change in temperature affecting solubility.If the reaction is cooled, the product or starting material may be precipitating. Try to maintain a constant temperature or use a solvent with better solubility at lower temperatures.
Guide 2: Unexpected Reaction Outcomes

This guide provides troubleshooting for when your reaction does not yield the expected product.

Caption: Troubleshooting workflow for unexpected reaction outcomes.

IV. Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general workflow for a typical SNAr reaction using this compound.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMSO).

  • Addition of Reagents: Add the nucleophile (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

V. References

  • Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. (2021). Journal of the Indian Chemical Society.

  • Bradley, D. (2010). Puzzling Pyridine Problem Probed. ChemistryViews.

  • Fagnou, K., & Glorius, F. (2005). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 44(11), 1594-1597.

  • Pipzine Chemicals. (n.d.). 3,5-Dichloro-4-amino pyridine. Retrieved from [Link]

  • DiRocco, D. A., & Rovis, T. (2012). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 134(19), 8094-8097.

  • Zhuo, L. G., Liao, W., & Yu, Z. X. (2012). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Asian Journal of Organic Chemistry, 1(4), 336-343.

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(16), 4945.

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919.

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). Molecules, 24(12), 2246.

  • Journal of the Chemical Society, Perkin Transactions 2. (1996). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study.

  • Semantic Scholar. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds.

  • Journal of the American Chemical Society. (2020). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines.

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment.

  • PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919.

  • A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. (n.d.).

  • Organic Letters. (2018). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles.

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.

  • PubMed. (2018). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data.

  • Biodegradation of pc bs. (n.d.).

  • CSWAB. (n.d.). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment.

  • MDPI. (2021). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International Journal of Molecular Sciences, 22(16), 8828.

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2021). Pharmaceutics, 13(5), 724.

  • Energy & Fuels. (2021). Aminophosphonate Chelates Can Dissolve Barite Scale at Very High pH.

  • PubMed. (2002). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS.

  • PubChem. (n.d.). 3,5-Dichloroaniline.

  • MSU chemistry. (n.d.). Amine Reactivity.

  • YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020).

  • LGC Standards. (n.d.). This compound.

  • Benchchem. (n.d.). Evaluating the Performance of 4-Amino-3,5- dichloro-2,6-difluoropyridine in Diverse Reaction Conditions: A Comparative.

  • SOLUBILITY DATA SERIES. (n.d.).

  • Fun, H. K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o97.

  • MDPI. (2016). Photocatalytic Degradation of Acridine Orange over NaBiO 3 Driven by Visible Light Irradiation. Catalysts, 6(12), 209.

  • YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024.

Sources

managing exothermic reactions in 3,5-Dichloro-2,6-dimethylpyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Exothermic Reactions

Welcome to the Technical Support Center for the synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into safely managing the exothermic events inherent in this synthesis. As your Senior Application Scientist, my goal is to move beyond simple step-by-step instructions and explain the fundamental causality behind each experimental choice, ensuring your protocols are both effective and inherently safe.

The synthesis of halogenated pyridines is a cornerstone of modern medicinal and agrochemical development. However, the chlorination of the 2,6-lutidine backbone is a highly energetic process. Failure to properly manage the reaction exotherm can lead to reduced yield, formation of impurities, and, most critically, a thermal runaway event. This guide provides the necessary framework for anticipating and controlling these thermal hazards.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

The primary and most critical exothermic step is the electrophilic aromatic substitution (chlorination) of the 2,6-dimethylpyridin-4-amine (or a related precursor) ring. The formation of the C-Cl bonds is thermodynamically highly favorable and releases a significant amount of heat. The reaction rate, and thus the rate of heat generation, is highly dependent on temperature, creating a positive feedback loop if not adequately controlled.[1]

Q2: What are the immediate signs of a potential thermal runaway reaction?

A thermal runaway is a situation where the heat generated by the reaction surpasses the heat removal capacity of your apparatus, leading to an uncontrolled acceleration of the reaction rate.[2] Key indicators include:

  • A rapid, sustained increase in the internal reaction temperature, even after halting reagent addition.

  • A sudden rise in reactor pressure.

  • Vigorous, uncontrolled boiling or fuming from the reaction mixture.

  • Noticeable changes in the color or viscosity of the reaction mass.

Q3: What pre-reaction safety assessments should I perform before attempting this synthesis, especially at scale?

A thorough risk assessment is non-negotiable. Before beginning, you should:

  • Conduct a Literature Review: Search for published data on the thermal hazards of similar chlorination reactions.[2]

  • Perform Calorimetry Studies: Whenever possible, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to quantify the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR).[3][4] This data is crucial for safe scale-up.

  • Analyze the Worst-Case Scenario: Calculate the potential adiabatic temperature rise in the event of a complete cooling failure. This will inform you of the maximum possible temperature and pressure your system might need to withstand.[2]

Q4: How does my choice of chlorinating agent affect the exotherm?

Different chlorinating agents exhibit varying levels of reactivity. For instance, using chlorine gas often requires precise temperature control in specialized reactors to manage "hot spots."[5] Reagents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) may offer more moderate reaction profiles, but their reactivity is still substantial and requires careful control of addition rates and temperature. The choice of agent will dictate the optimal temperature range and necessary control strategies.

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues you may encounter during the chlorination step.

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition

  • Probable Causes:

    • Reagent Addition Rate is Too High: The rate of heat generation is exceeding the heat removal capacity of the cooling system.[1]

    • Inadequate Cooling: The cooling bath temperature is too high, the coolant flow rate is insufficient, or the reactor is poorly insulated from external heat sources.

    • Incorrect Reagent Concentration: Using a more concentrated chlorinating agent than specified will accelerate the reaction and heat output.

  • Recommended Actions:

    • Immediately HALT All Reagent Addition.

    • Maximize Cooling: Ensure the cooling system is operating at its lowest possible temperature and maximum flow rate.

    • Monitor Closely: If the temperature continues to rise after stopping the addition, it may indicate an impending runaway. Be prepared to execute an emergency quenching protocol.

    • Resume with Caution: Once the temperature is back within the desired range, resume addition at a significantly reduced rate (e.g., 50% of the previous rate).

Issue 2: Localized Boiling or Fuming from the Reaction Mixture

  • Probable Causes:

    • Poor Mixing/Agitation: Inefficient stirring can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.[6]

    • Reagent Added Sub-surface: If the addition tube is placed too deep, the reagent may not disperse quickly enough, leading to a concentrated, highly reactive zone.

  • Recommended Actions:

    • Stop Reagent Addition Immediately.

    • Increase Agitation Speed: If it is safe to do so, increase the stirrer speed to improve homogeneity and heat transfer.

    • Verify Stirrer Placement: Ensure the stirrer vortex is sufficient for good mixing and that the reagent is being added to a well-agitated part of the solution.

Issue 3: A Strong Exotherm is Observed During the Aqueous Work-up/Quench

  • Probable Causes:

    • Unreacted Chlorinating Agent: A significant amount of the highly reactive chlorinating agent (e.g., SO₂Cl₂, POCl₃) remains in the mixture. Its reaction with the quenching agent (e.g., water) is often violently exothermic.[6]

    • Incomplete Primary Reaction: The initial chlorination reaction did not go to completion, and the change in conditions upon quenching (temperature, pH) has triggered the remaining reaction to proceed rapidly.

  • Recommended Actions:

    • Perform the Quench in a Separate, Cooled Vessel: Never quench directly in the primary reaction vessel if a delayed exotherm is suspected.

    • Reverse Addition: Slowly and carefully add the reaction mixture to a cooled, vigorously stirred quenching solution (e.g., ice-water or a cold buffer solution). This ensures the quenching agent is always in excess.

    • Maintain Cooling Throughout: Use an ice bath or cryocooler to manage the heat generated during the entire quenching process.

Data Summary & Visualization

Table 1: Recommended Control Parameters for Chlorination Step
ParameterRecommended ValueRationale
Initial Temperature 0 to 5 °CStarting at a low temperature provides a larger safety margin to absorb the initial heat of reaction.
Reagent Addition Time 2 - 4 hours (for lab scale)Slow, controlled addition is the primary method for managing the rate of heat generation.[1]
Max. Internal Temp. < 10 °CMaintaining a low temperature is critical to prevent side reactions and control the reaction rate.
Agitation Speed > 300 RPM (lab scale)Ensures thermal homogeneity and prevents the formation of dangerous localized hot spots.[6]
Cooling System Jacketed reactor with cryostatProvides efficient and reliable heat removal. An ice bath is a less effective but acceptable alternative for small scale.
Diagrams

G cluster_0 A 2,6-Dimethylpyridin-4-amine B Chlorinating Agent (e.g., SO2Cl2) C Exothermic Chlorination Step D This compound

Caption: Simplified reaction pathway highlighting the critical exothermic step.

thermal_runaway

Caption: The positive feedback cycle of a thermal runaway reaction.[2]

troubleshooting_workflow

Caption: Decision workflow for responding to an unexpected exotherm.

Experimental Protocols

Protocol 1: Controlled Chlorination of 2,6-Dimethylpyridin-4-amine

  • Objective: To perform the chlorination step under controlled conditions to minimize thermal risk.

  • Methodology:

    • Reactor Setup: Assemble a dry, jacketed glass reactor equipped with a mechanical overhead stirrer, a thermocouple to monitor internal temperature, a nitrogen inlet, and a pressure-equalizing dropping funnel. Connect the reactor jacket to a recirculating chiller set to -5 °C.

    • Reagent Charging: Charge the reactor with 2,6-dimethylpyridin-4-amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane). Begin stirring and allow the mixture to cool to an internal temperature of 0-2 °C.

    • Controlled Addition: Charge the dropping funnel with a solution of sulfuryl chloride (2.1 eq) in the same solvent. Begin a slow, dropwise addition of the sulfuryl chloride solution to the reactor.

    • Temperature Monitoring: CRITICAL: Carefully monitor the internal temperature. The rate of addition must be controlled to ensure the temperature does not exceed 10 °C. If the temperature approaches this limit, halt the addition immediately and allow the system to cool before resuming at a slower rate.[2]

    • Reaction Completion: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

    • Safe Quenching: Proceed to the emergency quenching protocol if any instability is observed, or to a standard, pre-chilled aqueous quench if the reaction is stable.

Protocol 2: Emergency Quenching Procedure

  • Objective: To safely neutralize the reaction in the event of an uncontrollable exotherm.

  • Methodology:

    • Preparation: In a separate vessel large enough to contain at least 3-4 times the reaction volume, prepare a vigorously stirred solution of ice and saturated sodium bicarbonate. Place this vessel in a larger secondary containment tray.

    • Execution: If a thermal runaway is suspected, and if it is safe to do so, very slowly transfer the contents of the reaction vessel via cannula or by pouring into the prepared quenching solution.

    • Control: The large excess of cold bicarbonate solution will serve to both cool and neutralize the reactive components. Be prepared for vigorous gas evolution (CO₂).

    • Post-Quench: Once the reaction mixture is fully quenched and the temperature has stabilized, proceed with a standard work-up procedure.

References

  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • Jubilant Ingrevia. (2024, February 22).
  • BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
  • Baran, P. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride.
  • International Journal of Novel Research and Development. (2024, May).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 6). Pyridine Ring Synthesis Reagent Guide.
  • Google Patents. (n.d.).
  • Biosynth. (n.d.). This compound | 50978-40-0.
  • ESD Publications. (2007). Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine. Physical Chemistry Chemical Physics, 9, 4383-4394.
  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Chen, L., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • BenchChem. (2025). Identifying and minimizing side reactions in 4-Amino-3,5-dichloro-2,6-difluoropyridine synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Amino-3,5-dichloro-2,6-difluoropyridine: History, Synthesis, and Characterization.
  • PubMed Central (PMC). (n.d.). 4-Amino-3,5-dichloropyridine.
  • ResearchGate. (2025, December 6).
  • University of Tübingen. (n.d.). Calorimetry.
  • PubMed. (2013, May 15).
  • ResearchGate. (n.d.). Chemistry of 3,5‐Dichloro‐4H‐1,2,6‐thiadiazine‐4‐thione.
  • ResearchGate. (2025, August 6). 2,2-Dichlorination of Aldehydes with the 2,6-Lutidine·HCl/Cl2/CH2Cl2 System: an Environmentally Benign Process Suitable for Scale Up. Request PDF.
  • BenchChem. (2025). Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of molecules is paramount. 3,5-Dichloro-2,6-dimethylpyridin-4-amine, a substituted pyridine derivative, serves as a critical intermediate or potential impurity in various synthetic pathways. Its phytotoxic properties also make it a compound of interest in agricultural sciences[1]. Ensuring its identity, purity, and quantity requires a multi-faceted analytical approach. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound, grounded in established principles and practical expertise.

Chromatographic Separation Techniques: The Cornerstone of Purity Assessment

Chromatographic methods are indispensable for separating the target analyte from impurities and quantifying its concentration. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the analytical objective.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method with UV detection is the most logical starting point due to the molecule's aromatic structure and moderate polarity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds.

  • Mobile Phase: A gradient elution using acetonitrile and water is proposed to ensure the efficient elution of the target compound while also separating it from potentially more or less polar impurities. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the aqueous phase is crucial for protonating the basic amine group, which minimizes peak tailing and results in sharper, more symmetrical peaks[2].

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or a variable wavelength UV detector set to the compound's absorbance maximum (typically in the 254-280 nm range for pyridines) will provide excellent sensitivity and selectivity.

Experimental Protocol: Reverse-Phase HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a PDA or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with 10% B, hold for 1 minute.

    • Linear ramp to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Comparison

ParameterMethod 1: IsocraticMethod 2: Gradient (Recommended)
Mobile Phase 60% Acetonitrile / 40% Water (with 0.1% TFA)Gradient of Acetonitrile and Water (with 0.1% TFA)
Run Time Shorter (~15 min)Longer (~25 min)
Resolution May be insufficient for closely eluting impurities.Superior resolution of complex mixtures.
Application Rapid purity checks for known impurity profiles.Stability studies, impurity profiling, and method development.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify Purity/Concentration G->H

Caption: HPLC analysis workflow from sample preparation to final quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. Given its structure, this compound should have sufficient volatility for GC analysis.

Causality Behind Experimental Choices:

  • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is ideal. These columns provide good selectivity for a wide range of compounds, including halogenated aromatics[3].

  • Injection: A split/splitless injector is used. A split injection is suitable for concentrated samples to avoid column overloading, while a splitless injection provides higher sensitivity for trace analysis.

  • Temperature Program: A temperature ramp is essential to ensure that compounds with different volatilities are adequately separated and elute as sharp peaks.

  • Detector: A mass spectrometer is the detector of choice, providing both quantitative data (from the total ion chromatogram) and qualitative structural information (from the mass spectrum), making it a powerful tool for identification[4].

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (20:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve in Volatile Solvent B Transfer to GC Vial A->B C Vaporization in Injector B->C D Separation in Capillary Column C->D E Ionization & Mass Analysis D->E F Identify by Retention Time & Mass Spectrum E->F G Quantify using TIC F->G

Caption: GC-MS analysis workflow from sample preparation to data interpretation.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • Amine Protons (NH₂): A broad singlet is expected, likely in the range of 4.5-5.5 ppm. The chemical shift can be variable and concentration-dependent.

  • Methyl Protons (2 x CH₃): A sharp singlet at approximately 2.4-2.6 ppm, integrating to 6 protons. The two methyl groups are chemically equivalent due to the molecule's symmetry.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • Methyl Carbons (2 x CH₃): A signal around 20-25 ppm.

  • C2 & C6 (Carbons bonded to methyl groups): A signal in the 145-150 ppm range.

  • C3 & C5 (Carbons bonded to chlorine): A signal around 120-125 ppm.

  • C4 (Carbon bonded to the amine group): A signal in the 150-155 ppm range.

Data Presentation: Predicted NMR Chemical Shifts (δ, ppm)

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H ~2.5Singlet6H2,6-di-CH₃
~5.0Broad Singlet2H4-NH₂
¹³C ~22Quartet-2,6-di-CH₃
~123Singlet-C3, C5
~148Singlet-C2, C6
~153Singlet-C4

Note: These are predicted values. Actual chemical shifts may vary based on solvent and experimental conditions.[5][6][7]

Mass Spectrometry (MS)

MS provides the molecular weight and valuable fragmentation information. When coupled with GC or HPLC, it offers definitive identification.

Predicted Mass Spectrum (Electron Ionization):

  • Molecular Ion (M⁺): The molecular formula is C₇H₈Cl₂N₂. The nominal mass is 190 g/mol . A prominent molecular ion peak cluster is expected at m/z 190, 192, and 194 due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl), with a characteristic ratio of approximately 9:6:1.

  • Key Fragments:

    • [M-CH₃]⁺: Loss of a methyl group (m/z 175, 177, 179).

    • [M-Cl]⁺: Loss of a chlorine atom (m/z 155, 157).

    • Further fragmentation of the pyridine ring.

Data Presentation: Predicted Key m/z Fragments

m/z (for ³⁵Cl)Predicted Fragment
190[M]⁺ (Molecular Ion)
175[M-CH₃]⁺
155[M-Cl]⁺
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Predicted FTIR Absorption Bands:

  • N-H Stretching: Two distinct, medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretching: Bands just below 3000 cm⁻¹ from the methyl groups.

  • C=C and C=N Stretching: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.

  • N-H Bending: A scissoring vibration around 1600-1650 cm⁻¹.

  • C-Cl Stretching: Strong absorptions in the 600-800 cm⁻¹ region.

Data Presentation: Predicted FTIR Peaks

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H StretchPrimary Amine
2900-3000C-H StretchMethyl (sp³)
1500-1600C=C / C=N StretchAromatic Ring
1600-1650N-H BendPrimary Amine
600-800C-Cl StretchAryl Halide

Comparative Guide to Analytical Methods

The selection of an analytical method is dictated by the specific question being asked.

TechniqueInformation ProvidedSensitivityThroughputPrimary Application
HPLC-UV Purity, QuantificationHighHighRoutine quality control, stability testing, impurity profiling.
GC-MS Identity, Purity, QuantificationVery HighMediumIdentification of volatile impurities, confirmation of identity.
NMR Definitive Structure ElucidationLowLowStructural confirmation of the bulk material, characterization of unknown impurities.
FTIR Functional Group IdentificationMediumVery HighRapid identity screening, raw material verification.
LC-MS/MS Purity, Quantification, IdentityExtremely HighMediumTrace-level quantification in complex matrices (e.g., environmental, biological)[8][9][10].

Logical Relationship of Analytical Techniques

Analytical_Strategy cluster_routine Routine QC cluster_investigative In-depth Characterization / Investigation FTIR FTIR (Identity Screen) HPLC HPLC-UV (Purity & Assay) FTIR->HPLC LCMS LC-MS (Trace Analysis/Impurity ID) HPLC->LCMS If impurities detected Report Certificate of Analysis HPLC->Report HPLC->Report GCMS GC-MS (Volatile Impurities) GCMS->Report NMR NMR (Structure Confirmation) NMR->Report LCMS->Report

Sources

A Senior Application Scientist's Guide to Purity Analysis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of 3,5-Dichloro-2,6-dimethylpyridin-4-amine, a vital heterocyclic compound. We will explore a primary High-Performance Liquid Chromatography (HPLC) method, compare it with alternative techniques such as Gas Chromatography (GC) and Ultra-High-Performance Liquid Chromatography (UHPLC), and provide detailed, field-proven experimental protocols.

Introduction: The Criticality of Purity in Pyridinamine Derivatives

This compound (CAS No. 50978-40-0) is a substituted pyridinamine with a molecular formula of C₇H₈Cl₂N₂ and a molecular weight of 191.06 g/mol .[1] Its structural complexity and the nature of its synthesis can lead to the formation of various process-related and degradation impurities. The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust, validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

This guide is designed to provide a comprehensive framework for the purity analysis of this compound, grounded in the principles of scientific integrity and informed by years of experience in analytical chemistry.

Primary Analytical Approach: High-Performance Liquid Chromatography (HPLC)

For the analysis of moderately polar and thermally labile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely adopted and versatile technique.

The Rationale Behind Method Selection

The choice of RP-HPLC is predicated on several key factors:

  • Versatility and Specificity: RP-HPLC, particularly with a C18 stationary phase, offers excellent selectivity for a wide range of organic molecules, allowing for the separation of the main component from structurally similar impurities.

  • Sensitivity: Modern HPLC systems with UV detectors provide the high sensitivity required to detect and quantify impurities at levels mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

  • Non-destructive Nature: HPLC is a non-destructive technique, allowing for the collection of fractions for further spectroscopic identification (e.g., by Mass Spectrometry or NMR) if necessary.

  • Established Methodology: A vast body of literature and regulatory guidance exists for HPLC method development and validation, providing a solid foundation for creating a robust analytical procedure.

Proposed HPLC Method Parameters

Based on the analysis of similar pyridine derivatives, the following starting parameters for an HPLC method are proposed:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of resolution, efficiency, and backpressure for routine analysis.
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in AcetonitrileTrifluoroacetic acid acts as an ion-pairing agent to improve the peak shape of the basic amine. A gradient elution will likely be necessary to resolve both polar and non-polar impurities.
Gradient 10-90% B over 20 minutesA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good reproducibility and efficiency.
Detection UV at 254 nmMany aromatic compounds, including pyridine derivatives, exhibit strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Sample Preparation Dissolve in a mixture of water and acetonitrile.Ensures good solubility and compatibility with the mobile phase.
Potential Impurities and Method Specificity

A critical aspect of a purity method is its ability to separate the API from all potential impurities. Based on the synthesis of related dichlorinated pyridines, potential impurities could include:

  • Starting Materials: Unreacted 3,5-dichloro-2,6-dimethylpyridine or the amination reagent.

  • Isomeric Impurities: Positional isomers formed during the synthesis, such as 3,5-dichloro-2,6-dimethylpyridin-2-amine.

  • Over-reacted Products: Formation of di-substituted pyridine derivatives.

  • Degradation Products: Hydrolysis or oxidation products formed during synthesis, purification, or storage.

To ensure the specificity of the HPLC method, a forced degradation study should be conducted as per ICH guidelines.[2][3] This involves subjecting the this compound to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. The HPLC method is then challenged to demonstrate that these degradation products are well-separated from the main peak, proving its "stability-indicating" nature.

Comparative Analysis of Alternative Techniques

While HPLC is the primary recommended technique, other analytical methods offer distinct advantages and can be used as orthogonal or complementary approaches.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Advantages:

    • High Resolution: Capillary GC columns provide excellent separation efficiency.

    • Sensitive Detectors: Flame Ionization Detection (FID) is highly sensitive to organic compounds, and Mass Spectrometry (MS) provides structural information for impurity identification.[4][5]

  • Disadvantages:

    • Thermal Lability: this compound, being a primary amine, may not be sufficiently volatile or could degrade at the high temperatures of the GC inlet and column.

    • Derivatization: To improve volatility and thermal stability, derivatization may be necessary, which adds complexity to the sample preparation and can introduce new sources of error.

When to Consider GC: GC-MS is particularly useful for identifying and quantifying volatile impurities such as residual solvents from the synthesis process.[4]

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm), leading to significant improvements in performance.[6][7][8]

  • Advantages:

    • Increased Speed and Throughput: Analysis times can be reduced by a factor of 5-10 compared to conventional HPLC, significantly increasing laboratory throughput.[8]

    • Improved Resolution: The higher efficiency of UHPLC columns leads to sharper peaks and better separation of closely eluting impurities.[9]

    • Reduced Solvent Consumption: The lower flow rates and shorter run times result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[10]

  • Disadvantages:

    • Higher System Pressure: UHPLC systems operate at much higher backpressures, requiring specialized instrumentation.

    • Method Transfer Challenges: Transferring methods between different UHPLC systems or from HPLC to UHPLC can sometimes be challenging and may require re-validation.

When to Consider UHPLC: For high-throughput screening of samples or when complex impurity profiles require the highest possible resolution, UHPLC is the superior choice.

Performance Comparison Summary
FeatureHPLCGCUHPLC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Similar to HPLC but with smaller particle size columns and higher pressures.
Applicability to Analyte ExcellentPotentially problematic due to thermal lability.Excellent
Speed ModerateFastVery Fast
Resolution GoodExcellentExcellent
Sensitivity HighVery High (with MS)High to Very High
Impurity Identification Requires hyphenation with MS.Excellent with MS detection.Requires hyphenation with MS.

Experimental Protocols

Primary Method: RP-HPLC Protocol

Objective: To determine the purity of this compound and separate it from potential impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • The theoretical plates for the main peak should be greater than 2000.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

Data Analysis:

  • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main component.

  • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Alternative Method: GC-MS Protocol for Volatile Impurities

Objective: To identify and quantify volatile impurities, such as residual solvents, in the this compound sample.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-400

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a headspace vial.

  • Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide).

  • Seal the vial and heat at 80 °C for 15 minutes before injection of the headspace gas.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Method_Comparison Analyte This compound Purity Analysis HPLC HPLC (Primary Method) Analyte->HPLC General Purpose, Non-volatile Impurities GC GC (Alternative for Volatiles) Analyte->GC Volatile Impurities, Residual Solvents UHPLC UHPLC (High Throughput/Resolution) Analyte->UHPLC Speed & High Resolution Needed HPLC->GC Orthogonal Method HPLC->UHPLC Method Transfer for Speed

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion and Future Perspectives

The purity of this compound is a critical quality attribute that necessitates a robust and well-validated analytical method. This guide has presented a comprehensive overview of a primary RP-HPLC method, offering a solid starting point for its implementation in a quality control laboratory. Furthermore, the comparative analysis with GC and UHPLC provides a framework for selecting the most appropriate technique based on specific analytical needs, whether it be for routine analysis, high-throughput screening, or the identification of volatile impurities.

As analytical technology continues to evolve, the adoption of UHPLC coupled with high-resolution mass spectrometry (HRMS) will likely become the new standard, offering unparalleled speed, resolution, and the ability to identify and quantify unknown impurities with a high degree of confidence. For now, the principles and protocols outlined in this guide provide a scientifically sound and regulatory-compliant approach to ensuring the purity and, ultimately, the safety and efficacy of products derived from this compound.

References

  • UHPLC: Applications in Pharmaceutical Analysis. Research J. Pharm. and Tech. 2017; 10(10): 3631-3636.
  • Agilent Technologies. Purity and Impurity Analysis. Available at: [Link].

  • Grupo Biomaster. Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. Available at: [Link].

  • Dong MW. Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. LCGC North America. 2013;31(8):612-623.
  • New high purity grade of solvents for UHPLC-MS instrumentation. European Pharmaceutical Review. Published June 29, 2015.
  • National Center for Biotechnology Information. Analytical Methods. In: Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US); 1992.
  • Fun, H. K., et al. 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online. 2009;65(1):o97.
  • Zhang, M., et al.
  • El-Sheikh, S. M., et al. A study on microwave removal of pyridine from wastewater.
  • Averin, A. D., et al. Selective Palladium-Catalyzed Aminations on Dichloropyridines. European Journal of Organic Chemistry. 2005;2005(22):4841-4848.
  • Dong, Y., et al. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods. 2023;12(15):2875.
  • OSHA. Pyridine. Method PV2295. Available at: [Link].

  • Rogulski, Z., et al. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • Al-Kindy, S. M., et al. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. Sultan Qaboos University Journal for Science. 2022;27(1):19-34.
  • Dong, Y., et al. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5-Dichloroaniline in Chives Using HPLC-MS/MS. Foods. 2023;12(15):2875.
  • Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014;7(1):99-102.
  • Bhaskar, R., et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. 2020;10(2-s):149-155.

Sources

A Comparative Guide to Spectroscopic Analysis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis and functionalization of substituted pyridines are paramount. 3,5-Dichloro-2,6-dimethylpyridin-4-amine serves as a crucial intermediate, and the rigorous characterization of its reaction products is a non-negotiable step in drug development and quality control. An erroneous structural assignment can lead to wasted resources and compromised safety. This guide provides an in-depth comparison of key spectroscopic techniques for the unambiguous identification and analysis of products derived from this versatile scaffold. We will move beyond mere procedural descriptions to explore the underlying principles and strategic application of each method, empowering researchers to make informed analytical decisions.

The core of effective product analysis lies not in the application of a single "best" technique, but in the synergistic integration of data from multiple spectroscopic methods. Each technique offers a unique window into the molecular structure, and by combining these perspectives, a complete and validated picture emerges.

The Spectroscopic Toolkit: A Comparative Overview

The four pillars of molecular spectroscopy for organic compounds are Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each interrogates different aspects of a molecule's properties.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry.Unparalleled for detailed structural elucidation.Lower sensitivity, requires higher sample concentration.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.Extremely high sensitivity, provides molecular formula.Isomers are often indistinguishable without fragmentation.
IR Spectroscopy Presence of specific functional groups.Fast, non-destructive, provides a molecular "fingerprint".Complex spectra can be difficult to interpret fully.
UV-Vis Spectroscopy Presence of chromophores (conjugated systems).Simple, quantitative, good for concentration measurements.Provides limited structural information.

In-Depth Analysis & Experimental Protocols

Let us consider a hypothetical, yet plausible, reaction: the N-alkylation of this compound with methyl iodide to yield 3,5-dichloro-N,N,2,6-tetramethylpyridin-4-amine. Our goal is to unequivocally confirm the structure of this product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms.

Causality in Experimental Choices:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. We expect to see distinct signals for the two original methyl groups and the newly introduced N-methyl groups.

  • ¹³C NMR: Reveals the number and type of carbon atoms. This is crucial for confirming the presence of all expected carbons in the product.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules, as it dissolves the sample without producing an interfering proton signal.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Analysis: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H spectrum, followed by the ¹³C spectrum on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Interpreting the Data:

  • Starting Material (¹H NMR): Would show a singlet for the two equivalent C-methyl groups (e.g., ~δ 2.5 ppm) and a broad singlet for the -NH₂ protons.

  • Product (¹H NMR): We would expect to see two singlets: one for the C-methyl protons (C2, C6-CH₃) and another, likely at a slightly different chemical shift, for the new N-methyl protons (N-(CH₃)₂). The disappearance of the broad NH₂ signal is a key indicator of successful reaction.

  • Product (¹³C NMR): The spectrum would confirm the presence of the pyridine ring carbons, the C-methyl carbons, and a new signal corresponding to the N-methyl carbons.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound. This is often the first and fastest way to confirm if the desired transformation has occurred.

Causality in Experimental Choices:

  • Ionization Method: Electrospray Ionization (ESI) is well-suited for polar, nitrogen-containing molecules like our product, as it tends to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high mass accuracy, allowing for the determination of the elemental formula. The presence of two chlorine atoms gives a characteristic isotopic pattern (M, M+2, M+4) that is a powerful confirmation of the structure.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the product in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight of the product.

  • Analysis: Determine the exact mass of the most abundant ion. Use software to calculate the elemental composition and compare it to the theoretical value. Look for the characteristic Cl₂ isotopic pattern.

Interpreting the Data:

  • Starting Material (C₇H₈Cl₂N₂): Expected [M+H]⁺ at m/z 191.0138.

  • Product (C₉H₁₂Cl₂N₂): Expected [M+H]⁺ at m/z 219.0450. The observation of this ion with high mass accuracy, along with the correct isotopic pattern for two chlorine atoms, provides very strong evidence for the product's identity.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence or absence of specific functional groups.

Causality in Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Key Vibrations: The most significant change we expect to see is the disappearance of the N-H stretching vibrations from the primary amine of the starting material.

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum (with no sample on the crystal) must be acquired and subtracted from the sample spectrum.

Interpreting the Data:

  • Starting Material: Will show characteristic N-H stretching bands for a primary aromatic amine in the 3300-3500 cm⁻¹ region.[2] It will also exhibit C-N stretching absorptions around 1200-1350 cm⁻¹.[2]

  • Product: The N-H stretching bands will be absent. The spectrum will be dominated by C-H, C-N, C=C, and C-Cl vibrations. The disappearance of the N-H stretch is a critical piece of evidence confirming the conversion of the primary amine.[2]

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems.

Causality in Experimental Choices:

  • Solvent: A UV-transparent solvent like ethanol or hexane is required.

  • Expected Change: The interaction of the nitrogen lone pair with the aromatic ring's π-system affects its absorption.[2] Alkylation of the amine can cause a shift (either hypsochromic or bathochromic) in the absorption maximum (λ_max).

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.0.

  • Blank: Use a cuvette containing only the solvent as a reference.

  • Analysis: Scan the absorbance of the sample from approximately 200 nm to 400 nm.

  • Data Interpretation: Note the wavelength of maximum absorbance (λ_max).

Interpreting the Data:

  • Comparison: The primary value of UV-Vis in this context is comparative. A shift in λ_max between the starting material and the product confirms that a chemical change affecting the electronic structure of the chromophore has occurred. For example, aniline has a λ_max of 280 nm, shifted from benzene's 256 nm.[2] A similar shift would be expected for the starting material relative to its non-aminated precursor, and a further shift upon N-alkylation.

Synergistic Workflow and Data Visualization

No single technique is sufficient. A robust analytical workflow integrates these methods to build an unassailable structural proof.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Reaction Reaction of This compound Purification Purification (e.g., Chromatography) Reaction->Purification MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR UV UV-Vis Spectroscopy Purification->UV MW Molecular Weight & Formula Confirmed MS->MW Framework C-H Framework & Connectivity NMR->Framework FuncGroup Functional Group Transformation IR->FuncGroup Final Final Structure Confirmed UV->Final MW->Final Framework->Final FuncGroup->Final

Caption: Integrated workflow for spectroscopic product validation.

This logical flow demonstrates how each piece of spectroscopic data contributes to the final, confirmed structure. The MS confirms the correct mass and formula, the NMR elucidates the precise atomic arrangement, and the IR confirms the key functional group transformation.

G cluster_MS cluster_NMR cluster_IR Product Reaction Product MW Molecular Weight (e.g., 219.0450) MS_Node->MW Formula Elemental Formula (C9H12Cl2N2) MS_Node->Formula Isotope Isotopic Pattern (Confirms 2xCl) MS_Node->Isotope Connectivity Atom Connectivity (H-C bonds) NMR_Node->Connectivity ChemEnv Chemical Environment (Chemical Shifts) NMR_Node->ChemEnv FuncGroup Functional Groups (Absence of N-H) IR_Node->FuncGroup

Caption: Relationship between techniques and structural information.

Conclusion and Recommendations

For the comprehensive analysis of reaction products derived from this compound, a multi-technique spectroscopic approach is not just recommended; it is essential for scientific rigor.

  • Primary Confirmation: High-resolution mass spectrometry should be the first step to quickly confirm that a reaction has proceeded to a product of the correct molecular weight and formula.

  • Unambiguous Structure: ¹H and ¹³C NMR are indispensable for the definitive elucidation of the product's covalent structure and for distinguishing between isomers.

  • Reaction Monitoring: FTIR is an excellent, rapid technique to confirm the consumption of starting material and the appearance/disappearance of key functional groups, making it ideal for monitoring reaction progress.

  • Quantitative Analysis: UV-Vis spectroscopy, while structurally less informative, can be developed into a robust method for quantifying the concentration of the product, provided it has a suitable chromophore.

By strategically combining these powerful analytical tools, researchers can ensure the integrity of their results, accelerate their research, and build a solid foundation for subsequent studies in drug development and materials science.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Sources

A Comparative Guide to the Quantification of 3,5-Dichloro-2,6-dimethylpyridin-4-amine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pharmaceuticals, the accurate quantification of impurities and reaction byproducts is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of 3,5-Dichloro-2,6-dimethylpyridin-4-amine, a known impurity in the synthesis of the antiplatelet agent Clopidogrel and a compound of interest in other chemical syntheses. This document offers a detailed examination of High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS), providing field-proven insights and experimental protocols to empower robust and reliable quantification.

Introduction: The Analytical Challenge

This compound (CAS: 50978-40-0, Molecular Formula: C₇H₈Cl₂N₂) is a chlorinated pyridine derivative that can arise as a process-related impurity.[1][] Its presence in a reaction mixture needs to be carefully monitored to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The choice of an appropriate analytical technique is dictated by several factors, including the complexity of the reaction matrix, the required sensitivity, and the available instrumentation. This guide will dissect the most pertinent analytical techniques, offering a comparative analysis to aid in method selection and development.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

PropertyValueSource
CAS Number 50978-40-0[3]
Molecular Formula C₇H₈Cl₂N₂[3]
Molecular Weight 191.06 g/mol [3]
Appearance Likely a solid at room temperatureGeneral knowledge
Solubility Expected to be more soluble in polar organic solvents (e.g., acetonitrile, methanol) than in water.General chemical principles

Comparative Analysis of Analytical Methodologies

The three most viable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

FeatureHPLC-UVHPLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Specificity Moderate; co-eluting impurities with similar UV spectra can interfere.High; provides structural information and can distinguish between isobaric compounds.High; provides characteristic fragmentation patterns for identification.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often reaching pg/mL levels.Excellent, particularly with selective ionization techniques.
Matrix Effects Can be significant, requiring careful sample preparation.Can be mitigated with the use of internal standards and specific scan modes.Can be significant, often requiring derivatization or extensive cleanup.
Instrumentation Cost Relatively low.High.Moderate to high.
Ease of Use Relatively straightforward.More complex, requires specialized expertise.Requires expertise in both chromatography and mass spectrometry.
Compound Suitability Suitable for non-volatile and thermally labile compounds.Broad applicability for ionizable compounds.Suitable for volatile and thermally stable compounds.

Recommended Analytical Protocols

The following protocols are designed as robust starting points for method development. Optimization will be necessary based on the specific reaction mixture and available instrumentation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Experimental Protocol:

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with a composition that ensures retention of the analyte (e.g., 70% A, 30% B).

    • Increase the percentage of B to elute the analyte and other components.

    • A re-equilibration step at the initial conditions is crucial for reproducibility.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by PDA analysis (estimated around 260-280 nm).

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture.

    • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known volume.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Causality Behind Choices: A C18 column is a versatile starting point for the separation of moderately polar compounds. The use of a formic acid modifier in the mobile phase helps to improve peak shape for basic compounds like pyridines. A gradient elution is necessary to effectively separate the target analyte from other components in a complex reaction mixture.

Workflow for HPLC-UV Method Development:

Caption: Workflow for HPLC-UV method development and validation.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For highly complex matrices or when very low detection limits are required, HPLC-MS/MS is the method of choice. Its high selectivity and sensitivity allow for confident identification and quantification, even in the presence of co-eluting impurities.

Experimental Protocol:

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions: Same as the HPLC-UV method.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Determine the precursor ion (protonated molecule [M+H]⁺) of this compound in full scan mode. The expected m/z would be approximately 192.0.

      • Fragment the precursor ion and select one or two characteristic product ions for quantification and confirmation.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity of the MRM transitions.

  • Internal Standard: A stable isotope-labeled analog of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used.

Causality Behind Choices: ESI in positive mode is generally effective for basic compounds like pyridines. MRM provides excellent selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the matrix.

Workflow for HPLC-MS/MS Method Development:

Caption: Workflow for HPLC-MS/MS method development.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative if the analyte is sufficiently volatile and thermally stable. It offers excellent separation efficiency and definitive identification based on mass spectra.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to identify the fragmentation pattern, followed by Selected Ion Monitoring (SIM) for quantification of characteristic ions.

  • Sample Preparation:

    • Dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Derivatization may be necessary to improve volatility and peak shape, although the primary amine may be amenable to direct analysis.

Causality Behind Choices: A DB-5ms column is a good general-purpose column for separating a wide range of compounds. EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for identification. SIM mode enhances sensitivity by focusing the mass spectrometer on only the ions of interest.

Workflow for GC-MS Method Development:

Caption: Workflow for GC-MS method development.

Method Validation: The Cornerstone of Trustworthiness

Regardless of the chosen technique, a rigorous method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines is essential to ensure the reliability of the results.[3][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of this compound in a reaction mixture is a balance of performance, cost, and available resources.

  • For routine quality control in a well-characterized reaction matrix, HPLC-UV is a practical and efficient choice. Its primary challenge lies in potential interferences, which can be addressed through careful method development and validation.

  • For trace-level quantification or in complex and variable reaction mixtures , HPLC-MS/MS offers unparalleled specificity and sensitivity, making it the gold standard for impurity profiling.

  • GC-MS is a viable alternative if the analyte proves to be sufficiently volatile and thermally stable. It can provide excellent separation and definitive identification.

It is strongly recommended to procure a certified reference standard of this compound to ensure the accuracy of quantification.[7][8][9] In the absence of a certified standard, a well-characterized in-house standard should be used, with its purity determined by a combination of analytical techniques.

This guide provides a solid foundation for developing and validating a robust analytical method for this compound. By understanding the principles behind each technique and following a systematic approach to method development, researchers can ensure the generation of accurate and reliable data, which is fundamental to the advancement of pharmaceutical development and chemical synthesis.

References

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Reddy, K. T., et al. Synthesis and Characterization of Impurity B of S-(+)-Clopidogrel Bisulfate: An Antiplatelet. Synthetic Communications, 43(10), 1435-1441. [Link]

  • European Patent Office.
  • Journal of Chemical & Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • International Journal of Pharmaceutical Sciences and Research. CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. [Link]

  • ResearchGate. Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). [Link]

  • All About Drugs. ANALYTICAL CHEM (API). [Link]

  • SynZeal. Clopidogrel Impurities. [Link]

  • Pharmaffiliates. Clopidogrel-impurities. [Link]

  • IJSDR. SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. [Link]

  • GLP Pharma Standards. Clopidogrel. [Link]

  • PharmaCompass. Clopidogrel | USP | Pharmacopoeia | Reference Standards. [Link]

  • Frontiers in Physiology. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. [Link]

  • ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

  • Wikipedia. 4-Dimethylaminopyridine. [Link]

  • National Institute of Standards and Technology. 4-Aminopyridine. [Link]

  • PubMed Central. 4-Amino-3,5-dichloropyridine. [Link]

  • PubMed Central. 2,6-Dichloropyridine-3,5-dicarbonitrile. [Link]

  • ResearchGate. UV-Vis absorbance spectra of pure chloroform, pure acetonitrile, and 13.1 wt% Na 2 SO 4 in water. [Link]

  • PubMed. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. [Link]

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A Comparative Guide to Pyridine-Based Catalysts: 4-(Dimethylamino)pyridine (DMAP) vs. 3,5-Dichloro-2,6-dimethylpyridin-4-amine in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the efficiency of acylation reactions is paramount. These reactions, fundamental for creating esters and amides, often rely on nucleophilic catalysts to proceed at practical rates, especially when dealing with sterically demanding substrates. For decades, 4-(Dimethylamino)pyridine (DMAP) has been the undisputed gold standard, a remarkably potent catalyst whose efficacy is well-documented and mechanistically understood.[1][2]

This guide provides a deep, comparative analysis between the benchmark catalyst, DMAP, and a structurally distinct alternative, 3,5-Dichloro-2,6-dimethylpyridin-4-amine (DCDMPA). While DMAP's performance is extensively validated, the catalytic potential of DCDMPA is less explored. Through a first-principles analysis of structure, electronics, and steric factors, supplemented by a proposed experimental validation protocol, we will dissect the anticipated performance of DCDMPA and provide a clear, data-driven recommendation for researchers in the field.

The DMAP Paradigm: A Mechanism of Superior Nucleophilic Catalysis

The exceptional catalytic power of DMAP stems from its function as a hyper-efficient nucleophilic catalyst.[1][3] It operates not merely as a base, but by actively participating in the reaction to form a highly reactive intermediate. The consensus mechanism for a DMAP-catalyzed acylation, for instance using an acid anhydride, proceeds as follows:

  • Nucleophilic Attack: The pyridine nitrogen of DMAP, made highly nucleophilic by the electron-donating dimethylamino group at the 4-position, attacks one of the carbonyl carbons of the acid anhydride.

  • Formation of the Acylpyridinium Ion: This attack forms a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic and a far more potent acylating agent than the original anhydride.[3]

  • Acyl Transfer: The alcohol (or amine) substrate, a relatively weak nucleophile, can now readily attack the activated acyl group of the pyridinium salt.

  • Catalyst Regeneration: The acyl group is transferred to the alcohol, forming the final ester product and regenerating the DMAP catalyst. An auxiliary, non-nucleophilic base (like triethylamine) is often used to scavenge the carboxylic acid byproduct, preventing the protonation and deactivation of DMAP.[2]

This catalytic cycle is what allows DMAP to achieve remarkable rate accelerations, often used in substoichiometric amounts (0.05 to 10 mol%).[3]

DMAP_Catalytic_Cycle cluster_main DMAP-Catalyzed Acylation Cycle DMAP DMAP Acylpyridinium [DMAP-C(O)-R]+ (N-Acylpyridinium Ion) DMAP->Acylpyridinium 1. Nucleophilic Attack Anhydride R-C(O)O(O)C-R (Acetic Anhydride) Anhydride->Acylpyridinium Ester R-C(O)O-R' (Ester Product) Acylpyridinium->Ester 2. Acyl Transfer Byproduct R-COO- Acylpyridinium->Byproduct Acetate Byproduct Alcohol R'-OH (Alcohol) Alcohol->Acylpyridinium Ester->DMAP 3. Catalyst Regeneration

Caption: The nucleophilic catalysis pathway for DMAP.

This compound (DCDMPA): A Structural Analysis

To predict the performance of DCDMPA, we must first dissect its molecular architecture in comparison to DMAP. The key differences lie in the substituents on the pyridine ring.

Feature4-(Dimethylamino)pyridine (DMAP)This compound (DCDMPA)
Structure


Substituents 4-N(CH₃)₂2,6-(CH₃)₂, 3,5-(Cl)₂, 4-(NH₂)
Steric Profile Unhindered pyridine nitrogenSeverely hindered pyridine nitrogen
Electronic Profile Strongly electron-donating groupStrongly electron-withdrawing groups (Cl)
Predicted Nucleophilicity Very HighVery Low
Predicted Primary Catalytic Pathway Nucleophilic CatalysisWeak Brønsted Base / General Base Catalysis

Two features of DCDMPA are critical to its function:

  • Severe Steric Hindrance: The presence of two methyl groups at the 2 and 6 positions (ortho to the nitrogen) creates a formidable steric shield around the pyridine nitrogen.[4][5][6] This physical barrier makes it extremely difficult for the nitrogen to perform a nucleophilic attack on a carbonyl carbon, which is the foundational step of the DMAP catalytic cycle. In related sterically hindered pyridines, this bulk is known to prevent nucleophilic catalysis.[7]

  • Electron-Withdrawing Effects: The two chlorine atoms at the 3 and 5 positions are strongly electron-withdrawing. They pull electron density away from the pyridine ring via induction, which significantly reduces the electron density on the nitrogen atom.[8] A less electron-rich nitrogen is a fundamentally weaker nucleophile.

Performance Comparison: A Tale of Two Mechanisms

The combined steric and electronic properties of DCDMPA lead to a clear and unambiguous prediction: it will be a vastly inferior catalyst to DMAP for acylation reactions.

  • Failure in Nucleophilic Catalysis: DMAP's power comes from forming the N-acylpyridinium intermediate. DCDMPA is structurally incapable of doing this efficiently. Its sterically-blocked and electronically-poor nitrogen atom will struggle to attack the anhydride. Therefore, the primary, highly efficient catalytic pathway available to DMAP is shut down for DCDMPA.

  • Inefficiency as a General Base: With the nucleophilic pathway blocked, the only remaining catalytic role for DCDMPA is to act as a general Brønsted base. In this role, it would deprotonate the alcohol, increasing its nucleophilicity for a direct attack on the anhydride. However, the electron-withdrawing chlorine atoms also reduce the basicity of the nitrogen, making it a weak base for this purpose. This general base-catalyzed pathway is known to be significantly slower and less efficient than the nucleophilic pathway.[1]

Therefore, any catalytic activity observed from DCDMPA would be minimal and proceed through a much slower, less efficient mechanism than that of DMAP.

Proposed Experimental Protocol for Head-to-Head Validation

To empirically validate this theoretical analysis, the following comparative experiment is proposed. The goal is to measure the reaction yield of an esterification reaction using a primary, a secondary, and a sterically hindered tertiary alcohol, catalyzed by both DMAP and DCDMPA under identical conditions.

Experimental_Workflow cluster_prep Reaction Setup (x6) cluster_reaction Reaction Execution cluster_workup Workup & Analysis Flask Dry Flask under N2 Alcohol Alcohol Substrate (1.0 eq) Flask->Alcohol Add Solvent Anhydrous CH2Cl2 Alcohol->Solvent Add Base Triethylamine (1.5 eq) Solvent->Base Add Catalyst Catalyst (5 mol%) (DMAP or DCDMPA) Base->Catalyst Add Cool Cool to 0°C Catalyst->Cool Anhydride Acetic Anhydride (1.2 eq) (Add dropwise) Cool->Anhydride Stir Stir at RT (Monitor by TLC/GC) Anhydride->Stir Quench Quench with H2O Stir->Quench Extract Extract with Ether Quench->Extract Wash Wash with aq. HCl, NaHCO3, Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Purify via Column Chromatography Dry->Purify Yield Calculate Yield (%) Purify->Yield

Caption: Workflow for the comparative acylation experiment.

Step-by-Step Methodology:

  • Reagents & Setup:

    • Alcohols: Benzyl alcohol (primary), Cyclohexanol (secondary), tert-Butanol (tertiary).

    • Acylating Agent: Acetic Anhydride.

    • Catalysts: DMAP, this compound (DCDMPA).

    • Auxiliary Base: Triethylamine (NEt₃).

    • Solvent: Anhydrous Dichloromethane (DCM).

    • For each of the three alcohols, set up two parallel reactions, one with DMAP and one with DCDMPA.

  • Procedure (for each reaction): a. To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add the alcohol (1.0 mmol), anhydrous DCM (5 mL), and triethylamine (1.5 mmol, 1.5 eq). b. Add the catalyst (DMAP or DCDMPA, 0.05 mmol, 5 mol%). c. Stir the solution at room temperature for 5 minutes. d. Add acetic anhydride (1.2 mmol, 1.2 eq) to the mixture. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., 1h, 4h, 24h). f. Upon completion (or after 24h), quench the reaction by adding water. g. Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography. i. Determine the isolated yield of the corresponding acetate ester.

Predicted Experimental Outcomes:

The results are expected to overwhelmingly favor DMAP, with the performance gap widening dramatically with increased steric hindrance of the alcohol substrate.

Alcohol SubstrateCatalystPredicted Yield (after 24h)Rationale
Benzyl Alcohol (Primary)DMAP>95%Fast reaction, unhindered substrate.
DCDMPA <10% Inefficient general base catalysis is the only pathway.
Cyclohexanol (Secondary)DMAP>90%Highly effective for standard secondary alcohols.
DCDMPA <5% Slower substrate kinetics exacerbates poor catalyst performance.
tert-Butanol (Tertiary)DMAP20-50%DMAP itself is challenged by severe steric hindrance.[3][9]
DCDMPA ~0% Reaction is unlikely to proceed due to combined substrate and catalyst hindrance.

Conclusion and Professional Recommendation

Based on a fundamental analysis of chemical principles—steric hindrance and electronic effects—this compound (DCDMPA) is predicted to be a profoundly ineffective catalyst for acylation reactions when compared to 4-(Dimethylamino)pyridine (DMAP). Its structure is antithetical to the requirements of high-performance nucleophilic catalysis. The steric bulk around the nitrogen atom physically blocks its access to electrophiles, while electron-withdrawing substituents deplete its nucleophilic character.

For researchers, scientists, and drug development professionals, the recommendation is unequivocal: DMAP remains the catalyst of choice for a vast range of acylation needs. Its well-understood mechanism, commercial availability, and proven track record make it a reliable and powerful tool. For particularly challenging acylations of hindered alcohols where even DMAP may falter, exploration should turn towards other highly nucleophilic catalysts or alternative activating agents, not towards sterically and electronically deactivated structures like DCDMPA.

References

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohols – A Mechanistic Study. UTRGV ScholarWorks. [Link]

  • Kim, D. W., et al. (2021). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega. [Link]

  • Kim, D. W., et al. (2021). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega. [Link]

  • Mechanistic analyses of DMAP-catalyzed acetylation with PAc. ResearchGate. [Link]

  • Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. ResearchGate. [Link]

  • Saleh, N., et al. (2022). Electronic Tuning of Sterically Encumbered 2-(Arylimino)Pyridine-Nickel Ethylene Polymerization Catalysts by Para-Group Modification. MDPI. [Link]

  • Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. ResearchGate. [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Ouyang, G., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]

  • Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. ACS Publications. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]

  • Fuel-driven esterification network controlled by organocatalysts... ResearchGate. [Link]

  • Fuel‐driven esterification network controlled by organocatalysts... ResearchGate. [Link]

  • Butler, A. R., & Wright, P. (1976). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Brown, H. C., & Kanner, B. (1953). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society. [Link]

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A Cost-Benefit Analysis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine in the Synthesis of Clopidol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of veterinary medicine, the coccidiostat Clopidol (3,5-dichloro-2,6-dimethylpyridin-4-ol) remains a compound of significant interest.[1] The efficiency and cost-effectiveness of its synthesis are paramount for its widespread application. This guide provides a detailed cost-benefit analysis of utilizing 3,5-Dichloro-2,6-dimethylpyridin-4-amine as a potential precursor for Clopidol, and compares this hypothetical route with established industrial syntheses. By examining reagent costs, reaction yields, and process complexities, this document aims to equip researchers and drug development professionals with the critical information needed to make informed decisions in their synthetic strategies.

The Synthetic Landscape: Pathways to Clopidol

The synthesis of Clopidol can be approached from several distinct pathways, each with its own set of advantages and drawbacks. Here, we will analyze three primary routes:

  • Route A: The Hypothetical Diazotization of this compound. This approach involves the conversion of the amine functionality to a hydroxyl group via a diazotization reaction followed by hydrolysis.

  • Route B: The Ethyl Acetoacetate Pathway. A well-established industrial method that builds the pyridone ring from simple, inexpensive starting materials.[2]

  • Route C: The Dehydroacetic Acid Pathway. Another industrially significant route that utilizes a readily available starting material.[2]

G A1 This compound A2 Diazotization (NaNO2, H2SO4) A1->A2 A3 Hydrolysis A2->A3 Clopidol Clopidol (3,5-dichloro-2,6-dimethylpyridin-4-ol) A3->Clopidol B1 Ethyl Acetoacetate B2 Dimerization & Ammoniation B1->B2 B3 2,6-dimethyl-4-hydroxypyridine B2->B3 B4 Chlorination B3->B4 B4->Clopidol C1 Dehydroacetic Acid C2 Ammonolysis & Rearrangement C1->C2 C2->B3

Caption: Comparative Synthetic Pathways to Clopidol.

Cost-Benefit Analysis: A Quantitative Comparison

The selection of a synthetic route is often a balance between the cost of raw materials, the efficiency of the chemical transformations, and the overall process safety and environmental impact. The following table provides a comparative analysis of the three routes.

ParameterRoute A: this compoundRoute B: Ethyl AcetoacetateRoute C: Dehydroacetic Acid
Starting Material(s) This compoundEthyl AcetoacetateDehydroacetic Acid
Key Reagents Sodium Nitrite, Sulfuric AcidWeakly basic ion-exchange resin, Ammonia, ChlorineAmmonia, Chlorine
Approximate Raw Material Cost High[3][4]Low[5][6][7]Moderate[8][9][10][11]
Plausible Yield Moderate to Good (Estimated)High (Reported)[2]High (Reported)[2]
Reaction Conditions Low temperatures for diazotization, potentially hazardous diazonium intermediateModerate temperatures, multi-step one-pot reactionPressurized ammonification, controlled chlorination
Key Advantages Potentially a short synthetic route if the starting material is readily available.Utilizes inexpensive and readily available starting materials; high overall yield.Industrially viable with good yields.
Key Disadvantages High cost of starting material; handling of potentially unstable diazonium salts; generation of acidic waste.Multi-step process, although can be performed in one pot; requires handling of ammonia and chlorine gas.Requires pressurized reaction conditions for ammonolysis.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the synthesis of Clopidol via the established industrial routes. A plausible protocol for the hypothetical diazotization route is also presented for comparative purposes.

Protocol 1: Synthesis of Clopidol from Ethyl Acetoacetate (Route B)[2]

This modern and efficient method is characterized by a high overall yield and involves three main stages that can be performed in a "one-pot" fashion.

Step 1: Dimerization

  • In a suitable reaction vessel, charge ethyl acetoacetate and a weakly basic ion-exchange resin (e.g., D301T).

  • Heat the mixture to 50-70°C and stir for 2-3 hours to facilitate the dimerization reaction.

Step 2: Ammoniation

  • After dimerization is complete, add water to the reaction mixture.

  • Pass ammonia gas through the solution at a controlled temperature of 25-35°C for 5-6 hours. This step leads to the formation of 2,6-dimethyl-4-hydroxypyridine.

Step 3: Chlorination

  • Following ammoniation, subject the reaction mixture to chlorination by passing chlorine gas through it.

  • Maintain the temperature at 25-35°C for 2-3 hours.

  • The crude Clopidol precipitates from the reaction mixture and can be isolated by filtration and purified by recrystallization.

G start Start dimerization Dimerization (Ethyl Acetoacetate + Resin, 50-70°C) start->dimerization ammoniation Ammoniation (Add H2O, NH3 gas, 25-35°C) dimerization->ammoniation chlorination Chlorination (Cl2 gas, 25-35°C) ammoniation->chlorination isolation Isolation & Purification (Filtration, Recrystallization) chlorination->isolation end Clopidol isolation->end

Caption: Workflow for the Synthesis of Clopidol from Ethyl Acetoacetate.

Protocol 2: Synthesis of Clopidol from Dehydroacetic Acid (Route C)[2]

This alternative industrial route utilizes dehydroacetic acid as the starting material.

Step 1: Ammonolysis, Rearrangement, and Decarboxylation

  • Subject dehydroacetic acid to direct pressurized ammonification in a suitable autoclave. This one-pot reaction yields 2,6-dimethyl-4-pyridone.

Step 2: Chlorination

  • Dissolve the resulting 2,6-dimethyl-4-pyridone in an acidic aqueous solution.

  • Introduce chlorine gas into the solution to carry out the chlorination, yielding Clopidol.

  • Isolate and purify the product as described in Protocol 1.

Protocol 3: Plausible Synthesis of Clopidol from this compound (Route A)

This hypothetical protocol is based on standard procedures for the diazotization of aromatic amines and subsequent hydrolysis.

Step 1: Diazotization

  • In a reaction vessel cooled to 0-5°C, dissolve this compound in a mixture of concentrated sulfuric acid and water.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis

  • Slowly and carefully add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

  • Maintain the reflux for 1-2 hours to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine (Clopidol).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the crude Clopidol.

  • Isolate and purify the product by filtration and recrystallization.

Discussion and Conclusion

The cost-benefit analysis clearly indicates that for the large-scale industrial production of Clopidol, synthetic routes starting from inexpensive and readily available precursors like ethyl acetoacetate (Route B) and dehydroacetic acid (Route C) are significantly more advantageous than the hypothetical route involving This compound (Route A) . The high cost of the aminated starting material in Route A presents a major economic barrier.[3][4]

While Route A may appear to be a more direct conversion on paper, the practical challenges associated with the diazotization of heterocyclic amines, including potential side reactions and the handling of unstable diazonium intermediates, cannot be overlooked. In contrast, the established industrial processes (Routes B and C) are well-optimized, high-yielding, and utilize cost-effective raw materials.

For researchers and drug development professionals, this compound may still hold value as a scaffold for the synthesis of novel Clopidol analogs or other pyridine-based active pharmaceutical ingredients where the amine functionality is retained or modified through other chemical transformations. However, for the specific synthesis of Clopidol, the established routes from ethyl acetoacetate and dehydroacetic acid offer a more pragmatic and economically viable approach.

References

  • IndiaMART. (n.d.). Ethyl Acetoacetate - Acetoacetate Ester Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Sdfine. (n.d.). ETHYL ACETOACETATE (FOR SYNTHESIS). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The compound 3,5-Dichloro-2,6-dimethylpyridin-4-amine, a chlorinated aromatic amine, requires meticulous handling and disposal due to its inherent toxicological profile. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our objective is to ensure operational safety, maintain regulatory compliance, and build a culture of trust and responsibility within the laboratory.

Part 1: Hazard Assessment & Risk Mitigation

Understanding the "why" is fundamental to ensuring safe laboratory practices. The disposal protocol for this compound is dictated by its chemical class and the associated hazards.

Toxicological Profile & Regulatory Imperative

While a specific, exhaustive toxicological profile for this exact compound is not widely published, its classification as a chlorinated pyridine derivative provides a strong basis for a conservative and cautious approach. Related compounds, such as aminopyridines and other chlorinated aromatics, are known for their significant health and environmental hazards.

  • Acute Toxicity: Many aminopyridines are classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] The U.S. Environmental Protection Agency (EPA) classifies 4-Aminopyridine as a P-listed hazardous waste (P008), designating it as acutely toxic.[3][4] Therefore, it is imperative to treat this compound with the same high level of precaution.

  • Environmental Hazard: Chlorinated aromatic compounds are often toxic to aquatic life and can have long-lasting effects on the environment.[5] Discharge into the environment or sewer systems must be strictly avoided.[6][7]

  • Regulatory Classification: All waste containing this compound must be treated as hazardous waste.[5] Waste generators are legally responsible for correctly classifying and managing their chemical waste in accordance with local, state, and national regulations, such as the EPA's guidelines in 40 CFR Part 261.[3][6]

Essential Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound during disposal procedures.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents dermal absorption. Skin contact with related compounds can be fatal.[2]
Eye Protection Tightly-fitting safety goggles or a full-face shield.Protects against dust particles and splashes, which can cause serious eye damage.
Body Protection Laboratory coat and closed-toe shoes. Disposable coveralls are recommended for handling larger quantities or cleaning spills.Prevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved respirator (e.g., N95) used within a chemical fume hood.Required when handling the solid form to prevent the inhalation of toxic dust.[3][6]

Part 2: Step-by-Step Disposal & Waste Management Workflow

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures compliance and safety from the point of generation to final disposal.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (Unused chemical, contaminated labware) B Is container compatible, properly labeled, and sealed? A->B C ACTION: Use correct container & label 'Hazardous Waste - Acutely Toxic' B->C No   D Segregate from incompatible waste streams (e.g., strong oxidizers) B->D  Yes C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Submit Hazardous Material Pickup Request to EHS E->F G Transfer to Licensed Hazardous Waste Vendor F->G

Caption: Disposal workflow for this compound.

Protocol 1: Waste Collection and Containerization
  • Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials (gloves, wipes, pipette tips) grossly contaminated with it. Causality: Preventing the mixing of waste streams is a core principle of hazardous waste management to avoid dangerous chemical reactions and ensure proper disposal routing.

  • Select a Compatible Container: Use the original container or a new, chemically compatible container (e.g., glass or polyethylene) with a tightly sealing screw cap.[8] Causality: An incompatible container can degrade, leading to leaks. A secure cap is essential to prevent the release of dust or vapors.[8]

  • Label Correctly: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Acutely Toxic," "Environmental Hazard")

    • The date accumulation started. Causality: Proper labeling is a legal requirement and ensures that anyone handling the container is aware of its contents and the associated dangers.

Protocol 2: On-Site Storage
  • Use a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[8]

  • Ensure Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, to prevent accidental reactions.[5][9]

  • Maintain Container Integrity: Keep the container closed at all times except when adding waste.[8] Place it in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Protocol 3: Final Disposal
  • Contact Environmental Health & Safety (EHS): Do not attempt to dispose of this chemical yourself. When the container is full or you no longer need to accumulate this waste stream, contact your institution's EHS or Hazardous Materials Management office.[8]

  • Complete Pickup Request: Fill out a hazardous material pickup request form as required by your institution.[8] Provide an accurate chemical name and estimate of the quantity.

  • Professional Disposal: Your EHS office will arrange for the waste to be collected by a licensed and approved hazardous waste disposal company, which will transport it for final disposal, typically via high-temperature incineration.[10]

Part 3: Emergency Procedures for Spills & Exposures

Immediate and correct action is critical in the event of an accidental release or exposure.

Protocol 4: Small-Scale Spill Cleanup

This protocol applies to minor spills (a few grams) within a chemical fume hood.

  • Alert & Evacuate: Alert colleagues in the immediate area. Evacuate unnecessary personnel.[1]

  • Don PPE: Ensure you are wearing the full, appropriate PPE as listed in the table above.

  • Prevent Dust Generation: Gently cover the spill with an inert absorbent material, such as clay, diatomaceous earth, or sand.[1] Do not dry sweep the powder.

  • Collect Material: Carefully sweep the absorbed material into a designated hazardous waste container.[3]

  • Decontaminate Area: Proceed to the decontamination protocol below.

  • Dispose of Materials: Place all contaminated cleaning materials, including gloves and wipes, into the hazardous waste container. Seal and label it for disposal.

Protocol 5: Area & Equipment Decontamination

For routine cleaning or after a spill, surfaces must be thoroughly decontaminated.

  • Initial Cleaning: Wet the area with a cleaning solution to penetrate the contaminant.[11]

  • Apply Decontamination Solution: For aromatic amines, specialized decontamination solutions are highly effective.[12] Spray the area with a decontamination solution (e.g., one containing glutaraldehyde) and allow it to react for at least 5-10 minutes.[11]

  • Final Rinse: Thoroughly rinse the area with water and/or an appropriate solvent, followed by soap and water.[5][11]

  • Dispose of Waste: All wipes and cleaning materials must be disposed of as hazardous waste.

Personnel Exposure Response

In the event of personnel exposure, time is of the essence.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]

By adhering to these scientifically grounded procedures, we can handle and dispose of this compound responsibly, ensuring the safety of ourselves, our colleagues, and the environment.

References

  • Alpha Chemika. (n.d.). 2-AMINO PYRIDINE For Synthesis. Retrieved from [Link]

  • Sciencelab.com. (n.d.). Material Safety Data Sheet 4-Aminopyridine. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-amino pyridine. Retrieved from [Link]

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMAP. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019, October 30). Clopidol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]

  • SKC Inc. (2023, December 22). Safety Data Sheet: Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

Sources

Personal protective equipment for handling 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 3,5-Dichloro-2,6-dimethylpyridin-4-amine

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information herein is synthesized from safety data for structurally similar compounds to ensure the highest degree of caution and procedural correctness.

Immediate Safety Overview: Understanding the Risks

Potential Hazards Include:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin and Eye Irritation/Damage: Causes skin irritation and serious eye damage.[1][2][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][5]

  • Genetic Defects: Suspected of causing genetic defects.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Standard/Specification Rationale
Hands Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended.[6]EN 374To prevent skin contact and absorption.[5][7] Glove compatibility should be confirmed with the manufacturer.[6]
Eyes/Face Chemical safety goggles and a face shield.OSHA 29 CFR 1910.133 or EN 166To protect against splashes and airborne particles that can cause serious eye damage.[3][5][7]
Body Fully-buttoned lab coat and chemical-resistant apron or suit.To prevent contamination of personal clothing and skin.[3][5][7]
Respiratory Use in a well-ventilated area or a chemical fume hood.[3][6] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][5][7]OSHA 29 CFR 1910.134To prevent inhalation of dust, fumes, or vapors.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing risk. The following procedure outlines the key steps for safely handling this compound.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified laboratory chemical fume hood.[6]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible (within 10 seconds of travel).[3][6]

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

3.2. Handling Procedure

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers within a chemical fume hood to contain any dust or vapors.

    • Use spark-proof tools and avoid creating dust.[3]

  • During the Reaction:

    • Keep containers tightly closed when not in use.[3][6]

    • Maintain a clean and organized workspace to prevent accidental spills.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[3][5]

    • Decontaminate all equipment used.[5][7]

    • Remove and properly dispose of contaminated PPE.

3.3. Spill and Emergency Procedures

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[3]

    • Collect the absorbed material into a suitable, sealed container for disposal.[3]

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spill or Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.[4][6][8]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[1][7] Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and its containers can pose a significant environmental risk.

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible waste container.[6]

    • Do not mix with other waste streams.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[3][6]

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of the safe handling workflow for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Post-Handling Prep 1. Designate Work Area (Fume Hood) PPE 2. Don Full PPE Emergency 3. Verify Emergency Equipment Access Weigh 4. Weigh & Transfer in Fume Hood Emergency->Weigh React 5. Perform Experiment Clean 6. Decontaminate Work Area & Equipment Doff 7. Doff & Dispose of Contaminated PPE Clean->Doff Waste 8. Segregate & Store Chemical Waste Wash 9. Wash Hands Thoroughly

Caption: Safe handling workflow for this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMAP. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMAP. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.